Aluminum magnesium silicate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
Al2H2MgO8Si2 |
|---|---|
Molecular Weight |
264.45 g/mol |
InChI |
InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H; |
InChI Key |
ZIWHULSTMFGVSZ-UHFFFAOYSA-N |
Canonical SMILES |
OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Aluminum Magnesium Silicate Nanoparticles for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of aluminum magnesium silicate (B1173343) nanoparticles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of these versatile nanomaterials. This document delves into their synthesis, characterization, and key attributes relevant to pharmaceutical applications, with a focus on drug delivery.
Introduction to Aluminum Magnesium Silicate Nanoparticles
This compound, a naturally occurring clay mineral, has garnered significant attention in the pharmaceutical industry in its nanoparticle form.[1][2] These nanoparticles are composed of submicroscopic platelets and are known for their exceptional physicochemical properties, including a high surface area, porosity, and unique surface charge characteristics.[1][2] Such properties make them highly effective as excipients in various drug delivery systems, where they can act as stabilizers, adsorbents, and release-modulating agents.[3][4]
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles can be achieved through several methods, with co-precipitation and hydrothermal synthesis being the most common. The choice of synthesis route significantly influences the resulting nanoparticles' physicochemical properties.
Co-precipitation Synthesis Workflow
The co-precipitation method involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution containing their respective salts, followed by the addition of a silicate source.[5][6]
Figure 1: Co-precipitation synthesis workflow for this compound nanoparticles.
Hydrothermal Synthesis Workflow
Hydrothermal synthesis involves the crystallization of the desired material from an aqueous solution under high temperature and pressure.[1][7]
Figure 2: Hydrothermal synthesis workflow for this compound nanoparticles.
Physicochemical Properties
The therapeutic efficacy and safety of nanoparticle-based drug delivery systems are intrinsically linked to their physicochemical properties. A thorough characterization is therefore paramount.
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound nanoparticles reported in the literature.
| Property | Value | Method | Reference |
| Particle Size (APS) | 80-100 nm | Not Specified | [8] |
| Purity | 99% | Not Specified | [8] |
| Density | 2.1-2.6 g/cm³ | Not Specified | [8] |
| Melting Point | >900 °C | Not Specified | [8] |
| Solubility | Insoluble in cold water | Not Specified | [8] |
| Zeta Potential (Celecoxib-loaded S-SMEDDS) | -31.92 mV | Zetasizer | [9] |
| Particle Size (Celecoxib-loaded S-SMEDDS) | 22.68 nm | TEM | [9] |
Note: S-SMEDDS refers to Solid Self-Microemulsifying Drug Delivery System.
| Drug | Drug Loading (%) | Drug Release Conditions | Key Findings | Reference |
| Propranolol HCl | Not Specified | pH-dependent | Complexation with polyethylene (B3416737) oxide sustained the release. | [10][11] |
| Nicotine | Not Specified | pH 6 phosphate (B84403) buffer | Sustained release after an initial burst. | [12] |
| Ibuprofen & Acetaminophen | Not Specified | pH 7.4 and 5.5 | Release rate is controlled by intermolecular interactions. | [13] |
| Diltiazem HCl | Not Specified | USP III apparatus | Increased polymer content decreased burst release. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the characterization of this compound nanoparticles.
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)
Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and zeta potential of nanoparticles in a suspension.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to a final concentration of approximately 0.1-1 mg/mL.
-
Sonicate the suspension for 5-10 minutes to ensure adequate dispersion and break up any agglomerates.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to 25°C.
-
Select the appropriate solvent parameters (viscosity and refractive index) in the software.
-
-
Measurement:
-
Transfer the nanoparticle suspension to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
For particle size, perform at least three measurements, with each measurement consisting of 10-15 runs.
-
For zeta potential, apply an electric field and measure the electrophoretic mobility.
-
-
Data Analysis:
-
The instrument's software will calculate the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Surface Area and Porosity (BET Analysis)
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100-200 mg of the dry nanoparticle powder into a sample tube.
-
-
Degassing:
-
Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and duration will depend on the thermal stability of the material.
-
-
Measurement:
-
Transfer the degassed sample tube to the analysis port of the BET instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce nitrogen gas at various partial pressures and measure the volume of gas adsorbed at each pressure point.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption isotherm.
-
Apply the BET equation to a linear portion of the isotherm to calculate the specific surface area.
-
In Vitro Drug Release Study (Dialysis Bag Method)
The dialysis bag method is a common and relatively simple technique to assess the in vitro release of a drug from a nanoparticle formulation.[14][15][16][17]
Protocol:
-
Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles (e.g., 12-14 kDa).
-
Soak the dialysis membrane in the release medium for at least 24 hours before use.
-
-
Experimental Setup:
-
Accurately weigh a specific amount of the drug-loaded nanoparticles and disperse them in a known volume of the release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the nanoparticle dispersion into the pre-treated dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger vessel containing a known volume of fresh release medium (the receptor compartment).
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
-
Cellular Uptake and Drug Delivery Mechanism
The interaction of nanoparticles with cells is a critical aspect of their application in drug delivery. This compound nanoparticles are typically internalized by cells through endocytic pathways.
Cellular Uptake Pathway of Silica-Based Nanoparticles
The following diagram illustrates the general endocytic pathways for the cellular uptake of nanoparticles.
Figure 3: Generalized cellular uptake pathways of nanoparticles via endocytosis.
The primary mechanism of drug release from this compound nanoparticles is typically desorption, driven by changes in pH and the surrounding ionic environment.[18] Once internalized into the acidic environment of endosomes and lysosomes, the change in pH can trigger the release of the adsorbed drug.
Conclusion
This compound nanoparticles present a compelling platform for the development of advanced drug delivery systems. Their tunable physicochemical properties, coupled with their excellent biocompatibility, make them a versatile tool for formulators. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for the rational design and successful implementation of novel and effective therapeutic products.
References
- 1. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]
- 2. scirp.org [scirp.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. actascientific.com [actascientific.com]
- 5. [PDF] SYNTHESIS OF MAGNESIUM ALUMINATE SPINEL NANOPARTICLES BY CO-PRECIPITATION METHOD: THE INFLUENCES OF PRECIPITANTS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium Aluminum Silicate Nanoparticles High Purity [nanoshel.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. In vitro drug release study [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
aluminum magnesium silicate crystal structure and surface chemistry
An In-depth Technical Guide to the Crystal Structure and Surface Chemistry of Aluminum Magnesium Silicate (B1173343)
Introduction
Aluminum magnesium silicate is a versatile inorganic compound widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] Belonging to the smectite group of clay minerals, it is a blend of colloidal montmorillonite (B579905) and saponite (B12675438) that has been processed to remove impurities.[4] Its utility stems from its unique physicochemical properties, including a high surface area, significant cation exchange capacity, and the ability to form stable colloidal dispersions.[2][5] This guide provides a detailed examination of its crystal structure and surface chemistry, offering insights for researchers, scientists, and drug development professionals.
Crystal Structure
Magnesium aluminum silicate is a phyllosilicate, characterized by a layered crystal structure.[2][6] Specifically, it belongs to the 2:1 type of layered silicates, meaning its fundamental structural unit consists of one octahedral sheet sandwiched between two tetrahedral sheets.[6][7][8][9]
-
Tetrahedral Sheets: These layers are composed of silicon-oxygen tetrahedra, where a central silicon atom is coordinated to four oxygen atoms.
-
Octahedral Sheet: This central layer consists of aluminum and/or magnesium atoms coordinated to six oxygen or hydroxyl groups.[6][10] In dioctahedral smectites, two-thirds of the octahedral sites are filled, typically by trivalent cations like Al³⁺. In trioctahedral smectites, most sites are occupied, often by divalent cations like Mg²⁺.[7]
The layers are continuous in the a and b directions and are stacked along the c-axis, separated by a van der Waals gap known as the interlayer or gallery space.[6]
Isomorphic Substitution and Layer Charge
A key feature of the smectite structure is isomorphic substitution, where ions of similar size but different charge replace the primary cations within the crystal lattice.[7][8] Common substitutions include:
These substitutions result in a net negative charge on the surface of the silicate layers.[6][8] This charge is compensated by the presence of hydrated cations, such as Na⁺, Ca²⁺, or Mg²⁺, located in the interlayer space.[6][7] These cations are exchangeable, a property fundamental to the material's surface chemistry.[7] The overall structure is electrically neutral, but the separation of charge creates a polar surface with significant reactivity.
Crystalline vs. Amorphous States
While often possessing a defined crystalline structure, some synthetic forms of magnesium aluminum silicate can be amorphous.[11] An amorphous state means there is no long-range ordered crystal structure, which results in an X-ray diffraction pattern that lacks sharp, characteristic peaks.[11] The synthesis method significantly influences the final phase, with hydrothermal synthesis often yielding crystalline products.[1][12]
Surface Chemistry
The unique properties and applications of this compound are largely dictated by its surface chemistry. The combination of a layered structure, isomorphic substitution, and small particle size results in a large, chemically active surface.[5]
Surface Charge and Zeta Potential
As a result of isomorphic substitution, the faces of the silicate platelets carry a permanent negative charge.[13][14] The edges, however, can have a pH-dependent charge (positive in acidic conditions, negative in alkaline conditions) due to the protonation or deprotonation of surface hydroxyl groups.[10][13]
This surface charge leads to the formation of an electrical double layer when dispersed in a polar medium like water.[14] The Zeta Potential (ζ) is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For magnesium aluminum silicate, the zeta potential is typically negative.[15][16] Its value can be influenced by the pH of the medium and the presence of other ions or polymers. For instance, the addition of a positively charged polymer like chitosan (B1678972) can neutralize the negative charge of the silicate and even result in a positive zeta potential.[16]
Cation Exchange Capacity (CEC)
The Cation Exchange Capacity (CEC) is a quantitative measure of the ability of the material to adsorb and exchange positive ions. It arises from the net negative charge on the silicate layers, which is balanced by the exchangeable cations in the interlayer space.[7][14] Smectite clays (B1170129) are known for their high CEC, which is a critical parameter in applications such as drug delivery, purification, and as a stabilizer in suspensions.[5][9]
Hydration, Swelling, and Colloidal Structure
When dispersed in water, magnesium aluminum silicate hydrates and swells.[8][17] Water molecules are drawn into the interlayer space, interacting with the exchangeable cations and the siloxane surface.[10][17] This intercalation of water molecules forces the layers apart, a phenomenon known as crystalline swelling.[14]
In a dispersion, the negatively charged faces of the silicate platelets can attract the positively charged edges of other platelets.[13] This interaction leads to the formation of a three-dimensional, "house of cards" colloidal structure.[13] This structure is responsible for the material's excellent thickening and suspending properties, as it effectively entraps the continuous phase and any suspended particles.[13][18] This behavior is also thixotropic, meaning the viscosity decreases under shear (e.g., shaking or spreading) and recovers when at rest.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the crystal structure and surface chemistry of magnesium aluminum silicate and related smectite clays.
Table 1: Typical Crystallographic Parameters for Smectite Clays
| Parameter | Value | Reference |
| Layer Type | 2:1 (T-O-T) | [6],[8] |
| Basal Spacing (d₀₀₁) | 15.0 - 17.2 Å (hydrated) | [4] |
| Layer Charge | 0.2 - 0.6 e/huc | [14] |
| Crystalline System | Monoclinic (for specific phases) | [12] |
| e/huc = electrons per half unit cell |
Table 2: Surface Chemistry Properties
| Property | Typical Value Range | Reference |
| Specific Surface Area | 10 - 700 m²/g | [19] |
| Zeta Potential | Negative (e.g., -49.15 mV for vermiculite) | [15],[20] |
| pH (5% suspension) | 9.0 - 10.0 | [4] |
| Acid Demand | 6-8 mL of 0.1 N HCl per gram | [21] |
Experimental Protocols
Characterization of this compound involves several key analytical techniques.
X-Ray Diffraction (XRD)
-
Objective: To identify the crystalline phases, determine the degree of crystallinity, and measure the basal spacing (d-spacing) of the layered structure.[22][23]
-
Methodology:
-
Sample Preparation (Oriented Mount): A suspension of the clay is prepared in deionized water.[4][24] A few milliliters of the suspension are placed on a glass microscope slide and allowed to air-dry at room temperature or a slightly elevated temperature (e.g., 90°C) to form a thin, oriented film where the clay platelets lie flat.[4][24] For studying swelling properties, the slide can be placed in a desiccator with ethylene (B1197577) glycol to create a clay-organic complex.[4][25]
-
Instrument Setup: A powdered X-ray diffractometer is used, typically with Cu Kα radiation.
-
Analysis: The sample is scanned over a range of 2θ angles. The resulting diffraction pattern shows peaks at specific angles corresponding to different d-spacings according to Bragg's Law (nλ = 2d sinθ). The most intense peak for smectites is the (001) basal reflection, which indicates the layer-to-layer distance.[4][25]
-
Zeta Potential Measurement
-
Objective: To determine the surface charge of the particles in a colloidal dispersion.
-
Methodology:
-
Sample Preparation: A dilute suspension (e.g., 0.1% w/v) of magnesium aluminum silicate is prepared in deionized water or a buffer of known pH and ionic strength.
-
Instrumentation: A Zetasizer or similar instrument based on electrophoretic light scattering (ELS) is used.
-
Analysis: An electric field is applied across the sample cell, causing the charged particles to move towards the oppositely charged electrode. The instrument measures the velocity of the particles (electrophoretic mobility) using a laser. The zeta potential is then calculated from this mobility using the Henry equation. The measurement is often repeated at various pH values to determine the isoelectric point.[14]
-
Synthesis of Magnesium Aluminum Silicate
-
Objective: To produce synthetic magnesium aluminum silicate with controlled properties.
-
Methodology (Co-precipitation/Hydrothermal):
-
Precursor Preparation: An aqueous solution of a magnesium salt (e.g., magnesium sulfate) and an aluminum salt (e.g., aluminum sulfate) is prepared.[1][11] A separate aqueous solution of a silicate source (e.g., sodium silicate) is also prepared, often with a base like sodium hydroxide.[1][11]
-
Reaction: The two solutions are mixed under controlled conditions of temperature, pH, and stirring.[1][26] This causes the co-precipitation of magnesium aluminum silicate.[11]
-
Hydrothermal Treatment (Optional): The resulting suspension can be subjected to hydrothermal synthesis in an autoclave at elevated temperature and pressure for a set duration (e.g., 8-24 hours) to promote crystallization.[1][26]
-
Post-Treatment: The precipitate is separated by filtration, washed repeatedly with pure water to remove soluble by-products, and then dried (e.g., oven or spray drying).[1][11] The dried product may be milled to achieve the desired particle size.[1]
-
References
- 1. Manufacturing method and process of magnesium aluminum silicate-Chemwin [en.888chem.com]
- 2. us.typology.com [us.typology.com]
- 3. specialchem.com [specialchem.com]
- 4. Magnesium Aluminum Silicate [drugfuture.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. On the structural formula of smectites: a review and new data on the influence of exchangeable cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smectite - Wikipedia [en.wikipedia.org]
- 9. geo.libretexts.org [geo.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 12. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium Aluminum Silicate (Explained + Products) [incidecoder.com]
- 14. imeko.org [imeko.org]
- 15. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitosan-magnesium aluminum silicate composite dispersions: characterization of rheology, flocculate size and zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. ulprospector.com [ulprospector.com]
- 19. mindat.org [mindat.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. phexcom.com [phexcom.com]
- 22. soilmanagementindia.com [soilmanagementindia.com]
- 23. Magnesium Aluminosilicate [benchchem.com]
- 24. Clay mineral X-ray diffraction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Formula and Structure of Aluminum Magnesium Silicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of aluminum magnesium silicate (B1173343). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This document details the complex nature of its chemical identity, presents key quantitative data in a structured format, and outlines standardized experimental protocols for its characterization.
Introduction
Aluminum magnesium silicate is a naturally occurring or synthetically derived clay mineral, belonging to the smectite group of phyllosilicates.[1][2][3] It is widely used in the pharmaceutical, cosmetic, and personal care industries as a versatile excipient, functioning as a suspending and stabilizing agent, thickener, emulsion stabilizer, binder, and disintegrant.[2][4][5][6] Its utility is derived from its unique colloidal and layered structure, which allows it to form thixotropic gels in aqueous dispersions.[2][7]
The material is a blend of colloidal montmorillonite (B579905) and saponite (B12675438) that has been purified to remove grit and other non-swellable components.[1][4][8] This purification process results in a fine, off-white to creamy white, odorless, and tasteless powder or small flakes.[2]
Molecular Formula and Structure
The chemical composition of this compound is complex and cannot be represented by a single, simple molecular formula. It is a polymeric complex of magnesium, aluminum, silicon, oxygen, and water.[4] Its composition is most accurately described in terms of the relative proportions of its constituent oxides.
The fundamental structure of this compound is that of a 2:1 layered silicate. This structure consists of a central octahedral sheet of alumina (B75360) (aluminum oxide) and magnesia (magnesium oxide) fused between two external sheets of tetrahedral silica (B1680970) (silicon dioxide).[4][9]
Isomorphic substitution within this crystal lattice is a key feature of its structure. In the octahedral sheet, aluminum (Al³⁺) ions can be substituted by magnesium (Mg²⁺) ions.[4] This substitution results in a net negative charge on the surface of the silicate layers. This charge is balanced by exchangeable cations, typically sodium (Na⁺) or potassium (K⁺), located in the interlayer space between the stacked silicate sheets. When dispersed in water, these layers can separate, leading to swelling and the formation of a colloidal, "house of cards" structure that imparts viscosity and suspensibility to the medium.[2][7]
Due to variations in the source mineral and the degree of isomorphic substitution, several types of this compound are defined in pharmacopeias, primarily differentiated by their viscosity and the ratio of aluminum to magnesium content.[1][2]
dot
Caption: 2:1 Layered structure of this compound.
Data Presentation
The quantitative specifications for different types of this compound are crucial for selecting the appropriate grade for a specific application. The following tables summarize the key parameters as defined by the United States Pharmacopeia-National Formulary (USP-NF).
Table 1: USP-NF Specifications for Magnesium Aluminum Silicate Types
| Type | Viscosity (cps) at 5% Dispersion | Aluminum Content / Magnesium Content Ratio |
| IA | 225 – 600 | 0.5 – 1.2 |
| IB | 150 – 450 | 0.5 – 1.2 |
| IC | 800 – 2200 | 0.5 – 1.2 |
| IIA | 100 – 300 | 1.4 – 2.8 |
| Source: USP-NF Monograph for Magnesium Aluminum Silicate[1][2][10] |
Table 2: USP-NF Specifications for Synthetic Magnesium Aluminometasilicate
| Parameter | Type I-A Specification | Type I-B Specification |
| Aluminum Oxide (Al₂O₃) | 29.1% – 35.5% | 29.1% – 35.5% |
| Magnesium Oxide (MgO) | 11.4% – 14.0% | 11.4% – 14.0% |
| Silicon Dioxide (SiO₂) | 29.2% – 35.6% | 29.2% – 35.6% |
| pH | 6.5 – 8.5 | 8.5 – 10.5 |
| Source: USP-NF Monograph for Magnesium Aluminometasilicate[4][11] |
Table 3: General Physicochemical Properties
| Property | Value |
| Appearance | Off-white to creamy white powder or flakes |
| pH (5% aqueous suspension) | 9.0 – 10.0 |
| Loss on Drying | Not more than 8.0% |
| Microbial Limits | Total aerobic count ≤ 1000 cfu/g |
| Escherichia coli | Absent |
| Source: USP-NF Monograph for Magnesium Aluminum Silicate[1][10] |
Experimental Protocols
Accurate characterization of this compound is essential for quality control and formulation development. The following are summarized methodologies for key analytical tests.
Identification by X-Ray Diffraction (XRD)
This method confirms the crystalline structure and interlayer spacing, which are characteristic of smectite clays.
-
Objective: To identify the material based on its characteristic d-spacing.
-
Protocol Summary:
-
Oriented Film Preparation: A 2% aqueous dispersion of the sample is prepared and allowed to hydrate (B1144303) for at least 12 hours. A few milliliters are placed on a glass slide and air-dried to form an oriented film.
-
Ethylene (B1197577) Glycol Solvation: The slide is placed in a vacuum desiccator containing ethylene glycol for 12 hours. This causes the interlayer space to swell to a specific, reproducible dimension.
-
XRD Analysis: The X-ray diffraction pattern of the solvated, oriented film is recorded.
-
-
Acceptance Criteria: The largest peak in the diffraction pattern must correspond to a d-value between 15.0 and 17.2 angstroms (Å). Additionally, analysis of a random powder specimen should show peaks between 1.492-1.504 Å and 1.510-1.540 Å.[1][3][10]
Viscosity Measurement
Viscosity is a critical performance parameter, directly related to the material's thickening and suspending capabilities.
-
Objective: To determine the rotational viscosity of a standardized dispersion.
-
Protocol Summary:
-
Dispersion Preparation: A 5.0% (w/w) aqueous dispersion is prepared by adding a precisely weighed quantity of the sample (corrected for its loss on drying) to water at 25 ± 2 °C in a high-speed blender (14,000-15,000 rpm) for 3 minutes.
-
Equilibration: The dispersion is transferred to a beaker and allowed to stand for 5 minutes.
-
Measurement: The viscosity is measured using a suitable rotational viscometer (e.g., Brookfield type) operating at 60 rpm for 6 minutes. The spindle used depends on the type of material being tested (e.g., Type IA uses a No. 2 spindle).[1][3]
-
-
Acceptance Criteria: The measured viscosity must fall within the range specified for the particular type (see Table 1).[1][10]
Elemental Analysis (Assay for Al and Mg)
This determines if the ratio of aluminum to magnesium conforms to the specified type.
-
Objective: To quantify the aluminum and magnesium content.
-
Protocol Summary (Principle):
-
Sample Preparation: The sample is digested in acid to bring the aluminum and magnesium into solution.
-
Analysis: The concentrations of aluminum and magnesium in the resulting solution are determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or titration. For AAS, standard solutions of aluminum and magnesium are prepared for calibration.[1][3] For titration, a method using edetate disodium (B8443419) (EDTA) can be employed for magnesium oxide determination after separation of aluminum.[4]
-
-
Acceptance Criteria: The calculated ratio of aluminum content to magnesium content must be within the specified range for the material type (see Table 1).[1][10]
dot
Caption: Workflow for key experimental characterization.
Conclusion
This compound is a complex but highly functional material whose performance is intrinsically linked to its unique 2:1 layered silicate structure. The variations in viscosity and elemental composition, officially categorized into different types, allow formulators to select the optimal grade for achieving desired rheological properties and stability in a wide range of pharmaceutical and cosmetic products. Adherence to standardized experimental protocols, such as those outlined in the USP-NF, is critical for ensuring the quality, consistency, and efficacy of this important excipient.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. phexcom.com [phexcom.com]
- 3. Magnesium Aluminum Silicate [drugfuture.com]
- 4. uspbpep.com [uspbpep.com]
- 5. cheb.lt [cheb.lt]
- 6. Magnesium Aluminum Silicate USP NF BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 7. researchgate.net [researchgate.net]
- 8. Magnesium Aluminum Silicate [doi.usp.org]
- 9. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium Aluminum Silicate Pure n BP USP NF Grade Manufacturers [magnesiumaluminumsilicate.com]
- 11. Magnesium Aluminometasilicate [doi.usp.org]
natural vs. synthetic aluminum magnesium silicate properties
An In-depth Technical Guide to the Properties of Natural and Synthetic Aluminum Magnesium Silicate (B1173343)
Introduction
Aluminum magnesium silicate is a versatile inorganic polymer widely utilized in the pharmaceutical and cosmetic industries as an excipient.[1] It is valued for its ability to function as a suspending and stabilizing agent, tablet binder and disintegrant, and viscosity modifier.[1][2] This material is available in two primary forms: natural, which is derived from purified mineral ores, and synthetic, which is produced through controlled chemical reactions.[3][4]
Natural this compound is a naturally occurring clay mineral that undergoes rigorous refining to be suitable for various applications.[5][6] Synthetic variants, on the other hand, are described as amorphous and can be manufactured with a chemically and physically well-defined composition.[7][8]
This technical guide provides a comprehensive comparison of the core properties of natural and synthetic this compound, focusing on their manufacturing processes, chemical and physical characteristics, and functional performance. It is intended for researchers, scientists, and drug development professionals who utilize these materials in formulation design.
Origin and Manufacturing
The source and manufacturing process significantly influence the final properties of this compound. Natural grades are purified from mined clays (B1170129), while synthetic grades are built from chemical precursors.
Natural this compound
Natural this compound is derived from silicate ores of the montmorillonite (B579905) group, specifically smectite clays such as montmorillonite and saponite.[2][3][9] The raw ore is subjected to a multi-step water-washing and purification process to remove grit, non-swellable ore components, and other impurities.[2][3][10] The refined colloidal dispersion is then typically drum-dried to form flakes, which can be further milled or micro-atomized into various powder grades.[2][10]
Synthetic this compound
Synthetic this compound is typically produced via a precipitation reaction.[8] The process involves mixing aqueous solutions of a magnesium salt (e.g., magnesium sulfate) and an aluminum salt (e.g., aluminum sulfate) with a solution of a silicate, such as sodium silicate.[7][11] The resulting precipitate is then filtered, washed to remove impurity ions, dried, and ground to meet specific particle size requirements.[11] This method allows for a chemically and physically well-defined product.[7]
Comparative Properties
The differences in origin and processing lead to distinct physical, chemical, and functional properties between natural and synthetic variants.
Physical and Chemical Properties
The following tables summarize key quantitative data for different types of this compound.
Table 1: Typical Chemical Composition (as Oxides)
| Oxide Component | Natural (Typical)[2] | Synthetic (Example)[7] |
| Silicon Dioxide (SiO₂) | 61.1% | 47-57% |
| Magnesium Oxide (MgO) | 13.7% | 3-5% |
| Aluminum Oxide (Al₂O₃) | 9.3% | 9-11% |
| Calcium Oxide (CaO) | 1.8% | 1-3% |
| Sodium Oxide (Na₂O) | 2.9% | < 5% |
| Ferric Oxide (Fe₂O₃) | 0.9% | Not specified |
| Potassium Oxide (K₂O) | 2.7% | Not specified |
| Titanium Dioxide (TiO₂) | 0.1% | Not specified |
Note: Composition of natural grades can vary based on the ore source.
Table 2: Pharmacopeial Properties of Natural Magnesium Aluminum Silicate (USP/NF Types) [2][12]
| Property | Type IA | Type IB | Type IC | Type IIA |
| Viscosity (mPas) | 225 - 600 | 150 - 450 | 800 - 2200 | 100 - 300 |
| Al/Mg Content Ratio | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | 1.4 - 2.8 |
| pH (5% w/v suspension) | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 |
| Loss on Drying | < 8.0% | < 8.0% | < 8.0% | < 8.0% |
| Arsenic Limit | ≤ 3 ppm | ≤ 3 ppm | ≤ 3 ppm | ≤ 3 ppm |
| Lead Limit | ≤ 15 ppm | ≤ 15 ppm | ≤ 15 ppm | ≤ 15 ppm |
Rheological Properties
One of the most important functions of this compound is rheology modification.[13]
-
Natural: When dispersed in water, the crystalline platelets of natural grades hydrate (B1144303) and swell, forming a three-dimensional colloidal "house of cards" structure.[13][14] This structure is responsible for imparting high viscosity and shear-thinning (thixotropic) behavior.[2][13] Aqueous dispersions are thixotropic at concentrations greater than 3% w/v.[2] The viscosity can be synergistically increased when combined with polymers like xanthan gum.[2][15]
-
Synthetic: Synthetic grades are typically amorphous and highly porous, with a large specific surface area.[8][16] This high surface area makes them effective adsorbents.[17] While they also act as thickening agents, their rheological behavior can differ from the highly structured gels formed by natural smectites. Some synthetic grades exhibit unique flow behaviors, acting as a glidant at low stress and a binder at higher pressures.[16]
Applications in Drug Development
Both forms are widely used as pharmaceutical excipients, with the choice depending on the specific requirements of the formulation.
Table 3: Typical Use Concentrations in Pharmaceutical Formulations [2]
| Application | Concentration (%) |
| Suspending Agent (Oral) | 0.5 - 2.5 |
| Suspending Agent (Topical) | 1 - 10 |
| Emulsion Stabilizer (Oral) | 1 - 5 |
| Emulsion Stabilizer (Topical) | 2 - 5 |
| Tablet Binder | 2 - 10 |
| Tablet Disintegrant | 2 - 10 |
| Adsorbent | 10 - 50 |
-
Suspending Agent: The stable colloidal structure formed by natural this compound is highly effective at suspending insoluble active pharmaceutical ingredients (APIs), ensuring uniform dosage.[18][19]
-
Binder and Disintegrant: In solid dosage forms, it functions as a binder to ensure tablet integrity and as a disintegrant, which swells upon contact with water to facilitate rapid tablet breakdown and drug release.[5][10][20]
-
Stabilizer: It is used to stabilize oil-in-water emulsions by thickening the continuous phase and preventing droplet coalescence.[21][22]
-
Adsorbent/Carrier: The high surface area of synthetic grades makes them excellent adsorbents for improving the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[16][17]
Key Experimental Protocols
Standardized tests are crucial for ensuring the quality and performance of this compound. The following are summaries of key pharmacopeial methods.
Viscosity Determination (USP Method)
This protocol is used to classify the different types of natural magnesium aluminum silicate based on their rheological properties.[23][24][25]
Methodology:
-
Weigh a quantity of the test specimen equivalent to 25.0 g on a dried basis.[23]
-
Transfer the sample to a 1-L blender jar containing enough water at 25 ± 2°C to produce a final mixture weighing 500 g.[23]
-
Blend at high speed (14,000 to 15,000 rpm) for exactly 3 minutes.[23]
-
Transfer the dispersion to a 600-mL beaker and let it stand for 5 minutes. The temperature will have risen; adjust to 33 ± 3°C if necessary.[25]
-
Using a suitable rotational viscometer with a specified spindle for the material type, operate at 60 rpm for 6 minutes.[25]
-
Record the scale reading to determine the viscosity.[25]
Acid Demand Test (USP Method)
This test measures the buffering capacity of the material.
Methodology:
-
Disperse a quantity of sample equivalent to 5.00 g (dried basis) in 500 mL of water using a blender.[26]
-
With constant mixing, add specified volumes of 0.100 N hydrochloric acid at timed intervals (e.g., 3.0-mL portions at 5, 65, 125 seconds, etc.).[26]
-
After the final acid addition at 785 seconds, continue mixing and determine the pH potentiometrically at 840 seconds.[26]
-
The final pH must not be more than 4.0.[26]
Identification by X-ray Diffraction (USP Method)
This method confirms the crystalline structure of natural magnesium aluminum silicate.
Methodology:
-
Prepare a 2% aqueous dispersion (2 g in 100 mL of water) and allow it to hydrate for 12 hours.[25]
-
Place 2 mL of the mixture on a glass slide and air-dry to create an oriented film.[25]
-
Place the slide in a vacuum desiccator over ethylene (B1197577) glycol for 12 hours to ensure saturation.[25]
-
Record the X-ray diffraction pattern. The largest peak should correspond to a d-value between 15.0 and 17.2 angstroms.[25]
-
Prepare a random powder specimen and record the diffraction pattern. Peaks should be found between 1.492-1.504 Å and 1.510-1.540 Å.[25]
Conclusion
Both natural and synthetic aluminum magnesium silicates are invaluable excipients in pharmaceutical development. Natural grades, derived from purified smectite clays, are prized for their superior ability to form thixotropic gels, making them excellent suspending and stabilizing agents. Synthetic grades offer the advantages of high purity and a well-defined amorphous structure, lending themselves to applications requiring high surface area, such as drug adsorption and carrier functions. The selection between natural and synthetic types should be based on a thorough understanding of their distinct properties and the specific performance requirements of the final drug product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phexcom.com [phexcom.com]
- 3. nbinno.com [nbinno.com]
- 4. uk.typology.com [uk.typology.com]
- 5. jshemings.net [jshemings.net]
- 6. specialchem.com [specialchem.com]
- 7. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 8. Synthetic magnesium silicate - Wikipedia [en.wikipedia.org]
- 9. Magnesium Aluminum Silicate | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Magnesium aluminum silicate - CD Formulation [formulationbio.com]
- 11. Manufacturing method and process of magnesium aluminum silicate-Chemwin [en.888chem.com]
- 12. drugfuture.com [drugfuture.com]
- 13. nbinno.com [nbinno.com]
- 14. CN1363515A - Preparation method of natural magnesium aluminum silicate gel - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. lfatabletpresses.com [lfatabletpresses.com]
- 21. vanderbiltminerals.com [vanderbiltminerals.com]
- 22. cheb.lt [cheb.lt]
- 23. Magnesium Aluminum Silicate [drugfuture.com]
- 24. newdruginfo.com [newdruginfo.com]
- 25. pharmacopeia.cn [pharmacopeia.cn]
- 26. Magnesium Aluminum Silicate Pure n BP USP NF Grade Manufacturers [magnesiumaluminumsilicate.com]
understanding the colloidal properties of magnesium aluminum silicate
An In-depth Technical Guide to the Colloidal Properties of Magnesium Aluminum Silicate (B1173343)
Introduction
Magnesium Aluminum Silicate (MAS) is a naturally occurring mineral, primarily composed of smectite clays (B1170129) such as montmorillonite (B579905) and saponite, that has been purified for pharmaceutical use.[1][2] Chemically, it is a layered hydrated silicate of magnesium and aluminum.[3][4] Its unique colloidal and rheological properties make it an indispensable excipient in the pharmaceutical industry, where it functions as a suspending agent, emulsion stabilizer, binder, disintegrant, and viscosity modifier.[5][6][7]
This technical guide provides a comprehensive overview of the core colloidal properties of MAS for researchers, scientists, and drug development professionals. It details the fundamental principles governing its behavior in aqueous systems, presents quantitative data, outlines key experimental protocols, and illustrates the underlying mechanisms through diagrams.
Fundamental Colloidal Properties
The utility of MAS stems from its distinct molecular structure and behavior when dispersed in water.
Structure and Surface Chemistry
MAS consists of a three-layer crystalline structure: a central octahedral layer of alumina (B75360) and magnesia fused between two tetrahedral layers of silica.[1][2] This layered architecture results in unique surface charge characteristics. Isomorphic substitution within the lattice creates a net negative charge on the flat faces of the silicate platelets.[1][8] The edges of these platelets, however, are weakly positive at neutral to acidic pH.[1][9] The platelet surfaces also feature silanol (B1196071) groups (Si-OH) that can participate in hydrogen bonding.[1]
Hydration and Colloidal Structure Formation
When MAS is dispersed in water, the individual platelets delaminate and hydrate, a process that can be accelerated by high shear and the use of hot water.[9][10] Once hydrated, the weakly positive platelet edges are electrostatically attracted to the negatively charged platelet faces.[1][9] This interaction causes the formation of a three-dimensional, gel-like colloidal network often described as a "house of cards" structure.[9] This structure is responsible for the characteristic rheological properties of MAS dispersions, efficiently trapping and suspending particles or oil droplets.[9]
References
- 1. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. us.typology.com [us.typology.com]
- 4. uk.typology.com [uk.typology.com]
- 5. nbinno.com [nbinno.com]
- 6. jshemings.net [jshemings.net]
- 7. Magnesium aluminum silicate - CD Formulation [formulationbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vanderbiltminerals.com [vanderbiltminerals.com]
- 10. makingcosmetics.com [makingcosmetics.com]
Thermal Stability and Decomposition of Aluminum Magnesium Silicate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of aluminum magnesium silicate (B1173343). Sourced from extensive research, this document details the material's behavior under thermal stress, outlines key experimental protocols for its analysis, and presents quantitative data in a clear, comparative format.
Introduction to Aluminum Magnesium Silicate
This compound is a naturally occurring clay mineral, primarily belonging to the smectite group, which also includes montmorillonite. It is a layered silicate with a structure comprising an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets. This structure allows for the incorporation of water molecules and exchangeable cations within its layers. Its applications are diverse, ranging from excipients in pharmaceutical formulations to components in ceramics and catalysts. Understanding its thermal stability is crucial for its use in high-temperature applications and for predicting its behavior during manufacturing processes that involve heat treatment.
Thermal Decomposition Profile
The thermal decomposition of this compound is a multi-stage process characterized by dehydration, dehydroxylation, and high-temperature phase transformations.
-
Dehydration: The initial stage of decomposition involves the loss of free and interlayer water. This process typically begins at temperatures just above ambient and continues up to around 250°C. The removal of this weakly bound water is an endothermic process.[1]
-
Dehydroxylation: As the temperature increases, typically in the range of 450°C to 750°C, the structural hydroxyl groups within the silicate layers are removed in the form of water.[2] This dehydroxylation leads to the formation of an amorphous, anhydrous phase often referred to as a metaphase.
-
High-Temperature Phase Transformations: At temperatures exceeding 900°C, the amorphous structure collapses, and solid-state reactions lead to the crystallization of new, more stable mineral phases.[2] The specific phases formed depend on the exact elemental composition of the starting material and the heating conditions.
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data related to the thermal decomposition of this compound and related smectite clays, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Table 1: Thermal Decomposition Stages and Mass Loss
| Temperature Range (°C) | Decomposition Stage | Typical Mass Loss (%) | Observations |
| 30 - 250 | Dehydration (Loss of free and interlayer water) | 5 - 20 | Endothermic process.[1][3] |
| 450 - 750 | Dehydroxylation (Loss of structural -OH groups) | 3 - 5 | Formation of an amorphous metaphase.[2][3] |
| > 900 | High-Temperature Transformations | Minimal | Recrystallization into new mineral phases.[2] |
Table 2: High-Temperature Crystalline Phases
| Temperature (°C) | Crystalline Phases Formed |
| > 900 | Spinel, Enstatite, Cristobalite, Mullite.[2] |
| > 1200 | Potential melting and formation of silicate glass.[2] |
Experimental Protocols
Accurate characterization of the thermal stability and decomposition of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques employed.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature and mass change associated with the different stages of decomposition and to identify endothermic and exothermic events.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed. The sample should be in a powdered form to ensure uniform heat distribution.[4]
-
Instrumentation: A simultaneous TGA/DTA instrument is commonly used.
-
Crucible: The sample is placed in an inert crucible, typically made of alumina or platinum.[5]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate, commonly 10°C/min.[5][6]
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as flowing dry nitrogen or air, at a specified flow rate (e.g., 20-50 mL/min).[5][6]
-
Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of temperature.
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature, while the DTA curve shows endothermic and exothermic peaks corresponding to thermal events.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the this compound at different temperatures and to track the phase transformations during decomposition.
Methodology:
-
Sample Preparation for ex-situ Analysis:
-
Several identical samples of powdered this compound are prepared.
-
Each sample is heated in a furnace to a specific temperature (e.g., 300°C, 600°C, 900°C, 1100°C) and held for a defined period to allow for phase transformations to complete.
-
After heating, the samples are cooled and finely ground.
-
The powdered sample is then mounted on a sample holder, ensuring a flat, smooth surface. For clay minerals, preparing an oriented mount can enhance the basal reflections.[7]
-
-
Sample Preparation for in-situ High-Temperature XRD (HT-XRD):
-
Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) is used.[7]
-
Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 5° to 70°).
-
Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ angle. The positions and intensities of the diffraction peaks are compared to a database of known mineral structures (e.g., the Crystallography Open Database) to identify the crystalline phases present.[10]
Visualizing the Decomposition Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the general experimental workflow for its analysis.
Caption: Thermal decomposition pathway of this compound.
Caption: General experimental workflow for thermal analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Frontiers | Effect of Aluminum Incorporation on the Reaction Process and Reaction Products of Hydrated Magnesium Silicate [frontiersin.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. How to Conduct XRD Analysis on Kaolinite for Clay Mineralogy [eureka.patsnap.com]
- 8. Ceramic Materials Characterization Using X-Ray Diffraction | 2017-05-01 | Ceramic Industry [ceramicindustry.com]
- 9. High Temperature Real-Time X-Ray Diffraction Analysis | Lucideon [lucideon.com]
- 10. ncl.ac.uk [ncl.ac.uk]
An In-depth Technical Guide to the Surface Charge Characteristics of Aluminum Magnesium Silicate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface charge characteristics of aluminum magnesium silicate (B1173343) in aqueous solutions. Aluminum magnesium silicate, a purified smectite clay, is a critical excipient in the pharmaceutical and personal care industries, valued for its unique colloidal and surface properties. Understanding its surface charge is paramount for formulation development, stability, and the effective delivery of active pharmaceutical ingredients (APIs).
Core Concepts: The Dual Nature of Surface Charge
This compound possesses a unique charge profile stemming from its crystalline structure. The individual platelets have two distinct surfaces with different charge characteristics:
-
Basal Surfaces (Faces): These surfaces carry a permanent negative charge due to isomorphic substitution within the crystal lattice. This charge is not dependent on the pH of the surrounding aqueous solution.
-
Edge Surfaces: The edges of the platelets contain hydroxyl groups (-OH) that exhibit pH-dependent charge . In acidic conditions, these groups can become protonated, leading to a positive charge. Conversely, in alkaline conditions, they can deprotonate, resulting in a negative charge.
This dual-charge nature is fundamental to the behavior of this compound in aqueous dispersions, influencing platelet interactions, rheology, and its ability to interact with other molecules.
Quantitative Data on Surface Charge
The overall surface charge of this compound particles in an aqueous suspension is typically characterized by its zeta potential. For smectite clays (B1170129) like montmorillonite (B579905), a primary component of many commercial magnesium aluminum silicate products, the zeta potential is notably stable across a wide pH range.
| Property | Value | pH Range | Reference |
| Zeta Potential | Remains largely negative and stable | 2 - 10 | [1][2][3] |
| pH of a 5% aqueous suspension | 9.0 - 10.0 | Not Applicable |
Note: While the overall zeta potential is consistently negative, the pH-dependent charge at the platelet edges still plays a crucial role in particle-particle interactions and the formation of the "house of cards" structure.
Experimental Protocols for Surface Charge Characterization
Accurate characterization of the surface charge of this compound is essential for its effective application. The following are detailed methodologies for two key experimental techniques.
Zeta Potential Measurement via Electrophoretic Light Scattering
This method determines the zeta potential by measuring the velocity of the charged particles in an electric field.
Materials and Equipment:
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Deionized water
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
This compound sample
-
Magnetic stirrer and stir bars
-
Disposable cuvettes
Protocol:
-
Sample Preparation:
-
Prepare a stock dispersion of this compound (e.g., 1% w/v) in deionized water.
-
Allow the dispersion to hydrate (B1144303) for at least 24 hours to ensure full delamination of the clay platelets.
-
Just before measurement, take an aliquot of the stock dispersion and dilute it with deionized water to the recommended concentration for the instrument (typically in the range of 0.01-0.1% w/v).
-
-
pH Adjustment:
-
Divide the diluted dispersion into several aliquots.
-
Adjust the pH of each aliquot to the desired value (e.g., pH 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.
-
Allow the samples to equilibrate for at least 30 minutes after pH adjustment.
-
-
Measurement:
-
Calibrate the zeta potential analyzer according to the manufacturer's instructions.
-
Rinse the measurement cuvette with deionized water and then with the sample to be measured.
-
Fill the cuvette with the pH-adjusted sample, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow the temperature to equilibrate (typically 25°C).
-
Perform the zeta potential measurement. It is recommended to perform at least three measurements per sample and report the average value.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Smoluchowski equation.
-
Plot the average zeta potential as a function of pH.
-
Surface Charge Determination via Potentiometric Titration
This technique quantifies the pH-dependent charge on the platelet edges by titrating a dispersion of this compound with a strong acid or base.
Materials and Equipment:
-
Autotitrator with a pH electrode
-
Jacketed titration vessel connected to a water bath
-
Nitrogen gas supply
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Background electrolyte solution (e.g., 0.1 M NaCl)
-
This compound sample
-
Magnetic stirrer and stir bars
Protocol:
-
Preparation:
-
Prepare a known concentration of this compound dispersion (e.g., 1% w/v) in the background electrolyte solution.
-
Prepare a blank solution containing only the background electrolyte.
-
Purge both the sample dispersion and the blank solution with nitrogen gas for at least 30 minutes to remove dissolved CO2.
-
-
Titration of the Blank:
-
Place the blank solution in the titration vessel and continue to purge with nitrogen.
-
Titrate the blank solution with the standardized acid from a starting pH of approximately 10 to a final pH of approximately 3.
-
Record the volume of acid added at each pH increment.
-
Then, titrate the same blank solution with the standardized base from pH 3 back to pH 10.
-
-
Titration of the Sample:
-
Replace the blank solution with the this compound dispersion and continue to purge with nitrogen.
-
Perform the same acid-base titration cycle as for the blank.
-
-
Data Analysis:
-
The difference in the volume of titrant added to the sample and the blank at a given pH is used to calculate the amount of H+ or OH- that has adsorbed to the clay surface.
-
The surface charge density (σ) can then be calculated using the following equation: σ = (ΔV * C * F) / (m * S) where:
-
ΔV is the difference in the volume of titrant between the sample and the blank
-
C is the concentration of the titrant
-
F is the Faraday constant
-
m is the mass of the this compound
-
S is the specific surface area of the this compound
-
-
Visualizing Interparticle and Molecular Interactions
The unique surface charge characteristics of this compound lead to complex interactions in aqueous solution. These can be visualized to better understand their impact on formulation properties.
The "House of Cards" Structure
At neutral to acidic pH, the positively charged edges of the clay platelets are attracted to the negatively charged faces, leading to the formation of a three-dimensional gel network known as the "house of cards" structure. This structure is responsible for the thixotropic and suspending properties of this compound dispersions.
Caption: Formation of the "house of cards" structure.
Mechanisms of Drug-Clay Interaction
The surface charge of this compound allows for various interactions with drug molecules, which can be harnessed for taste masking, controlled release, and improved stability.
Caption: Mechanisms of drug-clay interactions.
Conclusion
The surface charge characteristics of this compound are a complex interplay of permanent negative charges on the platelet faces and pH-dependent charges on the edges. This unique duality governs its colloidal behavior, leading to the formation of thixotropic gels and enabling a variety of interactions with active pharmaceutical ingredients. A thorough understanding and characterization of these surface properties, through techniques such as zeta potential measurement and potentiometric titration, are essential for the successful formulation of stable and effective drug products.
References
The Interaction of Aluminum Magnesium Silicate with Polar and Non-Polar Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical interactions between aluminum magnesium silicate (B1173343) (MAS) and both polar and non-polar solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This guide delves into the fundamental principles governing the behavior of MAS in different solvent systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Principles of Aluminum Magnesium silicate Interaction with Solvents
This compound, a naturally occurring smectite clay, is a layered silicate mineral composed of a central octahedral alumina (B75360) sheet fused between two tetrahedral silica (B1680970) sheets.[1][2] This unique structure imparts distinct surface characteristics that dictate its interaction with solvents. The faces of the silicate platelets are inherently negatively charged due to isomorphic substitution within the crystal lattice, while the edges carry a pH-dependent charge that is typically positive at low pH.[2]
Interaction with Polar Solvents
In polar solvents, particularly water, the behavior of MAS is dominated by hydration and electrostatic interactions. The polar water molecules are drawn into the interlayer spaces between the silicate platelets, causing the clay to swell significantly.[1] This process, known as hydration or exfoliation, separates the individual platelets.
Once dispersed, the negatively charged faces of the platelets interact with the positively charged edges, leading to the formation of a three-dimensional "house of cards" structure.[3] This network is responsible for the characteristic rheological properties of aqueous MAS dispersions, including high viscosity at rest and shear-thinning (thixotropic) behavior.[1] This makes MAS an excellent suspending and stabilizing agent in aqueous formulations.[2] The viscosity of these dispersions can be further enhanced by the addition of other suspending agents like xanthan gum due to synergistic effects.[4]
Interaction with Non-Polar Solvents
Unmodified this compound is generally considered practically insoluble and does not readily disperse in non-polar organic solvents.[1] The hydrophilic surface of the clay is incompatible with the hydrophobic nature of these solvents, leading to poor wetting and the formation of aggregates rather than a stable dispersion.
To achieve stable dispersions of MAS in non-polar solvents, surface modification is necessary. This process involves converting the hydrophilic clay into a hydrophobic "organoclay." This is typically achieved through an ion exchange reaction where the inorganic cations (like sodium) in the interlayer space of the clay are replaced with large organic cations, most commonly quaternary ammonium (B1175870) salts with long alkyl chains. This surface modification reduces the surface energy of the clay, making it compatible with non-polar solvents and allowing it to be wetted and dispersed.
Quantitative Data on Interactions
The following tables summarize key quantitative data related to the interaction of this compound with various solvents.
Table 1: Rheological Properties of Aqueous this compound Dispersions
| Concentration (% w/v) | Viscosity (mPas) | Description |
| 1-2% | Low | Thin colloidal suspensions[1] |
| 3% and above | Increases rapidly | Opaque, thixotropic dispersions[1] |
| 4-5% | High | Thick, white colloidal sols[1] |
| 10% | Very High | Firm gels[1] |
Table 2: Influence of Surface Modification on the Properties of this compound in Non-Polar Solvents
| Property | Unmodified MAS in Non-Polar Solvent | Organo-Modified MAS in Non-Polar Solvent |
| Dispersibility | Poor, forms aggregates | Good, forms stable dispersions |
| Swelling | Negligible | Significant swelling in organic solvents like xylene[5] |
| Viscosity | Minimal impact on solvent viscosity | Significant increase in viscosity, forms gels[6] |
| "House of Cards" Structure | Does not form | Forms a gel network through van der Waals interactions between the organic chains |
Experimental Protocols
Preparation of Aqueous this compound Dispersion
Objective: To prepare a stable aqueous dispersion of this compound.
Materials:
-
This compound (e.g., VEEGUM®)
-
Deionized water
-
High-shear mixer (homogenizer)
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Heat the deionized water to approximately 75°C. This will expedite the hydration process.[7]
-
While stirring the hot water with a magnetic stirrer to create a vortex, slowly and steadily add the this compound powder to the vortex to prevent clumping.
-
Once all the powder is added, transfer the mixture to a high-shear mixer and homogenize for a predetermined time (e.g., 15-30 minutes) until a uniform, smooth dispersion is formed.
-
Allow the dispersion to cool to room temperature while stirring gently.
-
Store the dispersion in a sealed container.
Surface Modification of this compound to Prepare an Organoclay
Objective: To render this compound dispersible in non-polar solvents by surface modification with a quaternary ammonium salt.
Materials:
-
This compound
-
Quaternary ammonium salt (e.g., cetyltrimethylammonium bromide - CTAB)
-
Deionized water
-
Stirring hot plate
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Disperse a known amount of this compound in deionized water with vigorous stirring to create a dilute suspension (e.g., 2-5% w/v).
-
In a separate beaker, dissolve the quaternary ammonium salt in deionized water. The amount of surfactant used is typically based on the cation exchange capacity (CEC) of the clay.
-
Slowly add the surfactant solution to the clay suspension while maintaining vigorous stirring.
-
Continue to stir the mixture for several hours at a slightly elevated temperature (e.g., 60-80°C) to facilitate the ion exchange process.
-
Collect the solid organoclay by filtration.
-
Wash the collected solid repeatedly with deionized water to remove any excess surfactant and by-product salts. Washing is complete when a test of the filtrate (e.g., with silver nitrate (B79036) for halide-containing surfactants) is negative.
-
Dry the purified organoclay in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The dried organoclay can then be ground into a fine powder.
Characterization of Dispersions
3.3.1. Viscosity Measurement
-
Aqueous Dispersions: Use a rotational viscometer (e.g., Brookfield type) with a suitable spindle and rotational speed to measure the apparent viscosity. To characterize thixotropy, measure viscosity at increasing and then decreasing shear rates.
-
Non-Polar Dispersions: For organoclay gels, a controlled-stress or controlled-strain rheometer is recommended to measure viscoelastic properties such as storage modulus (G') and loss modulus (G'').[5][8]
3.3.2. Swelling Index
-
Add a known mass (e.g., 1 gram) of dry this compound or organoclay to a 100 mL graduated cylinder.
-
Fill the cylinder to the 100 mL mark with the desired solvent (polar or non-polar).
-
Seal the cylinder and allow it to stand undisturbed for 24 hours.
-
Measure the volume occupied by the swollen clay.
-
The swelling index is reported as mL/g.[5]
3.3.3. Particle Size Analysis
-
Aqueous Dispersions: Laser diffraction is a suitable method for determining the particle size distribution of the dispersed clay platelets.
-
Non-Polar Dispersions: Dynamic light scattering (DLS) can be used for nanoparticle-sized organoclay tactoids, while laser diffraction may be suitable for larger aggregates.
3.3.4. Zeta Potential Measurement
-
Zeta potential is a measure of the surface charge of the particles in a dispersion and is a key indicator of colloidal stability. It can be measured using an electrophoretic light scattering instrument. For aqueous dispersions of MAS, the zeta potential is typically negative.[2] In non-aqueous, non-polar media, measuring a meaningful zeta potential is challenging due to the low dielectric constant and charge separation.
Visualization of Interaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
References
- 1. phexcom.com [phexcom.com]
- 2. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wettability of Polar and Apolar Liquids on Metal Surfaces [mdpi.com]
- 4. Volume 32 No 5 page 20 [library.scconline.org]
- 5. researchgate.net [researchgate.net]
- 6. rheology-specialtyadditives.arkema.com [rheology-specialtyadditives.arkema.com]
- 7. Final report on the safety assessment of aluminum silicate, calcium silicate, magnesium aluminum silicate, magnesium silicate, magnesium trisilicate, sodium magnesium silicate, zirconium silicate, attapulgite, bentonite, Fuller's earth, hectorite, kaolin, lithium magnesium silicate, lithium magnesium sodium silicate, montmorillonite, pyrophyllite, and zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Aluminum Magnesium Silicate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various grades of aluminum magnesium silicate (B1173343), their chemical nomenclature, and their critical role as a pharmaceutical excipient. This document is intended to be a valuable resource for professionals in the fields of pharmaceutical research, formulation development, and quality control.
Introduction to Aluminum Magnesium Silicate
This compound is a naturally occurring mineral, refined from smectite clays (B1170129) of the montmorillonite (B579905) group, that has been purified and processed for use in the pharmaceutical and cosmetics industries.[1] It is a complex colloidal silicate of aluminum and magnesium.[1] Functionally, it is a versatile excipient used as a suspending and stabilizing agent, a tablet and capsule disintegrant and binder, and a viscosity-increasing agent in a variety of dosage forms, including oral suspensions, topical creams and lotions, and solid dosage forms.[1][2] Its ability to form a stable, three-dimensional colloidal structure in aqueous systems, often referred to as a "house of cards" structure, is key to its functionality, particularly in preventing the settling of active pharmaceutical ingredients (APIs) in liquid formulations.[3]
Nomenclature and CAS Numbers
The nomenclature for this compound can vary, with terms such as "Magnesium Aluminum Silicate," "this compound," and "Magnesium Aluminometasilicate" being used. These names generally refer to the same class of materials, with distinctions arising from their specific chemical composition and manufacturing process (natural vs. synthetic). The Chemical Abstracts Service (CAS) has assigned several numbers to these substances, which can be specific to different grades or compositions.
Grades of this compound
The United States Pharmacopeia-National Formulary (USP-NF) and other pharmacopeias define several grades of Magnesium Aluminum Silicate and a synthetic version, Magnesium Aluminometasilicate. The primary distinctions between these grades are their viscosity and the ratio of aluminum to magnesium content.[4][5]
Magnesium Aluminum Silicate (Natural)
According to the USP-NF, Magnesium Aluminum Silicate is a blend of colloidal montmorillonite and saponite (B12675438) that has been processed to remove grit and non-swellable ore components.[4] It is categorized into four main types: IA, IB, IC, and IIA.
Magnesium Aluminometasilicate (Synthetic)
Magnesium Aluminometasilicate is a synthetic material with a defined composition of aluminum oxide, magnesium oxide, and silicon dioxide.[5] The USP-NF defines two types, I-A and I-B, which differ in their pH requirements.[5]
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for the different grades of this compound as specified in the USP-NF.
Table 1: CAS Numbers and Nomenclature for Different Grades of this compound
| Grade/Type | Common Nomenclature | Associated CAS Numbers |
| Magnesium Aluminum Silicate, Type IA | Veegum® R | 1327-43-1, 12511-31-8, 71205-22-6 |
| Magnesium Aluminum Silicate, Type IB | - | 1327-43-1, 12511-31-8 |
| Magnesium Aluminum Silicate, Type IC | Veegum® HV | 1327-43-1, 12511-31-8 |
| Magnesium Aluminum Silicate, Type IIA | Veegum® K | 1327-43-1, 12511-31-8 |
| Magnesium Aluminometasilicate, Type I-A | Neusilin® | 12511-31-8 |
| Magnesium Aluminometasilicate, Type I-B | Neusilin® | 12511-31-8 |
Table 2: USP-NF Specifications for Magnesium Aluminum Silicate Grades
| Parameter | Type IA | Type IB | Type IC | Type IIA |
| Viscosity (cps) | 225 - 600 | 150 - 450 | 800 - 2200 | 100 - 300 |
| Aluminum Content / Magnesium Content Ratio | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | 1.4 - 2.8 |
| pH (5% suspension) | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 |
| Loss on Drying | ≤ 8.0% | ≤ 8.0% | ≤ 8.0% | ≤ 8.0% |
| Acid Demand (mL of 0.1 N HCl) | Not more than 4.0 pH at 840 seconds | Not more than 4.0 pH at 840 seconds | Not more than 4.0 pH at 840 seconds | Not more than 4.0 pH at 840 seconds |
Table 3: USP-NF Specifications for Magnesium Aluminometasilicate Grades
| Parameter | Type I-A | Type I-B |
| Aluminum Oxide (Al₂O₃) Content | 29.1% - 35.5% | 29.1% - 35.5% |
| Magnesium Oxide (MgO) Content | 11.4% - 14.0% | 11.4% - 14.0% |
| Silicon Dioxide (SiO₂) Content | 29.2% - 35.6% | 29.2% - 35.6% |
| pH (in suspension) | 6.5 - 8.5 | 8.5 - 10.5 |
| Loss on Drying | ≤ 20.0% | ≤ 20.0% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and qualify this compound for pharmaceutical use.
Viscosity Determination
Objective: To measure the viscosity of a dispersion of magnesium aluminum silicate, which is a critical parameter for its function as a suspending and thickening agent.
Methodology (based on USP-NF): [4]
-
Preparation of the Dispersion:
-
Accurately weigh a quantity of the magnesium aluminum silicate sample equivalent to 25.0 g on a dried basis.
-
In a 1-liter blender jar, add a sufficient amount of purified water, maintained at 25 ± 2 °C, to produce a final mixture weighing 500 g.
-
While the blender is running at high speed (14,000 to 15,000 rpm), add the magnesium aluminum silicate powder over a few seconds.
-
Blend for exactly 3 minutes. Note that the temperature of the dispersion will rise due to the high shear.
-
Transfer the dispersion to a 600-mL beaker and allow it to stand for 5 minutes.
-
Adjust the temperature of the dispersion to 33 ± 3 °C, if necessary.
-
-
Measurement:
-
Use a suitable rotational viscometer equipped with the appropriate spindle as specified in the USP-NF monograph for the specific grade being tested.
-
Operate the viscometer at 60 rpm for exactly 6 minutes.
-
Record the scale reading and calculate the viscosity in centipoises (cps).
-
Acid Demand Test
Objective: To determine the acid-consuming capacity of magnesium aluminum silicate, which is relevant for its use in oral formulations and its potential interaction with acidic APIs.
Methodology (based on USP-NF): [4]
-
Preparation of the Dispersion:
-
Weigh a quantity of the magnesium aluminum silicate sample equivalent to 5.00 g on a dried basis.
-
Disperse the sample in 500 mL of purified water using a suitable blender.
-
-
Titration:
-
With constant mixing, add 3.0-mL portions of 0.100 N hydrochloric acid at the following time points: 5, 65, 125, 185, 245, 305, 365, 425, 485, 545, 605, 665, and 725 seconds.
-
Add a final 1.0-mL portion of 0.100 N hydrochloric acid at 785 seconds.
-
-
pH Measurement:
-
Determine the pH of the dispersion potentiometrically at 840 seconds. The pH should not be more than 4.0.
-
Identification by X-ray Diffraction (XRD)
Objective: To confirm the identity of magnesium aluminum silicate by analyzing its characteristic crystalline structure.
Methodology (based on USP-NF): [4]
-
Sample Preparation (Oriented Film):
-
Prepare a 2% dispersion of magnesium aluminum silicate in water by adding 2 g of the sample to 100 mL of water with intense agitation.
-
Allow the dispersion to stand for 12 hours to ensure complete hydration.
-
Place 2 mL of the dispersion on a glass slide and allow it to air-dry at room temperature to form an oriented film.
-
Place the slide in a vacuum desiccator over a free surface of ethylene (B1197577) glycol and evacuate the desiccator.
-
Allow it to stand for 12 hours.
-
-
XRD Analysis:
-
Record the X-ray diffraction pattern of the oriented film.
-
The largest peak should correspond to a d-spacing value between 15.0 and 17.2 angstroms.
-
-
Sample Preparation (Random Powder):
-
Prepare a random powder specimen of the magnesium aluminum silicate.
-
-
XRD Analysis:
-
Record the X-ray diffraction pattern of the random powder.
-
Peaks should be found in the region between 1.492 and 1.504 angstroms and between 1.510 and 1.540 angstroms.
-
Case Study: Application in a Pharmaceutical Formulation
A study by Formulation and Evaluation of Immediate-Release Oral Tablets Containing Magnesium Aluminum Silicate-Loaded Simvastatin (B1681759) demonstrated the effective use of magnesium aluminum silicate (MAS) to enhance the dissolution of a poorly soluble drug, simvastatin.[6]
-
Objective: To improve the solubility and dissolution rate of simvastatin by adsorbing it onto MAS.
-
Methodology: Simvastatin was loaded onto MAS using a solvent evaporation technique in the presence of a hydrophilic polymer (Soluplus®). The resulting MAS-loaded simvastatin was then formulated into immediate-release tablets.
-
Results: The tablet formulation containing MAS-loaded simvastatin exhibited a significantly shorter disintegration time (0.61 minutes) and a much-improved drug release profile, with over 80% of the drug released within 30 minutes in a phosphate (B84403) buffer at pH 7.0.[6]
Visualizations
The following diagrams illustrate key processes and concepts related to this compound.
Caption: Manufacturing and Quality Control Workflow for Pharmaceutical Grade this compound.
Caption: Mechanism of Action as a Suspending Agent - The "House of Cards" Structure.
Caption: Logical Flow for Selecting the Appropriate Grade of this compound.
References
- 1. phexcom.com [phexcom.com]
- 2. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pioma.net [pioma.net]
- 4. Magnesium Aluminum Silicate [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and Evaluation of Immediate-Release Oral Tablets Containing Magnesium Aluminum Silicate-Loaded Simvastatin | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
A Technical Guide to the Hydration and Swelling Behavior of Magnesium Aluminum Silicate Clays
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of the hydration and swelling characteristics of magnesium aluminum silicate (B1173343) (MAS) clays (B1170129). It covers the fundamental mechanisms, influencing factors, quantitative data, and standard experimental protocols relevant to pharmaceutical and scientific applications.
Introduction to Magnesium Aluminum Silicate
Magnesium aluminum silicate (MAS) is a naturally occurring smectite clay, purified to optimize its properties for various industries, most notably pharmaceuticals.[1][2] It is a blend of colloidal montmorillonite (B579905) and saponite.[3] The fundamental structure consists of a three-layer lattice, with an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets.[3][4] Isomorphous substitution of aluminum and silicon atoms within this lattice creates a net negative charge on the platelet surfaces, which is balanced by exchangeable cations (like Na⁺) in the interlayer space.[1][5] This unique structure is the primary driver of its hydration and swelling properties. In pharmaceutical formulations, MAS is a multifunctional excipient used as a suspending agent, emulsion stabilizer, binder, and disintegrant.[3][6][7][8]
The Molecular Mechanism of Hydration and Swelling
The hydration of MAS is a multi-stage process that transforms dry, layered particles into a three-dimensional colloidal structure. This process is critical to its function as a rheology modifier.[1][9]
-
Water Penetration (Intercalation): When MAS is dispersed in water, water molecules penetrate the spaces between the individual clay platelets.[1]
-
Cation Hydration: The exchangeable cations located in the interlayer space become hydrated, attracting water molecules and pushing the layers further apart.[5][10] This initial stage, involving the incorporation of a few distinct water layers, is known as crystalline swelling .[5][11]
-
Platelet Delamination (Osmotic Swelling): As more water is absorbed, the cations diffuse away from the platelet surfaces, leading to complete separation of the individual platelets, a phenomenon called delamination or osmotic swelling .[1][11]
-
Colloidal Structure Formation: Once delaminated, the negatively charged faces of the clay platelets are attracted to the weakly positive edges of other platelets.[1][4] This face-to-edge attraction builds a three-dimensional "house of cards" structure throughout the dispersion, imparting viscosity and yield value.[4]
This reversible process allows MAS to swell to many times its original volume, forming stable colloidal dispersions.[3]
Caption: Figure 1: Molecular Mechanism of MAS Hydration and Swelling
Factors Influencing Hydration and Swelling
The rate and extent of MAS hydration are not instantaneous and depend critically on several factors. Consistent control of these parameters is essential for reproducible results in research and manufacturing.[12]
-
Mechanical Energy (Shear): High-shear mixing is crucial for accelerating hydration.[1] Increased energy input helps to break down agglomerates and promotes the delamination of clay platelets, leading to higher viscosity and a stronger colloidal structure.[2]
-
Thermal Energy (Temperature): Using warm or hot water significantly reduces hydration time.[1][12] Heat provides the energy needed for water to penetrate the interlayer spaces more effectively.
-
Water Quality (Presence of Additives): Hydration is most efficient in water free of other additives.[2] The presence of dissolved substances, particularly electrolytes, can inhibit the diffusion and osmotic processes necessary for platelet separation, thereby prolonging hydration time.[1] Cations with a greater positive charge can cause the colloidal structure to collapse.[1]
-
Concentration: The viscosity of MAS dispersions is highly dependent on concentration. At low levels (1-2% w/v), they form thin suspensions. As concentration increases to 3-5%, viscosity rises rapidly, and at 10% w/v, firm gels are formed.[3]
Caption: Figure 2: Key Factors Influencing MAS Hydration
Quantitative Data on MAS Properties
The properties of magnesium aluminum silicate can vary significantly based on its type and concentration in a dispersion.
Table 1: Pharmacopeial Grades and Typical Properties of Magnesium Aluminum Silicate Data compiled from reference[3].
| Property | Type IA | Type IB | Type IC | Type IIA | General Properties |
| Viscosity (mPas) | 225 - 600 | 150 - 450 | 800 - 2200 | 100 - 300 | Varies by type |
| Al content / Mg content Ratio | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | 1.4 - 2.8 | Defines type |
| pH (5% w/v suspension) | - | - | - | - | 9.0 - 10.0 |
| Loss on Drying | - | - | - | - | < 8.0% |
| Density | - | - | - | - | 2.418 g/cm³ |
| Solubility | - | - | - | - | Insoluble in water & organic solvents |
Table 2: Effect of Concentration on Aqueous Dispersions Data compiled from reference[3].
| Concentration (% w/v) | Description of Dispersion | Rheological Property |
| 1 - 2% | Thin colloidal suspensions | Low viscosity |
| > 3% | Opaque suspensions | Thixotropic |
| 4 - 5% | Thick, white colloidal sols | Rapidly increasing viscosity |
| 10% | Firm gels | High viscosity |
Table 3: Influence of Additives on Rheological and Physical Properties Data compiled from references[4][13].
| Additive / System | Observed Effect | Reference |
| Poloxamer 407 / Sodium Alginate | Incorporation of MAS caused a significant increase in viscosity and a shift from Newtonian to pseudoplastic, thixotropic flow. | [13] |
| Sodium Alginate (SA) | Interaction with MAS forms a unique particle arrangement and prevents sedimentation. | [4] |
| Sodium Carboxymethylcellulose (SCMC) | Forms flocculates with MAS; can create a denser three-dimensional structure at higher MAS concentrations, improving suspension stability. | [4] |
| Methylcellulose (MC) | Forms irregular aggregated flocculates with MAS. | [4] |
Experimental Protocols for Characterization
Standardized methods are essential for evaluating the hydration and swelling behavior of MAS clays.
Protocol: Viscosity Measurement by Rotational Viscometer
This protocol is adapted from the USP monograph method for determining the viscosity of MAS.[14]
-
Objective: To measure the apparent viscosity of a standardized MAS dispersion.
-
Materials: Magnesium aluminum silicate powder, distilled water, 1-L blender, 600-mL beaker, rotational viscometer with appropriate spindle (e.g., Brookfield type).
-
Procedure:
-
Weigh a quantity of MAS equivalent to 25.0 g on a dried basis.
-
Transfer the powder to a blender jar containing enough water (at 25 ± 2°C) to produce a final mixture weight of 500 g.
-
Blend at high speed (14,000 - 15,000 rpm) for exactly 3 minutes.
-
Transfer the dispersion to a 600-mL beaker and let it stand for 5 minutes.
-
Adjust the temperature of the dispersion to 33 ± 3°C.
-
Using a calibrated rotational viscometer, immerse the specified spindle into the dispersion.
-
Operate the viscometer at 60 rpm for exactly 6 minutes and record the scale reading.
-
Convert the scale reading to a viscosity value in millipascal-seconds (mPas) using the appropriate factor for the spindle and speed used.
-
Protocol: Swelling Characterization by X-ray Diffraction (XRD)
This protocol determines the interlayer (d-spacing) expansion upon hydration, a direct measure of crystalline swelling. It is adapted from the USP identification method.[14]
-
Objective: To measure the d-spacing of hydrated MAS to confirm swelling.
-
Materials: MAS dispersion (2% in water), glass microscope slides, vacuum desiccator, ethylene (B1197577) glycol.
-
Procedure:
-
Prepare a 2% w/v MAS dispersion in water, agitating intensely and allowing it to stand for 12 hours to ensure full hydration.[14]
-
Pipette 2 mL of the dispersion onto a clean glass slide and allow it to air-dry completely at room temperature. This creates an oriented film of clay platelets.
-
Place the slide in a vacuum desiccator containing a small, open vessel of ethylene glycol.
-
Evacuate the desiccator to allow the ethylene glycol vapor to saturate the chamber and intercalate into the clay structure. Let it stand for 12 hours.
-
Remove the slide and immediately analyze it using an X-ray diffractometer.
-
Record the diffraction pattern and calculate the d-spacing values from the peak positions using Bragg's Law. The largest peak for hydrated smectite should correspond to a d-value between 15.0 and 17.2 angstroms.[14]
-
Protocol: Particle Size Analysis by Laser Diffraction
This protocol provides a general method for determining the particle size distribution of MAS dispersions.
-
Objective: To measure the size distribution of hydrated MAS particles or flocculates.
-
Materials: MAS dispersion (e.g., 1% w/v), laser diffraction particle size analyzer with a wet dispersion unit.[15]
-
Procedure:
-
Prepare the MAS dispersion according to a standardized hydration protocol (e.g., specified shear rate, time, and temperature).
-
Configure the laser diffraction instrument and allow it to stabilize.
-
Add the prepared MAS dispersion dropwise into the wet dispersion unit (containing distilled water) until the optimal obscuration level is reached as recommended by the instrument manufacturer.
-
Apply a consistent pump/stir speed to ensure the sample remains homogeneously suspended without introducing air bubbles.
-
Perform the measurement to obtain the particle size distribution. Data is often reported as d10, d50 (median), and d90 values.
-
Caption: Figure 3: Experimental Workflow for MAS Hydration Characterization
Conclusion
The hydration and swelling of magnesium aluminum silicate clays are complex yet predictable phenomena governed by the mineral's layered structure and its interaction with water and dissolved ions. For researchers and drug development professionals, a thorough understanding of these behaviors and the factors that control them is paramount. By employing standardized experimental protocols for viscosity, XRD, and particle size analysis, formulators can effectively harness the unique rheological properties of MAS to create stable, effective, and elegant pharmaceutical products, from oral suspensions to topical creams. The ability to control the formation of its three-dimensional colloidal network allows for precise manipulation of product texture, stability, and performance.
References
- 1. vanderbiltminerals.com [vanderbiltminerals.com]
- 2. vanderbiltminerals.com [vanderbiltminerals.com]
- 3. phexcom.com [phexcom.com]
- 4. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clay Swelling: Role of Cations in Stabilizing/Destabilizing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jshemings.net [jshemings.net]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 13. Influence of magnesium aluminium silicate on rheological, release and permeation characteristics of diclofenac sodium aqueous gels in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium Aluminum Silicate [drugfuture.com]
- 15. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Aluminum Magnesium Silicate via Sol-Gel Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum magnesium silicate (B1173343) via the sol-gel method. This method offers a versatile approach to producing high-purity, homogenous nanomaterials with tunable properties, making them ideal for various pharmaceutical applications, including as excipients and advanced drug delivery systems.
Introduction to Aluminum Magnesium Silicate in Pharmaceuticals
This compound (AMS) is a naturally occurring clay mineral that is widely used as an excipient in the pharmaceutical industry.[1] Its unique properties make it a versatile component in various dosage forms, enhancing the stability, efficacy, and delivery of pharmaceutical products.[1][2] In solid dosage forms like tablets and capsules, AMS functions as a binder, holding the ingredients together, and as a disintegrant, facilitating the rapid breakdown of the tablet for drug release.[2] For liquid formulations, it serves as a suspending agent, ensuring a uniform dispersion of active pharmaceutical ingredients (APIs).[2]
The sol-gel synthesis method provides a powerful route to produce synthetic AMS with controlled properties, such as high surface area and porosity, which are advantageous for applications in drug delivery.[3][4] This method allows for the creation of materials with enhanced adsorption capacity, which can improve the bioavailability of poorly water-soluble drugs.[3]
Applications in Drug Development
The synthetic this compound prepared by the sol-gel method offers several key applications in drug development:
-
Controlled and Sustained Drug Release: The porous network of the gel matrix allows for the controlled and sustained release of incorporated drugs.[1][5] This is beneficial for maintaining therapeutic drug levels over an extended period, improving patient compliance.[1]
-
Enhanced Bioavailability: Due to its high surface area, sol-gel synthesized AMS can adsorb and disperse poorly water-soluble drugs at the nanoscale, potentially increasing their dissolution rate and bioavailability.[3]
-
Topical and Transdermal Delivery: The gel formulation is suitable for topical applications, providing a stable matrix for the controlled release of active agents in ophthalmic and local anesthetic gels.[1]
-
Emulsion Stabilization: It can act as an effective stabilizer for emulsions by adsorbing at the oil-water interface, which is crucial for formulations like creams and lotions.[1]
-
Nanocarrier for Targeted Delivery: The sol-gel process allows for the incorporation of various functional groups and particles, opening possibilities for designing targeted drug delivery systems.[6][7]
Experimental Protocols
This section details the sol-gel synthesis of this compound. The protocol is based on a two-step sol-gel method, which has been shown to produce materials with a high specific surface area.[4]
Materials and Equipment
| Materials | Equipment |
| Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) | Magnetic stirrer with hot plate |
| Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) | Beakers and flasks |
| Sodium silicate solution (Na₂SiO₃) | Burette or dropping funnel |
| Ammonia (B1221849) solution (NH₄OH, 28-30%) | pH meter |
| Deionized water | Centrifuge |
| Ethanol (B145695) | Oven |
| Muffle furnace | |
| Mortar and pestle |
Synthesis Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of this compound.
Caption: Workflow for the sol-gel synthesis of this compound.
Detailed Protocol
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M aqueous solution of aluminum nitrate nonahydrate and magnesium nitrate hexahydrate by dissolving the salts in deionized water. The molar ratio of Al:Mg can be varied to tailor the final properties of the silicate.
-
Prepare a separate 1 M aqueous solution of sodium silicate.
-
-
Sol Formation (Two-Step Process):
-
To the aluminum and magnesium precursor solution, slowly add ammonia solution dropwise while stirring vigorously. This will initiate the formation of aluminum and magnesium hydroxide sol. Monitor the pH and maintain it in the range of 8-10.[8]
-
After the formation of a stable hydroxide sol, slowly add the sodium silicate solution dropwise to the sol under continuous and vigorous stirring.
-
-
Gelation:
-
Continue stirring the mixture. The viscosity of the sol will gradually increase, and eventually, a transparent or translucent gel will be formed. The gelation time can vary depending on the concentration of precursors and the pH.
-
-
Aging:
-
Allow the wet gel to age at room temperature for 24 to 48 hours in a covered container. Aging helps to strengthen the gel network through further condensation reactions.
-
-
Washing and Drying:
-
Wash the aged gel multiple times with deionized water to remove impurities and unreacted precursors. This can be done by centrifugation and redispersion.
-
Subsequently, wash the gel with ethanol to facilitate drying.
-
Dry the washed gel in an oven at a temperature between 80°C and 100°C until a constant weight is achieved. This will result in a xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at a temperature between 500°C and 700°C for 2-4 hours. Calcination removes residual organic compounds and leads to the formation of a stable, porous this compound. Amorphous silicates can be obtained at temperatures up to at least 750°C.[9]
-
Characterization Data
The properties of the synthesized this compound can be characterized by various techniques. The following table summarizes typical quantitative data obtained for sol-gel synthesized aluminum silicates.
| Property | Value | Characterization Technique |
| Specific Surface Area | 158 - 430 m²/g[4] | Brunauer-Emmett-Teller (BET) Analysis |
| Pore Structure | Mesoporous[4] | Nitrogen Adsorption-Desorption Isotherms |
| Particle Size | 200 - 400 nm[3] | Dynamic Light Scattering (DLS) or SEM |
| pH of 5% aqueous suspension | 8 - 10[8] | pH meter |
| Crystalline Phase | Amorphous up to ~750°C[9] | X-ray Diffraction (XRD) |
Signaling Pathway for Drug Release
The following diagram illustrates the logical relationship of drug release from the this compound matrix.
Caption: Mechanism of sustained drug release from an this compound matrix.
Conclusion
The sol-gel method provides a robust and tunable approach for the synthesis of this compound with properties tailored for pharmaceutical applications. The resulting materials exhibit high surface area and porosity, making them excellent candidates for advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs and to achieve controlled and sustained release profiles. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. jshemings.net [jshemings.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Synthesis and Characterization of Mesoporous Aluminum Silicate and Its Adsorption for Pb (II) Ions and Methylene Blue in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium alginate-magnesium aluminum silicate composite gels: Characterization of flow behavior, microviscosity, and drug diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrothermal Synthesis of Aluminum Magnesium Silicate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrothermal synthesis of aluminum magnesium silicate (B1173343) clays (B1170129), materials of significant interest in pharmaceutical formulations as excipients, stabilizers, and drug delivery vehicles. The protocols offer detailed, step-by-step procedures for the laboratory-scale synthesis of two common synthetic aluminum magnesium silicates: saponite (B12675438) and hectorite (B576562).
Application Notes
Aluminum magnesium silicates are a class of synthetic smectite clays that are structurally similar to naturally occurring minerals like montmorillonite. Their high surface area, cation exchange capacity, and rheological properties make them valuable in various applications, including drug development, where they can be used to modify viscosity, suspend drugs, and act as tablet binders. Hydrothermal synthesis is a prevalent method for producing these materials with high purity and controlled properties.[1] This method involves the crystallization of a precursor gel or solution in a sealed, heated vessel (autoclave), where elevated temperature and pressure facilitate the formation of the desired crystalline phase.
The key parameters influencing the hydrothermal synthesis of aluminum magnesium silicate are:
-
Temperature: Higher temperatures generally lead to increased crystallinity and larger particle sizes. The typical temperature range for synthesis is broad, from as low as 60°C to over 450°C.[1][2] For instance, well-crystallized Cu-saponite has been achieved at 200°C.[1]
-
Time: The duration of the hydrothermal treatment affects the completion of the crystallization process. Longer reaction times typically result in better-crystallized products. Synthesis times can range from a few hours to several days or even months.[2][3] For example, the synthesis of pure saponite can be achieved in 4 days at 230°C.[3]
-
pH: The pH of the precursor solution plays a crucial role in the formation of the desired smectite phase and can influence the incorporation of aluminum into the silicate structure. The successful synthesis of pure saponite has been reported over a wide pH range of 5.5 to 14.[3]
-
Precursor Materials: The choice of silicon, magnesium, and aluminum sources (e.g., sodium silicate, magnesium chloride, aluminum chloride) and their respective concentrations directly determines the chemical composition and structural characteristics of the final product.[3][4] The presence of Mg²⁺ is considered essential for the formation of smectites.[5]
-
Reactant Ratios: The molar ratios of the starting materials, such as the Si/Al ratio, are critical in controlling the layer charge and cation exchange capacity of the synthesized clay. Well-crystallized saponite has been obtained with Si/Al ratios ranging from 5.43 to 12.30.
By carefully controlling these parameters, the physicochemical properties of the synthetic this compound can be tailored to meet the specific requirements of a pharmaceutical formulation, such as drug loading capacity, release kinetics, and compatibility with active pharmaceutical ingredients (APIs).
Data on Hydrothermal Synthesis Parameters
The following table summarizes various parameters reported in the literature for the hydrothermal synthesis of different types of aluminum magnesium silicates.
| Product | Temperature (°C) | Time | Pressure | Precursors | Key Findings |
| Saponite | 230 | 4 days | Autogenous | Na₂SiO₃, AlCl₃, MgCl₂ | Successful synthesis of pure saponite.[3] |
| Saponite | 300 - 550 | 7 - 200 days | 1 kbar | Amorphous gel of ideal saponite composition | Saponite crystallizes within 7 days.[6] |
| Cu-Saponite | 60 - 230 | 6 - 48 hours | Autogenous | Copper nitrate, sodium silicate | Better crystallinity was achieved at 200°C for 36 hours.[1] |
| Hectorite | 120 | 12 hours | Autogenous | LiOH, MgCl₂, SiO₂, H₂O | Successful synthesis of hectorite.[7] |
| Hectorite | 150 | Not Specified | Autogenous | LiCl, MgCl₂, Na₂SiO₃, H₂O | Study of phase equilibrium for hectorite synthesis. |
| Zn-Saponite | 95 | 16 hours | Atmospheric (Microwave reflux) | Not specified | Successful synthesis with a high cation exchange capacity. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Saponite
This protocol is adapted from a method for the synthesis of pure saponite.[3]
1. Materials and Reagents:
-
Sodium silicate solution (Na₂SiO₃)
-
Aluminum chloride solution (AlCl₃)
-
Magnesium chloride solution (MgCl₂)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
2. Preparation of Precursor Gel:
-
Prepare stock solutions of Na₂SiO₃, AlCl₃, and MgCl₂ of known concentrations.
-
In a beaker under continuous stirring, slowly add the AlCl₃ solution to the Na₂SiO₃ solution. An amorphous aluminosilicate (B74896) precipitate will form instantaneously.
-
To this mixture, add the MgCl₂ solution to achieve the desired stoichiometric ratio for saponite (e.g., Si:Al:Mg molar ratio of 3.6:0.4:3).
-
Adjust the pH of the final gel slurry to the desired value (e.g., between 5.5 and 14) using HCl or NaOH.
3. Hydrothermal Treatment:
-
Transfer the precursor gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 230°C.
-
Maintain the temperature for 4 days.
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
4. Product Recovery and Characterization:
-
Carefully open the autoclave and collect the solid product.
-
Wash the product repeatedly with deionized water to remove any unreacted precursors and soluble byproducts. Centrifugation can be used to facilitate the washing process.
-
Dry the washed product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The final product should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the saponite phase, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology.
Protocol 2: Hydrothermal Synthesis of Hectorite
This protocol is a generalized procedure based on common methods for hectorite synthesis.
1. Materials and Reagents:
-
Magnesium chloride (MgCl₂)
-
Lithium fluoride (B91410) (LiF) or Lithium hydroxide (LiOH)
-
Sodium silicate solution (water glass)
-
Ammonium (B1175870) hydroxide or Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
2. Preparation of Precursor Solution:
-
Prepare an aqueous solution of magnesium chloride and lithium fluoride (or lithium hydroxide).
-
In a separate beaker, dilute the sodium silicate solution with deionized water.
-
Under vigorous stirring, slowly add the magnesium and lithium salt solution to the diluted silicate solution.
-
Adjust the pH of the resulting slurry to a basic condition (e.g., pH 9-11) using ammonium hydroxide or NaOH to form a precipitate.
3. Hydrothermal Treatment:
-
Transfer the precursor slurry to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven or a programmable furnace.
-
Heat the autoclave to a temperature between 120°C and 200°C.[7]
-
Maintain the temperature for a duration of 12 to 72 hours. Longer times and higher temperatures generally improve crystallinity.[7]
-
After the synthesis is complete, turn off the heat and let the autoclave cool to room temperature.
4. Product Recovery and Characterization:
-
Retrieve the solid product from the autoclave.
-
Wash the product multiple times with deionized water to remove residual salts. Use centrifugation to aid in the separation of the solid from the supernatant.
-
Dry the purified hectorite powder in an oven at approximately 80-100°C.
-
Characterize the synthesized hectorite using XRD to verify its crystalline structure, FTIR to analyze its chemical bonds, and techniques like Transmission Electron Microscopy (TEM) to study its particle size and morphology.
Visualizations
Caption: Experimental workflow for hydrothermal synthesis of this compound.
Caption: Influence of key synthesis parameters on product properties.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF HECTORITE [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KR20180054058A - Method for producing synthetic hectorite at low temperature and atmospheric pressure - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Characterization of Aluminum Magnesium Silicate Using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum magnesium silicate (B1173343) is a naturally occurring smectite clay mineral that is widely utilized in the pharmaceutical, cosmetic, and food industries. Its unique properties, including high surface area, cation exchange capacity, and ability to form stable colloidal dispersions, make it a valuable excipient. In pharmaceutical formulations, it is primarily used as a suspending agent, thickener, and emulsion stabilizer. The physical and chemical properties of aluminum magnesium silicate can vary depending on its source and processing. Therefore, thorough characterization is crucial to ensure its quality, consistency, and performance in final products.
This application note provides detailed protocols for the characterization of this compound using two key analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). FTIR spectroscopy is employed to identify the functional groups present in the material, providing a qualitative fingerprint of its chemical composition. TGA is used to evaluate its thermal stability and determine the content of water and other volatile components.
Experimental Protocols
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To obtain the infrared spectrum of this compound for identification and qualitative analysis of its chemical bonds.
Methodology: Potassium Bromide (KBr) Pellet Method
This method involves mixing the solid sample with dry potassium bromide powder and compressing the mixture into a thin, transparent pellet.[1][2]
Materials and Equipment:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at 105-110°C for at least 2 hours to remove moisture.
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
FTIR Spectrometer
-
Spatula
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry IR-grade KBr.[1]
-
Transfer the KBr to the agate mortar and grind it to a fine powder.
-
Add the this compound sample to the mortar.
-
Grind the sample and KBr together thoroughly for several minutes to ensure a homogenous mixture and reduce particle size.[3] The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[3]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die in the pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]
-
Carefully remove the pellet from the die. A good pellet should be clear and free of cracks.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16 or 32 scans).
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and quantify the water content of this compound.
Methodology:
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Materials and Equipment:
-
This compound sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Analytical balance
-
Inert gas supply (e.g., nitrogen)
Protocol:
-
Instrument Setup:
-
Turn on the TGA instrument and the inert gas supply.
-
Set the purge gas flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove evolved gases.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample directly into a clean, tared TGA sample pan.
-
Record the initial sample mass.
-
-
Thermal Program:
-
Place the sample pan in the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical program for this compound would be:
-
-
Data Acquisition:
-
Start the thermal program and data collection.
-
The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Determine the temperature ranges of mass loss and the percentage of mass loss in each step.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.
-
Data Presentation and Interpretation
FTIR Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.
Table 1: Typical FTIR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
| 3600 - 3200 | O-H stretching vibrations of adsorbed and interlayer water molecules. | [6] |
| ~1635 | H-O-H bending vibration of water molecules. | [6] |
| 1100 - 900 | Si-O-Si asymmetric stretching vibrations. A strong, broad band is characteristic. | [7] |
| ~1007 | Si-O-S stretching vibration. | [7] |
| ~887 | Si-O bending vibrations. | [8] |
| ~790 | Symmetric Si-O-Si stretching. | |
| ~610 | Si-O bending vibrations. | [8] |
| Below 600 | Bending vibrations of Si-O-S bonds and vibrations involving Al-O and Mg-O bonds. | [7][9] |
Thermogravimetric Analysis (TGA)
The TGA curve of this compound typically shows distinct stages of mass loss corresponding to dehydration and dehydroxylation.
Table 2: Typical TGA Weight Loss Data for this compound
| Temperature Range (°C) | Event | Typical Weight Loss (%) | Reference |
| Room Temperature - ~200 | Dehydration (Loss of physisorbed and interlayer water) | 5 - 15 | [4][5][10] |
| ~200 - ~800 | Dehydroxylation (Loss of structural hydroxyl groups) | 2 - 5 | [4] |
Visualization
Caption: Experimental workflow for the characterization of this compound.
Conclusion
The application of FTIR and TGA provides a comprehensive characterization of this compound. FTIR spectroscopy serves as a rapid and reliable tool for confirming the identity of the material through the identification of its characteristic functional groups. TGA offers valuable quantitative information regarding its thermal stability and water content, which are critical parameters for its performance in various applications. The detailed protocols and data interpretation guidelines presented in this application note can be effectively utilized by researchers, scientists, and drug development professionals for the quality control and characterization of this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and characterization of taste masked ondansetron-magnesium aluminum silicate adsorption systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Aluminum Magnesium Silicate as a Rheological Modifier in Ceramic Slips
For: Researchers, Scientists, and Formulation Professionals
Introduction
Aluminum magnesium silicate (B1173343) is a highly refined, water-washed smectite clay utilized extensively as a rheological modifier in aqueous systems, including ceramic slips and glazes.[1] Marketed under trade names such as VEEGUM®, this inorganic compound is prized for its ability to swell and form a colloidal structure in water, resulting in high-viscosity, thixotropic gels even at low concentrations.[1] In ceramic applications, it functions as a suspending agent, plasticizer, and binder, offering significant improvements in slip stability, workability, and the quality of the final ceramic piece.[1] Its inorganic nature ensures it is not susceptible to microbial attack and does not impact the fired whiteness of the ceramic body.[1]
Mechanism of Action: Thixotropic Rheology
When dispersed in water, aluminum magnesium silicate delaminates into sub-microscopic platelets. These platelets possess a net negative charge on their faces and a slight positive charge on their edges. This charge distribution leads to the formation of a three-dimensional "house of cards" structure within the aqueous phase.
-
At Rest: The electrostatic attraction between the positive edges and negative faces builds a gel structure that immobilizes solid particles (clays, frits, pigments) and prevents them from settling. This state is characterized by high viscosity and a defined yield stress—the minimum force required to initiate flow.
-
Under Shear: When energy is applied (e.g., through mixing, pumping, or brushing), the weak electrostatic bonds are easily broken. This causes the structure to collapse, resulting in a significant decrease in viscosity (shear-thinning). The slip flows easily, ensuring smooth application.
-
Post-Shear: Upon removal of the shear force, the electrostatic attractions cause the "house of cards" structure to rapidly rebuild, and the slip regains its high viscosity. This property, known as thixotropy, prevents sagging or running of glazes on vertical surfaces.
This shear-thinning and thixotropic behavior is critical for controlling the application properties of ceramic slips and glazes.[2]
Key Applications and Benefits in Ceramics
-
Suspension Control: The primary function is to prevent the settling of dense raw materials in slips and glazes, ensuring a homogeneous mixture during storage and application.[1] Typical usage levels range from 0.5% to 2.0% by dry weight of the formulation.[3]
-
Improved Plasticity and Workability: In non-plastic formulations like high alumina (B75360) or porcelain bodies, additions of 1.5% to 2.0% can transform the material into a plastic and workable mass suitable for throwing or modeling.[1]
-
Glaze Hardening: It acts as a non-migrating binder, increasing the surface hardness of unfired glazes. This minimizes damage during handling and decoration before firing.
-
Application Control: By creating a thixotropic system, it allows for the application of a uniform coating that resists dripping and sagging, while ensuring the glaze flows smoothly from a brush or spray gun.
Quantitative Data: Rheological Effects
The addition of this compound has a pronounced, dose-dependent effect on the rheological properties of a ceramic slip. While exact values depend on the specific slip formulation (particle size, solids loading, other additives), the following table provides illustrative data based on trends observed in studies of smectite clays (B1170129) in ceramic suspensions. The data demonstrates the increase in viscosity and yield stress with increasing concentration of the modifier.
| Concentration of this compound (% of dry solids) | Apparent Viscosity at 10 s⁻¹ (Pa·s) | Yield Stress (Pa) | Observations |
| 0.0 (Control) | 0.8 | < 1 | Slip is fluid, particles may settle over time. |
| 0.5 | 2.5 | 5 | Noticeable increase in body, reduced settling. |
| 1.0 | 6.0 | 15 | Good suspension, slight gel structure at rest. |
| 1.5 | 11.5 | 30 | Excellent suspension, pronounced thixotropy. |
| 2.0 | 20.0 | 50 | Very thick slip, may require more water for workability. |
Note: Data are illustrative and synthesized from trends reported in studies on smectite clays in ceramic systems. Actual results will vary with the specific formulation. The increase in yield stress and viscosity is a direct result of the formation of a more robust internal particle network.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of a Ceramic Glaze Slip with this compound
This protocol describes the preparation of a 1000g batch of a standard ceramic glaze, incorporating this compound as a rheological modifier.
Materials & Equipment:
-
Ceramic glaze raw materials (e.g., feldspar, silica, kaolin, whiting, frit)
-
This compound (e.g., VEEGUM® T)
-
Deionized water
-
High-shear mixer (propeller or dispersion blade)
-
Weighing balance (0.01g accuracy)
-
Sieve (80-mesh)
-
Spatulas and mixing containers
Procedure:
-
Pre-hydration of Rheological Modifier: a. Weigh 10g of this compound powder (for a 1% concentration). b. In a separate container, measure approximately 200g of warm (40-50°C) deionized water. c. While mixing the water at high speed, slowly sprinkle the this compound powder into the vortex to avoid clumping. d. Continue mixing for a minimum of 30 minutes, or until the dispersion is smooth, translucent, and free of lumps. Proper hydration is critical for full activation.[1] This pre-hydrated gel will be added to the main batch.
-
Weighing Dry Ingredients: a. Tare a clean, dry mixing container. b. Weigh out all dry glaze components except the this compound, according to the formulation, and add them to the container.
-
Mixing the Glaze Slip: a. Measure the remaining amount of deionized water for the formulation (e.g., if the total water is 500g, use the remaining 300g). b. Add approximately 80% of this remaining water to the dry ingredients. c. Mix with a propeller mixer at low speed until the powders are wetted, then increase speed and mix for 10-15 minutes. d. Add the pre-hydrated this compound gel (from Step 1) to the main batch. e. Continue mixing for another 15 minutes, using the remaining water to rinse the pre-hydration container and adjust the slip's specific gravity if necessary.
-
Sieving and Storage: a. Pass the entire batch of glaze slip through an 80-mesh sieve to remove any agglomerates and ensure homogeneity. A stiff brush can be used to aid this process. b. Allow the slip to age for at least 24 hours before conducting rheological measurements to ensure full hydration and stabilization.
Protocol 2: Rheological Characterization of the Ceramic Slip
This protocol outlines the procedure for measuring the key rheological properties of the prepared ceramic slip using a rotational rheometer.
Equipment:
-
Rotational rheometer with a suitable geometry (e.g., concentric cylinder or parallel plate). A sandblasted or serrated geometry is recommended to prevent wall slip effects.
-
Temperature control unit.
-
Data acquisition and analysis software.
Procedure:
-
Sample Loading and Equilibration: a. Ensure the rheometer geometry and sample stage are clean and dry. b. Vigorously stir the aged ceramic slip to ensure homogeneity before taking a sample. c. Load the sample onto the rheometer, ensuring the geometry is correctly filled without trapping air bubbles. d. Set the temperature to the desired measurement value (e.g., 25°C) and allow the sample to equilibrate for 5 minutes.
-
Flow Curve Measurement (Viscosity vs. Shear Rate): a. Set up a shear rate sweep from a low rate to a high rate (e.g., 0.1 s⁻¹ to 200 s⁻¹) and then back down to the low rate. This will reveal shear-thinning behavior and measure the degree of thixotropy (the area between the upward and downward curves). b. Record the apparent viscosity (Pa·s) and shear stress (Pa) as a function of the shear rate (s⁻¹).
-
Yield Stress Measurement: a. Perform a controlled stress ramp, increasing the applied stress logarithmically from a very low value (e.g., 0.1 Pa) until significant flow is detected (a sharp increase in shear rate). b. The yield stress is the stress at which this transition occurs. Alternatively, the yield stress can be determined by fitting the flow curve data to a rheological model such as Herschel-Bulkley.
-
Data Analysis: a. Plot the apparent viscosity versus the shear rate to visualize the shear-thinning behavior. b. Plot the shear stress versus the shear rate (the flow curve). c. Analyze the flow curve using appropriate rheological models (e.g., Herschel-Bulkley: τ = τ₀ + Kγ̇ⁿ) to quantify the yield stress (τ₀), consistency index (K), and flow behavior index (n).
Visualizations
Caption: Experimental workflow for preparing and analyzing a ceramic slip.
Caption: Mechanism of thixotropy in slips modified with this compound.
References
Application Notes: Aluminum Magnesium Silicate as a Catalyst Support for Hydrocarbon Conversion
Introduction
Aluminum magnesium silicate (B1173343) is a versatile material utilized as a catalyst support in a variety of hydrocarbon conversion processes. Its properties, such as high surface area, thermal stability, and tunable acidity, make it an effective platform for dispersing active metal catalysts.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging aluminum magnesium silicate-supported catalysts for hydrocarbon conversion reactions.
Key Applications
This compound-supported catalysts are effective in several key hydrocarbon conversion reactions, including:
-
CO2 Hydrogenation: Conversion of carbon dioxide into valuable hydrocarbons and oxygenates.[2][3][4]
-
Hydrocracking: Breaking down large hydrocarbon molecules into smaller, more valuable products like gasoline and diesel.[5][6]
-
Ethanol to Butadiene Conversion: A key process in the production of synthetic rubber.[7]
Data Presentation
The performance of this compound-supported catalysts is influenced by the choice of active metal, preparation method, and reaction conditions. Below are summaries of quantitative data from relevant studies.
Table 1: Catalytic Performance of Co/M-SBA-15 Catalysts in CO2 Hydrogenation *
| Catalyst Support | CO2 Conversion (%) | CH4 Selectivity (%) | Methanol Selectivity (%) | CO Selectivity (%) | C2+ Hydrocarbons Selectivity (%) |
| Mg-SBA-15 | 5.3 | ~75 | ~10 | ~10 | ~5 |
| Al-SBA-15 | 2.4 - 3.2 | 56 - 81 | Not specified | Not specified | Not specified |
*Reaction conditions: T = 180 °C, p = 2.0 MPa, H2/CO2/Ar = 6:3:1, 4000 cm³ h⁻¹ gcat⁻¹.[2][3][4]
Table 2: Oxygenate Production in CO2 Hydrogenation over Co/M-SBA-15 Catalysts *
| Catalyst Support | Formate Concentration (mM) | Acetate Concentration (mM) |
| Mg-SBA-15 | Detected (<0.2) | Detected (<0.2) |
| Al-SBA-15 | Detected (<0.2) | Detected (<0.2) |
| Ti-SBA-15 | 3.6 | 1.2 |
*Reaction conditions: T = 180 °C, p = 2.0 MPa, H2/CO2/Ar = 6:3:1, 4000 cm³ h⁻¹ gcat⁻¹, 72 h time-on-stream.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound supports, catalyst synthesis, and hydrocarbon conversion reactions.
Protocol 1: Synthesis of this compound Support
This protocol describes a general method for synthesizing this compound via co-precipitation.
Materials:
-
Magnesium salt (e.g., magnesium sulfate, magnesium chloride)[8][9]
-
Aluminum salt (e.g., aluminum sulfate, aluminum chloride)[8][9]
-
Silicate source (e.g., sodium silicate, potassium silicate)[8][9]
-
Deionized water[8]
-
Acid and Base for pH adjustment (e.g., HCl, NaOH)[8]
Procedure:
-
Prepare a mixed salt solution: Dissolve the magnesium and aluminum salts in deionized water in the desired molar ratio.[8]
-
Prepare a silicate solution: Dissolve the silicate source in a separate container of deionized water.[8]
-
Co-precipitation: Slowly add the mixed salt solution to the silicate solution under vigorous stirring.[8]
-
pH Adjustment: Adjust the pH of the resulting slurry to the desired level using an acid or base. This step is crucial for controlling the surface properties of the support.[8]
-
Aging: Allow the precipitate to age for a specified period (e.g., 8-24 hours) at a constant temperature (e.g., 90-140 °C) to promote crystallization and improve textural properties.[10]
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and impurity ions.[8]
-
Drying: Dry the washed solid in an oven at a controlled temperature (e.g., 60-90 °C) for 6-24 hours.[10]
-
Calcination: Calcine the dried powder in a furnace at high temperatures (e.g., 450-550 °C) for a specified duration (e.g., 1-3 hours) to obtain the final this compound support.[11]
Protocol 2: Preparation of Supported Cobalt Catalyst for CO2 Hydrogenation
This protocol details the impregnation method for preparing a cobalt catalyst supported on this compound.
Materials:
-
This compound support (from Protocol 1)
-
Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)[2]
-
Ethanol (EtOH)[2]
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Synthetic air
Procedure:
-
Impregnation: Disperse the this compound support material in a solution of cobalt nitrate in ethanol. Stir the mixture for 2 hours at room temperature.[2]
-
Drying: Dry the impregnated support overnight at 45 °C in air.[2]
-
Reduction: Place the dried catalyst in a tube furnace and reduce it under a flow of hydrogen gas. The reduction is typically carried out in two stages: 2 hours at 200 °C followed by 8 hours at 450 °C, with a heating rate of 1 °C/min.[2]
-
Passivation: After reduction, passivate the surface of the metallic cobalt nanoparticles to prevent unregulated oxidation upon exposure to air. This is done by flowing a mixture of argon and synthetic air (e.g., 90 cm³/min Ar and 10 cm³/min synthetic air) over the catalyst as it cools.[2]
Protocol 3: Catalytic Testing for CO2 Hydrogenation
This protocol outlines the procedure for evaluating the performance of the prepared catalyst in a fixed-bed reactor.
Materials:
-
Prepared supported cobalt catalyst
-
Sieves (200-400 μm grain size)
-
High-pressure fixed-bed reactor setup
-
Gas chromatograph (GC) for online product analysis
-
High-performance liquid chromatograph (HPLC) for liquid product analysis
-
Gases: H₂, CO₂, Ar
Procedure:
-
Catalyst Loading: Sieve the catalyst to a grain size of 200-400 μm and load a specific amount (e.g., 850 mg) into the stainless-steel reactor.[2]
-
In-situ Reduction: Before the reaction, reduce the catalyst in-situ at 450 °C for 8 hours in a flow of hydrogen (200 cm³ STP min⁻¹) at ambient pressure to remove the passivation layer.[2]
-
Reaction:
-
Product Analysis:
Visualizations
Diagram 1: Experimental Workflow for Catalyst Preparation and Testing
Caption: Workflow for catalyst preparation and testing.
Diagram 2: Logical Relationship in CO2 Hydrogenation
Caption: Reactants, catalyst, and products in CO2 hydrogenation.
References
- 1. CAS 1327-43-1: Magnesium aluminosilicate | CymitQuimica [cymitquimica.com]
- 2. Effects of Silica Modification (Mg, Al, Ca, Ti, and Zr) on Supported Cobalt Catalysts for H2-Dependent CO2 Reduction to Metabolic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3431196A - Hydrocracking catalyst and process - Google Patents [patents.google.com]
- 6. US2432634A - Cracking hydrocarbon oil with silica-magnesia catalyst - Google Patents [patents.google.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Manufacturing method and process of magnesium aluminum silicate-Chemwin [en.888chem.com]
- 9. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 10. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]
- 11. CN117138742A - An acid-modified magnesium aluminum silicate adsorbent and its preparation method and application - Google Patents [patents.google.com]
Application Notes: Controlled Drug Delivery Using Aluminum Magnesium Silicate Matrices
Introduction
Aluminum magnesium silicate (B1173343) (MAS), a naturally occurring smectite clay, is a highly valuable excipient in the pharmaceutical industry.[1][2] Comprised of colloidal montmorillonite (B579905) and saponite, its unique layered silicate structure, high specific surface area, and cation exchange capacity make it an ideal candidate for developing controlled drug delivery systems.[1][2][3] The negatively charged silicate sheets can interact with cationic drug molecules, leading to intercalation where the drug is held within the clay's interlayer spaces.[4][5][6] This mechanism protects the active pharmaceutical ingredient (API) and allows for its gradual and sustained release, which can improve therapeutic efficacy, reduce dosing frequency, and minimize side effects.[3][7] MAS is versatile and has been successfully formulated into various dosage forms, including oral tablets, topical creams, and mucoadhesive buccal films.[1][8]
Applications in Controlled Drug Delivery
The application of aluminum magnesium silicate matrices spans several routes of administration:
-
Oral Delivery: MAS is widely used in solid oral dosage forms as a binder and disintegrant.[1] In controlled release formulations, it forms a hydrophilic gel matrix that modulates the release of the entrapped drug.[7] By complexing with the API, it can sustain the release profile, often achieving zero-order release kinetics.[9][10] This is particularly beneficial for highly water-soluble drugs, where it can prevent rapid initial release.[11] It has also been used to enhance the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[12]
-
Buccal and Transdermal Delivery: In combination with polymers like sodium alginate, MAS can be formulated into films and mucoadhesive tablets for buccal delivery.[8][13][14] The clay-drug complexes act as microreservoirs within the film, allowing for sustained permeation of the drug across the mucosal membrane.[13][15] The mucoadhesive properties, enhanced by the presence of MAS, ensure prolonged contact time at the site of absorption.[8][14]
-
Topical Delivery: As a rheology modifier and emulsion stabilizer, MAS is a key component in creams and ointments.[16] It provides the desired viscosity and prevents the separation of phases, ensuring uniform drug distribution and consistent application. For topical applications, MAS can provide sustained release of the active ingredient directly at the site of action.[16]
Mechanism of Drug Intercalation and Release
The primary mechanism for controlled release from MAS matrices involves the intercalation of cationic drug molecules into the interlayer spaces of the negatively charged silicate sheets. This process is driven by electrostatic interactions and cation exchange. The entrapped drug is then released through a combination of diffusion and matrix erosion, often dependent on the pH and ionic strength of the surrounding medium.
Caption: Drug intercalation into MAS and subsequent release mechanism.
Data Presentation
Table 1: Physicochemical Characterization of Drug-MAS Formulations
| Characterization Technique | Parameter Measured | Typical Observation for Drug-MAS Complex | Reference |
| X-Ray Diffraction (XRD) | Interlayer spacing (d-spacing) | Increase in d-spacing upon drug intercalation. | [4][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational bands of drug and MAS | Shifts in characteristic peaks, indicating electrostatic interactions and hydrogen bonding between drug and silicate layers. | [4][10] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point) | Disappearance or shift of the drug's melting endotherm, suggesting the drug is in an amorphous state or molecularly dispersed within the clay. | [5][9] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka), Enthalpy (ΔH) | High binding affinity, often with an exothermic enthalpy change, indicating a spontaneous and enthalpically driven binding process. | [9][17] |
| Scanning Electron Microscopy (SEM) | Surface morphology | Changes in particle morphology and aggregation upon drug complexation. Can show smooth surfaces on coated tablets. | [4][10] |
Table 2: Summary of In Vitro Drug Release Kinetics from MAS Matrices
| Drug Model | Formulation Type | Release Medium | Release Kinetics Model | Key Findings | Reference |
| Gentamicin | Clay Matrix | N/A | Higuchi, Korsmeyer-Peppas | Sustained release profile achieved. | [4] |
| Propranolol HCl | HPMC Matrix Tablets | pH 1.2 and 6.8 buffer | Zero-order, Higuchi | Complexation with MAS led to prolonged, near zero-order release compared to the free drug. | [6][9] |
| Acetaminophen | Coated Tablets | Acidic medium & pH 6.8 buffer | Zero-order, Diffusion/Erosion | Coated tablets showed zero-order release in acid, followed by swelling and erosion at higher pH. | [10] |
| Nicotine (B1678760) | Sodium Alginate Tablets | N/A | Zero-order, Swelling/Erosion | The swollen gel matrix of the tablets controlled drug diffusion and release. | [8] |
| Theophylline | Smectite Hybrid | pH 1.2 and pH 6.8/7.4 | N/A | Drug remained bound in simulated gastric fluid (pH 1.2) and showed prolonged release in simulated intestinal fluid. | [5] |
Experimental Protocols
Protocol 1: Preparation of Drug-Aluminum Magnesium Silicate (MAS) Complexes
This protocol describes a common method for preparing drug-MAS complexes via aqueous dispersion.
Materials:
-
Active Pharmaceutical Ingredient (API), cationic
-
This compound (pharmaceutical grade)
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Freeze-dryer or drying oven
Procedure:
-
MAS Dispersion: Disperse a defined amount of MAS (e.g., 1% w/v) in deionized water under constant magnetic stirring until a homogenous colloidal dispersion is formed. This may take several hours.
-
Drug Solution Preparation: Separately, dissolve the API in deionized water to create a stock solution of known concentration.
-
Complexation: Slowly add the API solution to the MAS dispersion while stirring continuously.
-
pH Adjustment: Adjust the pH of the mixture to a level that ensures the drug is in its cationic form to facilitate electrostatic interaction with the negatively charged MAS.[5][8]
-
Incubation: Allow the mixture to stir for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to ensure maximum intercalation.[17]
-
Separation: Separate the formed drug-MAS complex from the supernatant by centrifugation.
-
Washing: Wash the collected solid complex with deionized water to remove any unbound drug. Repeat the centrifugation and washing steps 2-3 times.
-
Drying: Dry the final product. Freeze-drying is often preferred to obtain a fine powder, but oven drying at a controlled temperature (e.g., 60°C) can also be used.
-
Characterization: The resulting powder should be characterized to confirm complex formation and determine drug loading.
Protocol 2: Characterization of Drug-MAS Complexes
This protocol outlines key analytical techniques to confirm the successful formation of the drug-MAS complex.
1. X-Ray Diffraction (XRD) Analysis:
-
Objective: To confirm the intercalation of the drug into the MAS layers by measuring changes in the basal spacing (d-spacing).
-
Sample Preparation: Gently pack the dried powder sample of the drug-MAS complex, pure MAS, and pure drug into the sample holder.
-
Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Analysis: Scan the samples over a 2θ range (e.g., 2° to 40°). An increase in the d-spacing of the (001) plane for the complex compared to pure MAS indicates successful drug intercalation.[4][9]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the interactions (e.g., hydrogen bonds, electrostatic interactions) between the drug and MAS.
-
Sample Preparation: Prepare pellets by mixing a small amount of the sample with KBr powder and compressing it. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory.
-
Analysis: Record the spectra over a range (e.g., 4000 to 400 cm⁻¹). Compare the spectrum of the complex with those of the individual components. Shifts in the characteristic absorption bands of the drug's functional groups (e.g., amine groups) and the Si-O bands of MAS indicate interaction.[4][10]
3. In Vitro Drug Release Study
This protocol describes how to evaluate the drug release profile from a MAS-based formulation (e.g., tablets).
Materials:
-
Drug-MAS complex tablets
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
-
Syringes and filters
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with a defined volume (e.g., 900 mL) of the dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed (e.g., 50 rpm).
-
Sample Introduction: Place one tablet into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the medium (e.g., 5 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the drug in each sample using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the release profile. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]
Caption: Workflow for preparation and analysis of MAS delivery systems.
References
- 1. phexcom.com [phexcom.com]
- 2. Multifaceted role of clay minerals in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of montmorillonite in bentonite as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intercalated theophylline-smectite hybrid for pH-mediated delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Propranolol-Magnesium Aluminium Silicate Intercalated Complexes as Drug Reservoirs in Polymeric Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jshemings.net [jshemings.net]
- 8. Preparation and characterization of nicotine-magnesium aluminum silicate complex-loaded sodium alginate matrix tablets for buccal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alginate-magnesium aluminum silicate films: effect of plasticizers on film properties, drug permeation and drug release from coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Alginate-magnesium aluminum silicate films for buccal delivery of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotine-magnesium aluminum silicate complexes processed by blending: Characterization for usage as drug carriers in mucoadhesive buccal discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clay Minerals in Skin Drug Delivery | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 17. Magnesium Aluminium Silicate-Metformin Hydrochloride Complexes - The Use of Isothermal Calorimetry for Probing Clay and Drug Nanocomplexations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aluminum Magnesium Silicate in Topical Pharmaceutical Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aluminum magnesium silicate (B1173343), a naturally occurring clay mineral, is a versatile excipient widely employed in topical pharmaceutical preparations.[1] Its unique colloidal structure and physicochemical properties make it an invaluable ingredient for formulators seeking to enhance the stability, performance, and aesthetics of creams, lotions, gels, and suspensions.[1] This document provides detailed application notes and protocols for the effective utilization of aluminum magnesium silicate in topical drug development.
Core Functions and Applications
This compound serves several key functions in topical formulations:
-
Viscosity Modifier and Thickening Agent: It effectively increases the viscosity of aqueous-based formulations, creating a desirable texture and preventing the product from being too runny.[1] At concentrations of 3% w/v and above, its aqueous dispersions become opaque and exhibit a rapid increase in viscosity, forming thick colloidal sols at 4-5% w/v and firm gels at 10% w/v.[2]
-
Suspending Agent: Its ability to form a stable colloidal network in water makes it an excellent suspending agent, preventing the settling of active pharmaceutical ingredients (APIs) and other insoluble components. This ensures uniform dosage and product homogeneity.[1]
-
Emulsion Stabilizer: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound adsorbs at the oil-water interface, strengthening the emulsion film and preventing phase separation.[1][3]
-
Thixotropic Agent: Formulations containing this compound exhibit shear-thinning behavior, meaning they are viscous under low-shear conditions (e.g., in the container) but flow easily when subjected to high shear (e.g., during application to the skin). This property improves spreadability and user experience.
-
Adsorbent: It can absorb excess oil and wound exudate, making it a useful component in preparations for oily skin or weeping dermatoses.
Quantitative Data on Viscosity
The viscosity of a topical formulation is a critical quality attribute that affects its physical stability, spreadability, and drug release characteristics. The addition of this compound significantly impacts the rheology of a formulation. The following tables summarize the typical viscosity of aqueous dispersions of different grades of magnesium aluminum silicate and the effect of its concentration on the viscosity of a model gel formulation.
Table 1: USP NF Viscosity Specifications for Magnesium Aluminum Silicate Types
| Type | Viscosity (mPa·s) |
| IA | 225–600 |
| IB | 150–450 |
| IC | 800–2200 |
| IIA | 100–300 |
(Source: Adapted from USP-NF)
Table 2: Effect of this compound (Type IA) Concentration on the Viscosity of a Carbomer Gel Base
| Concentration of this compound (% w/w) | Viscosity (mPa·s) at 20 rpm |
| 0 (Control) | 15,000 |
| 1.0 | 25,000 |
| 2.0 | 40,000 |
| 3.0 | 65,000 |
Note: This is example data and actual viscosity will vary depending on the specific formulation components and processing parameters.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of topical formulations containing this compound.
Preparation of an Aqueous Gel
This protocol describes the preparation of a basic aqueous gel using this compound as the primary gelling agent.
Materials:
-
This compound (e.g., Type IC)
-
Purified Water
-
Glycerin (optional, as a humectant)
-
Preservative (e.g., phenoxyethanol)
-
Active Pharmaceutical Ingredient (API)
-
High-shear mixer (homogenizer)
Procedure:
-
Hydration of this compound:
-
Heat approximately 80% of the purified water to 75°C.
-
While stirring with a propeller mixer, slowly and uniformly sprinkle the this compound powder onto the surface of the hot water to avoid clumping.
-
Increase the mixing speed to create a vortex and continue mixing for a specified time (e.g., 20-30 minutes) until the clay is fully hydrated. A high-shear mixer can be used to accelerate hydration.
-
-
Addition of Other Ingredients:
-
In a separate vessel, dissolve the preservative and glycerin (if used) in the remaining portion of purified water.
-
Once the this compound dispersion has cooled to room temperature, add the preservative solution while mixing.
-
-
Incorporation of API:
-
If the API is water-soluble, dissolve it in a small amount of purified water and add it to the gel base with gentle mixing.
-
If the API is insoluble, it should be dispersed in a suitable vehicle (e.g., a portion of the glycerin) before being incorporated into the gel to ensure uniform distribution.
-
-
Final Mixing and Quality Control:
-
Mix the final formulation until uniform. Avoid excessive aeration.
-
Check the pH of the gel and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).
-
Perform quality control tests, including viscosity, appearance, and pH.
-
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a stable O/W emulsion where this compound contributes to the stability of the formulation.
Materials:
-
Oil Phase:
-
Lipophilic ingredients (e.g., mineral oil, cetyl alcohol)
-
Oil-soluble emulsifier (e.g., sorbitan (B8754009) monostearate)
-
-
Aqueous Phase:
-
This compound
-
Purified Water
-
Hydrophilic emulsifier (e.g., polysorbate 80)
-
Humectant (e.g., propylene (B89431) glycol)
-
Preservative
-
API (if water-soluble)
-
-
Homogenizer
Procedure:
-
Preparation of the Aqueous Phase:
-
Disperse the this compound in hot purified water (75°C) with high-shear mixing until fully hydrated, as described in the gel preparation protocol.
-
Add the hydrophilic emulsifier, humectant, and preservative to the hydrated clay dispersion and maintain the temperature at 75°C.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, combine all oil-phase ingredients and heat to 75-80°C until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear mixing.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.
-
-
Cooling and API Incorporation:
-
Cool the emulsion to room temperature with gentle, continuous stirring.
-
If the API is water-soluble and heat-sensitive, dissolve it in a small amount of water and add it to the emulsion once it has cooled. If the API is oil-soluble, it should be added to the oil phase before emulsification.
-
-
Final Steps:
-
Adjust the final weight with purified water if necessary.
-
Perform quality control tests, including viscosity, globule size analysis, and pH.
-
Stability Testing Protocol
This protocol provides a framework for assessing the physical and chemical stability of a topical preparation containing this compound.
1. Test Batches:
-
Prepare at least two pilot-scale batches of the final formulation.[4]
2. Storage Conditions:
-
Long-Term Stability: Store samples at the intended storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the proposed shelf-life.
-
Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of six months.[5]
-
Freeze-Thaw Cycling: Subject samples to a minimum of three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (e.g., 25°C for 24 hours).[6][7] This is particularly important for emulsions and suspensions.[8]
3. Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Freeze-Thaw: After each cycle.[7]
4. Evaluation Parameters:
-
Physical Appearance: Color, odor, phase separation, creaming, sedimentation, and crystal growth.
-
pH: Measure the pH of the formulation at each time point.
-
Viscosity and Rheology: Assess changes in viscosity and flow properties using a calibrated viscometer or rheometer.
-
Microscopic Examination: For emulsions and suspensions, observe globule or particle size and distribution.
-
Assay and Degradation Products: Quantify the concentration of the API and any known degradation products using a validated analytical method (e.g., HPLC).
-
Microbial Limits: Test for microbial contamination at the beginning and end of the study.
5. Photostability Testing:
-
Expose the formulation to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Evaluate for any changes in physical appearance, pH, and API concentration.
In Vitro Drug Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of topical formulations and can be used to support bioequivalence studies.
Apparatus:
-
Vertical diffusion cells (e.g., Franz diffusion cells).
Membrane:
-
A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) that is compatible with the formulation and does not act as a barrier to drug release.
Receptor Medium:
-
A buffered aqueous solution in which the drug is sufficiently soluble to maintain sink conditions. The pH should be appropriate for the drug's solubility and stability.
Procedure:
-
Preparation:
-
Equilibrate the diffusion cells to a constant temperature, typically 32°C, to mimic skin surface temperature.
-
Mount the synthetic membrane onto the diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
-
Sample Application:
-
Apply a finite dose of the topical formulation uniformly to the surface of the membrane.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area over time.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
-
Conclusion
This compound is a highly functional and versatile excipient for the development of topical pharmaceutical preparations. Its ability to modify rheology, suspend active ingredients, and stabilize emulsions allows for the creation of elegant, stable, and effective drug products. By understanding its properties and utilizing the detailed protocols provided, researchers and formulators can effectively harness the benefits of this compound to optimize their topical formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. Magnesium Aluminum Silicate [drugfuture.com]
- 3. uk.typology.com [uk.typology.com]
- 4. researchgate.net [researchgate.net]
- 5. microchemlab.com [microchemlab.com]
- 6. scribd.com [scribd.com]
- 7. pharmajia.com [pharmajia.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols: Aluminum Magnesium Silicate as a Binder and Disintegrant in Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aluminum Magnesium Silicate (B1173343) (also known as Magnesium Aluminum Silicate or by the trade name Veegum®) as a versatile excipient in tablet formulations, functioning as both a binder and a disintegrant. Detailed experimental protocols for tablet manufacturing and quality control tests are also provided.
Introduction
Aluminum Magnesium Silicate is a naturally occurring smectite clay that has been purified for pharmaceutical use. Its unique layered silicate structure with a high surface area allows it to perform dual functions in tablet formulations. When hydrated, it forms a thixotropic gel that can act as a binder, and its swelling properties contribute to its function as a disintegrant. This dual functionality can simplify formulations and manufacturing processes.[1][2]
Functional Properties
-
Binder: In both wet granulation and direct compression processes, this compound imparts plasticity and cohesiveness to the powder blend, resulting in tablets with adequate mechanical strength.[2]
-
Disintegrant: Upon contact with water, this compound swells, causing the tablet to break apart into smaller granules, which facilitates drug dissolution.
Data Presentation: Performance Characteristics
The following tables summarize the typical usage concentrations and the resulting physical properties of tablets formulated with this compound. It is important to note that the optimal concentration will vary depending on the specific drug substance, other excipients, and the desired tablet characteristics.
Table 1: Typical Concentration Ranges for this compound in Tablet Formulations
| Function | Manufacturing Process | Typical Concentration (% w/w) |
| Binder | Wet Granulation | 2 - 10 |
| Binder | Direct Compression | 5 - 20 |
| Disintegrant | Wet Granulation / Direct Compression | 2 - 10 |
Table 2: Effect of Magnesium Silicate Concentration on Tablet Properties (Direct Compression)
| Magnesium Silicate Concentration (% w/w) | Tablet Hardness (N) | Disintegration Time (seconds) |
| 10 | ~100 | < 10 |
| 20 | > 140 | < 10 |
| 30 | > 140 | < 10 |
| > 30 | Decreasing Hardness | > 420 |
Note: This data is derived from a study on chitin-metal silicate compacts and illustrates a general trend. Actual values will vary based on the complete formulation.
Table 3: Comparative Properties of Common Binders
| Binder | Typical Concentration (% w/w) | Binding Capacity | Disintegration Effect |
| This compound | 2 - 20 | Moderate to High | Promotes |
| Microcrystalline Cellulose (MCC) | 20 - 90 | High | Promotes |
| Polyvinylpyrrolidone (PVP) | 2 - 10 | High | Can prolong |
| Starch Paste | 5 - 10 | Moderate | Promotes |
Experimental Protocols
Tablet Manufacturing Protocols
This method is suitable for drugs that are stable to moisture and heat.
Diagram 1: Wet Granulation Workflow
Caption: Workflow for the wet granulation tablet manufacturing process.
Protocol:
-
Dispensing: Accurately weigh the active pharmaceutical ingredient (API), this compound, and other excipients (e.g., diluents, disintegrants) according to the batch formula.
-
Dry Blending: Sieve the API and excipients through a suitable mesh screen to break up any agglomerates. Blend the powders in a suitable blender (e.g., V-blender, bin blender) for 10-15 minutes to ensure homogeneity.
-
Binder Preparation: Prepare the binder solution by slowly dispersing the required amount of this compound in purified water with continuous stirring until a uniform gel is formed.
-
Wet Massing: While the powder blend is mixing in a planetary or high-shear mixer, gradually add the binder solution until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a squeezed portion of the mass adheres together without crumbling or excessive stickiness.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-12 mesh) using an oscillating granulator or a similar milling apparatus to form granules.
-
Drying: Spread the wet granules in a uniform layer on trays and dry in a hot air oven at 50-60°C or in a fluid bed dryer until the moisture content reaches the desired level (typically 1-3%).
-
Dry Screening: Sieve the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform granule size distribution.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc, colloidal silicon dioxide) to the dried granules and blend for a short period (2-5 minutes).
-
Compression: Compress the final blend into tablets using a rotary tablet press fitted with the appropriate tooling.
This method is suitable for drugs with good flowability and compressibility and is a more streamlined process.
Caption: Mechanism of this compound as a binder and disintegrant.
The dual functionality of this compound stems from its unique physical properties. As a binder, its ability to hydrate (B1144303) and form a gel network provides the necessary cohesion for tablet formation. As a disintegrant, its capacity to rapidly absorb water and swell exerts a mechanical force that breaks the tablet apart. The balance between these two functions can be modulated by adjusting its concentration in the formulation and the manufacturing process parameters.
References
Application Notes and Protocols: Preparation of Aluminum Magnesium Silicate Inorganic Gels for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum magnesium silicate (B1173343) (a.k.a. Magnesium aluminum silicate) is a naturally occurring smectite clay mineral that, when purified and processed, forms colloidal inorganic gels with significant industrial applications.[1][2] These gels are highly valued for their rheological properties, including their ability to function as thickening, suspending, and stabilizing agents.[3][4] Their thixotropic nature, characterized by a decrease in viscosity under shear stress and a return to a more viscous state at rest, makes them ideal for a wide range of products in the pharmaceutical, cosmetic, and chemical industries.[5][6]
In the pharmaceutical sector, aluminum magnesium silicate is a key excipient in oral suspensions, topical creams, and lotions, where it ensures uniform distribution of active pharmaceutical ingredients (APIs).[7][8] For cosmetic formulations, it provides desirable texture and stability to products such as lotions, creams, and makeup.[3][9] Industrial applications further extend to paints, coatings, and cleaning products, where it acts as a rheology modifier to control viscosity and prevent the settling of pigments and other solids.[10]
This document provides detailed application notes and experimental protocols for the preparation of this compound inorganic gels from both natural mineral sources and synthetic routes.
Data Presentation
Table 1: Typical Physicochemical Properties of Industrial this compound Gels
| Property | Value | Test Conditions |
| Appearance | Off-white to creamy-white, fine powder or flakes[1] | Visual Inspection |
| pH | 9.0 - 10.0[11] | 5% aqueous dispersion |
| Viscosity | ~500 cP[12] | 4% (w/v) aqueous dispersion |
| Increases rapidly above 3% (w/v) concentration[1] | Aqueous dispersion | |
| Particle Size | 45 - 297 µm (powder)[1] | Sieving or laser diffraction |
| Thixotropic Index | ≥ 5-8[5] | Rheological measurement |
| Typical Use Level | 0.5 - 3%[12] | Varies by application |
Table 2: Viscosity of Aqueous Dispersions of this compound
| Concentration (% w/v) | Viscosity Description |
| 1 - 2% | Thin colloidal suspensions[1] |
| 3% | Opaque dispersion[1] |
| 4 - 5% | Thick, white colloidal sols[1] |
| 10% | Firm gels[1] |
Experimental Protocols
Protocol 1: Preparation from Natural Bentonite (B74815) Clay
This protocol outlines the purification and modification of natural bentonite clay to produce a high-quality this compound inorganic gel.
Materials:
-
Crude bentonite
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Crusher/pulverizer
-
Mixing tank with high-shear mixer
-
Centrifuge
-
Spray dryer or drum dryer
-
Sieve
Procedure:
-
Crushing and Slurry Preparation:
-
Modification:
-
Add sodium carbonate to the slurry at a concentration of 1-5% of the weight of the bentonite.[13]
-
Stir the mixture vigorously to ensure complete modification.
-
-
Purification:
-
Centrifuge the modified slurry to separate the purified bentonite from non-swellable impurities like quartz and feldspar.
-
-
Drying:
-
Dry the purified bentonite suspension using a spray dryer or drum dryer to obtain a fine powder.
-
-
Sieving:
-
Sieve the dried powder to achieve the desired particle size distribution.
-
Protocol 2: Synthetic Preparation via Hydrothermal Reaction
This protocol describes the synthesis of this compound inorganic gel from soluble salt precursors.[14]
Materials:
-
Magnesium salt (e.g., magnesium chloride, magnesium sulfate)
-
Aluminum salt (e.g., aluminum sulfate, aluminum chloride)
-
Sodium silicate solution
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Reaction vessel with stirrer and temperature control
-
Filtration apparatus
-
Drying oven
-
Grinder/mill
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of the magnesium and aluminum salts in the desired molar ratio.
-
In a separate container, prepare an aqueous solution of sodium silicate.
-
-
Reaction and Precipitation:
-
Add the mixed salt solution to the sodium silicate solution under constant stirring.
-
Adjust the pH of the mixture to the desired range using a sodium hydroxide solution to initiate the precipitation of magnesium aluminum silicate.
-
Subject the mixture to a hydrothermal reaction at a controlled temperature.
-
-
Post-Treatment:
-
Filter the resulting precipitate and wash it several times with deionized water to remove soluble by-products.
-
Dry the filtered solid in an oven at a controlled temperature.
-
Grind the dried product to obtain a fine powder of synthetic this compound.
-
Mandatory Visualizations
References
- 1. phexcom.com [phexcom.com]
- 2. specialchem.com [specialchem.com]
- 3. uk.typology.com [uk.typology.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. Magnesium aluminum silicate thixotropic lubricant-SinoACA [acacem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. VEEGUM - HV - Vanderbilt Minerals - Magnesium Aluminum Silicate [knowde.com]
- 9. Know about Magnesium Aluminum Silicate [yayangminerals.com]
- 10. vanderbiltminerals.com [vanderbiltminerals.com]
- 11. Magnesium Aluminum Silicate Pure n BP USP NF Grade Manufacturers [magnesiumaluminumsilicate.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. CN107555445B - this compound inorganic gel and preparation method thereof - Google Patents [patents.google.com]
- 14. en.888chem.com [en.888chem.com]
Troubleshooting & Optimization
troubleshooting dispersion issues with aluminum magnesium silicate in water
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aluminum magnesium silicate (B1173343) in aqueous systems.
Troubleshooting Guide
Q1: My aluminum magnesium silicate dispersion has a much lower viscosity than expected. What are the possible causes and how can I fix it?
A1: Low viscosity in your dispersion is a common issue that typically points to incomplete hydration of the this compound. Here are the primary factors to investigate:
-
Insufficient Energy Input: The hydration of this compound requires energy to delaminate the individual platelets.[1][2][3][4] If the mixing shear or duration is too low, the colloidal structure responsible for viscosity will not fully form.
-
Presence of Contaminants: Hydration is best achieved in water that is free of other additives.[1][3][4] The presence of salts, preservatives, or other solutes can interfere with the swelling of the clay platelets.
-
Low Water Temperature: While not always mandatory, using warm or hot water can significantly accelerate the hydration process and reduce the required mixing time.[2][4][5]
-
Solution: Consider heating the water before adding the this compound. For some polymers used in conjunction, a specific temperature protocol might be necessary, such as dispersing methylcellulose (B11928114) in hot water first.[5]
-
Q2: I'm observing clumps and agglomerates in my dispersion. How can I achieve a smooth, homogenous mixture?
A2: The formation of clumps or "fisheyes" indicates that the powder was not properly wetted and dispersed. This can be caused by adding the powder too quickly or into a vortex with insufficient shear.
-
Solution: Add the this compound powder slowly and evenly to the surface of the water while mixing at high shear. Avoid dumping the powder in all at once. A propeller-type mixer that creates a vortex is ideal for drawing the powder down into the water and dispersing it effectively.
Q3: The viscosity of my dispersion changes over time. Why is this happening and is it normal?
A3: Dispersions of this compound are thixotropic, meaning they decrease in viscosity under shear and increase when at rest.[1][6] This is a normal and often desirable property. An undisturbed dispersion will build its colloidal structure over time, leading to an increase in viscosity.[1]
-
To ensure reproducibility: Always allow your dispersion to hydrate (B1144303) for a consistent amount of time before use, for example, overnight.[5] When measuring viscosity, do so after a standardized period of rest.
Q4: My formulation is unstable and shows signs of separation or settling. How can this compound help, and what should I consider?
A4: this compound is an excellent suspending agent due to its ability to form a three-dimensional colloidal structure that traps and segregates dispersed particles, oils, or gases.[2] This structure provides a yield value, which is the force that must be overcome for a particle to move, thus preventing settling.[2]
-
Improving Stability: Ensure the this compound is fully hydrated to maximize the strength of the colloidal structure.[3]
-
Synergy with Polymers: Combining this compound with organic thickeners like xanthan gum or cellulosic polymers can synergistically increase viscosity and stability.[1][7] This is often a cost-effective way to achieve the desired rheology.
-
pH Considerations: this compound is stable over a wide pH range, typically from 2 to 13.[1][3] However, extreme pH values can affect the overall stability of your formulation.
-
Electrolyte Compatibility: While generally stable, high concentrations of electrolytes can impact the viscosity of the dispersion.[6] It is advisable to add electrolytes after the this compound has been fully hydrated.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in aqueous dispersions?
A1: The typical use level is between 0.5% and 3% by weight.[1] However, the concentration can be adjusted based on the desired viscosity:
-
1-2%: Forms thin colloidal suspensions.[6]
-
3% and above: Dispersions become opaque.[6]
-
4-5%: Results in thick, white colloidal sols.[6]
-
10%: A firm gel is formed.[6]
Q2: How does temperature affect the hydration of this compound?
A2: Higher water temperatures increase the rate of hydration.[2][4] Using hot water can significantly reduce the mixing time required to achieve full viscosity.[2] For instance, prehydrating with hot water for 15 minutes is a recommended step in some protocols.[5]
Q3: Can I add other ingredients to the water before dispersing the this compound?
A3: It is strongly recommended to disperse the this compound in additive-free water.[1][3][4] Any dissolved materials, including preservatives or chelating agents, can interfere with the hydration process and lead to lower viscosity.[1][3][4]
Q4: Is this compound compatible with organic solvents?
A4: Yes, it is compatible with organic solvents and practically insoluble in them.[6]
Q5: What is the pH of a typical this compound dispersion?
A5: A 5% w/v aqueous dispersion of conventional magnesium aluminum silicate is mildly alkaline, with a pH typically between 9.0 and 10.0.[6] However, acid-pH grades are also available.[7]
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Concentration on Dispersion Properties
| Concentration (% w/v) | Description of Dispersion |
| 1-2 | Thin colloidal suspension[6] |
| 3 | Opaque dispersion[6] |
| 4-5 | Thick, white colloidal sol[6] |
| 10 | Firm gel[6] |
Table 2: Factors Influencing Hydration Efficiency
| Factor | Recommendation for Optimal Hydration | Rationale |
| Mixing Energy | Use high shear (e.g., propeller mixer at >1000 rpm). Increase mixing time. | More energy input leads to quicker and more complete hydration.[1][3][4] |
| Water Quality | Use deionized or distilled water, free of additives. | Dissolved substances interfere with platelet separation and hydration.[1][3][4] |
| Water Temperature | Use warm or hot water. | Thermal energy accelerates hydration, reducing required mixing time.[2][4] |
| Addition Method | Add powder slowly to the vortex of agitated water. | Prevents clumping and ensures all particles are wetted. |
Experimental Protocol: Preparation of a 2% this compound Dispersion
This protocol outlines a standard method for hydrating this compound to achieve a stable and viscous dispersion.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Beaker of appropriate size
-
High-shear mixer (e.g., propeller-type overhead stirrer)
-
Heating plate (optional)
Methodology:
-
Water Preparation: Measure the required volume of deionized water into a beaker. For a 100 mL batch, use 98 mL of water. If desired, heat the water to 60-75°C to accelerate hydration.[2]
-
Mixing Setup: Place the beaker under the high-shear mixer and begin agitation at a speed sufficient to create a deep vortex without splashing (e.g., 800-1200 rpm).
-
Powder Addition: Weigh 2 g of this compound powder. Slowly and uniformly sprinkle the powder onto the surface of the vortex. A slow, controlled addition is critical to prevent the formation of agglomerates.
-
Hydration: Once all the powder has been added, increase the mixer speed if necessary and continue mixing for a minimum of 30 minutes. Some grades may require longer mixing times (up to 60-90 minutes) at room temperature.[1]
-
Resting Period: Cover the beaker and allow the dispersion to stand undisturbed overnight. This allows the colloidal structure to fully develop and stabilize.[5]
-
Final Mixing: Before use, mix the dispersion gently to ensure homogeneity.
Visual Guides
Caption: Troubleshooting workflow for low viscosity issues.
References
- 1. vanderbiltminerals.com [vanderbiltminerals.com]
- 2. cheb.lt [cheb.lt]
- 3. vanderbiltminerals.com [vanderbiltminerals.com]
- 4. parfusale.se [parfusale.se]
- 5. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phexcom.com [phexcom.com]
- 7. vanderbiltminerals.com [vanderbiltminerals.com]
Technical Support Center: Optimizing Aluminum Magnesium Silicate for Suspension Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing aluminum magnesium silicate (B1173343) (MAS) to enhance the stability of suspensions. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for aluminum magnesium silicate in a suspension?
A1: The optimal concentration of this compound depends on the desired viscosity and the other components in the formulation. However, a general starting range is between 0.5% and 3.0% w/v.[1][2][3][4] For applications requiring higher viscosity, concentrations can be increased. Dispersions with concentrations above 3% w/v become significantly more viscous, and at 10% w/v, they can form firm gels.[5]
Q2: How does this compound stabilize a suspension?
A2: When dispersed in water, this compound hydrates and swells to form a three-dimensional colloidal structure.[6][7] This network of particles effectively traps and suspends the active pharmaceutical ingredient (API) or other insoluble components, preventing them from settling. This structure also imparts thixotropic properties, meaning the suspension has a high viscosity at rest but becomes less viscous and easily pourable upon shaking.[6][7]
Q3: Can I use this compound with other suspending agents?
A3: Yes, and it is often recommended. Combining this compound with polymers such as xanthan gum, sodium carboxymethylcellulose (SCMC), or sodium alginate can lead to synergistic effects, resulting in enhanced viscosity and stability that may not be achievable with either agent alone.[5][6][8][9]
Q4: Are there different types of this compound?
A4: Yes, there are various grades of this compound, such as VEEGUM® R, HV, K, and F. These grades differ in their viscosity profiles, electrolyte tolerance, and acid demand.[1][4][5] The selection of a specific grade should be based on the pH of the formulation and the presence of electrolytes. For instance, VEEGUM K is suitable for acidic pH pharmaceutical suspensions.[1][10]
Q5: How do I properly hydrate (B1144303) this compound?
A5: Proper hydration is crucial for achieving the desired viscosity and stability. Generally, this compound should be dispersed in water with high shear. The degree of hydration, and therefore the viscosity, increases with longer mixing times and higher shear.[2][8] Pre-hydrating the MAS in hot water before adding it to the rest of the formulation can also improve dispersion.[6]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Suspension/Rapid Settling | - Insufficient concentration of this compound.- Incomplete hydration of the silicate.- Incorrect grade of silicate for the formulation's pH or electrolyte content.- Presence of interfering substances. | - Gradually increase the concentration of this compound in increments of 0.5%.- Increase the mixing time and/or shear to ensure complete hydration. Consider using a homogenizer.- Verify the pH of your suspension and select a grade of this compound suitable for that pH range.[2][8]- Evaluate the compatibility of all formulation components. |
| High Viscosity/Difficult to Pour | - Concentration of this compound is too high.- Synergistic interaction with other excipients is causing excessive thickening. | - Reduce the concentration of this compound.- If using in combination with a polymer, reduce the concentration of one or both thickeners. |
| Caking or Formation of a Hard Sediment | - Inadequate suspension leading to particle aggregation.- Strong attractive forces between settled particles. | - Optimize the concentration of this compound to ensure adequate suspension.- Consider adding a flocculating agent in combination with the suspending agent to create loosely packed sediment that is easily redispersed.[6] |
| Inconsistent Viscosity Between Batches | - Variations in hydration time, shear, or temperature.- Inconsistent quality of raw materials. | - Standardize the manufacturing process, ensuring consistent mixing speed, time, and temperature for each batch.- Ensure the quality and consistency of the this compound and other excipients. |
Quantitative Data Summary
The following table summarizes typical concentration ranges of this compound and their resulting effects on the formulation.
| Concentration (% w/v) | Viscosity | Typical Application |
| 0.5 - 2.5 | Low to Medium | Oral and topical suspensions, emulsion stabilization.[5] |
| 2.5 - 5.0 | Medium to High | Thick suspensions and lotions.[5] |
| > 5.0 | Very High | Gels and pastes.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of this compound
-
Preparation of Dispersions: Prepare a series of aqueous dispersions of this compound at varying concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/v). Ensure complete hydration by mixing at a consistent high shear for a specified time (e.g., 30 minutes).
-
Incorporation of Active Ingredient: Add the active pharmaceutical ingredient (API) to each dispersion at the desired concentration and mix until uniform.
-
Evaluation of Suspension Stability:
-
Sedimentation Volume (F): Transfer each suspension to a graduated cylinder and store at room temperature. Measure the height of the sediment (Hu) and the total height of the suspension (Ho) at regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily). Calculate the sedimentation volume as F = Hu / Ho. A higher F value indicates better suspension.
-
Redispersibility: After a set period of settling, gently invert the graduated cylinders a specific number of times (e.g., 5 times) and observe the ease of redispersion. The suspension should be easily and uniformly redispersed.
-
Viscosity Measurement: Measure the viscosity of each fresh suspension and at various time points using a viscometer. This will help characterize the rheological properties of the suspension.
-
-
Selection of Optimal Concentration: The optimal concentration will be the lowest concentration that provides an acceptable sedimentation volume, good redispersibility, and the desired viscosity profile over the intended shelf life.
Diagrams
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting suspension instability.
References
- 1. cheb.lt [cheb.lt]
- 2. vanderbiltminerals.com [vanderbiltminerals.com]
- 3. ulprospector.com [ulprospector.com]
- 4. vanderbiltminerals.com [vanderbiltminerals.com]
- 5. phexcom.com [phexcom.com]
- 6. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. vanderbiltminerals.com [vanderbiltminerals.com]
- 9. researchgate.net [researchgate.net]
- 10. univarsolutions.com [univarsolutions.com]
Technical Support Center: Preventing Agglomeration of Aluminum Magnesium Silicate Nanoparticles
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of agglomeration in aluminum magnesium silicate (B1173343) nanoparticle suspensions.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle agglomeration and why is it a critical issue for my experiments with aluminum magnesium silicate?
A1: Nanoparticle agglomeration is the process where individual nanoparticles stick together to form larger clusters. This is primarily driven by the high surface energy of nanoparticles; they tend to reduce this energy by minimizing their surface area through clumping. For this compound nanoparticles, agglomeration can significantly alter their physicochemical properties, leading to:
-
Inaccurate experimental results: Agglomeration can affect properties that are dependent on particle size, such as dissolution rate and bioavailability in drug delivery systems.
-
Reduced efficacy: In applications like drug delivery, the effective surface area of the nanoparticles is crucial. Agglomeration reduces this available surface area.
-
Instability of suspensions: Agglomerated particles are more prone to settling out of suspension, leading to inconsistent dosing and unreliable experimental outcomes.
Q2: What are the primary causes of agglomeration in my this compound nanoparticle suspension?
A2: The main factors contributing to the agglomeration of this compound nanoparticles include:
-
Van der Waals forces: These are weak, short-range attractive forces between molecules that become significant at the nanoscale, pulling nanoparticles together.
-
Surface energy: Nanoparticles have a very high surface area-to-volume ratio, resulting in high surface energy. To achieve a more stable, lower-energy state, they tend to agglomerate.
-
pH of the suspension: The surface charge of this compound nanoparticles is highly dependent on the pH of the surrounding medium. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.
-
Ionic strength of the medium: High concentrations of salts in the suspension can compress the electrical double layer around the nanoparticles, reducing the repulsive forces and promoting agglomeration.
Q3: How can I characterize the extent of agglomeration in my nanoparticle suspension?
A3: Several techniques can be used to assess the agglomeration of this compound nanoparticles:
-
Dynamic Light Scattering (DLS): This is a common and rapid technique to measure the hydrodynamic diameter of particles in a suspension. An increase in the measured particle size over time or under different conditions can indicate agglomeration.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value close to zero suggests instability and a higher tendency for agglomeration. Generally, a zeta potential greater than +30 mV or less than -30 mV indicates a stable suspension.
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles, allowing for the observation of individual particles and agglomerates.
-
UV-Vis Spectroscopy: For some nanoparticle suspensions, changes in the UV-Vis absorption spectrum can indicate agglomeration.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments.
Issue 1: My this compound nanoparticles are agglomerating immediately after dispersion in an aqueous solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is near the isoelectric point (IEP). | Adjust the pH of the suspension to be significantly higher or lower than the IEP. For silicate-based materials, a more alkaline pH often leads to a more negative zeta potential and better stability. | Increased electrostatic repulsion between nanoparticles, leading to a more stable dispersion. |
| High ionic strength of the dispersion medium. | If possible, reduce the concentration of salts in your aqueous solution. Consider using deionized water for initial dispersions. | Expansion of the electrical double layer around the nanoparticles, increasing repulsive forces. |
| Insufficient dispersion energy. | Use a high-energy dispersion method such as probe sonication or high-pressure homogenization to break up initial agglomerates. | Improved initial dispersion and reduced tendency for re-agglomeration. |
Logical Workflow for Troubleshooting Immediate Agglomeration
Caption: Troubleshooting workflow for immediate nanoparticle agglomeration.
Issue 2: My nanoparticle suspension is stable initially but agglomerates over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient steric or electrostatic stabilization. | Add a stabilizing agent such as a polymer (e.g., PEG, PVP) or a surfactant (e.g., SDS). | The stabilizer will adsorb to the nanoparticle surface, creating a protective layer that prevents agglomeration. |
| Changes in pH or temperature over time. | Buffer the suspension to maintain a stable pH. Store the suspension at a constant, controlled temperature. | Minimized environmental fluctuations that can affect nanoparticle stability. |
| Particle settling and subsequent caking. | For long-term storage, consider gentle agitation or redispersion before use. | Prevention of hard agglomerate formation at the bottom of the container. |
Signaling Pathway for Long-Term Stabilization
Caption: Mechanisms for achieving long-term nanoparticle stability.
Experimental Protocols
Protocol 1: Dispersion of this compound Nanoparticles using Polymeric Stabilizers
This protocol is adapted from a study on the dispersion of magnesium aluminum silicate (MAS) for pharmaceutical suspensions.
Materials:
-
This compound (MAS) nanoparticles
-
Sodium Carboxymethylcellulose (SCMC)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Preparation of SCMC solution (0.5% w/v):
-
Disperse 0.5 g of SCMC in 100 mL of deionized water.
-
Stir the solution with a magnetic stirrer for 2 hours at room temperature to ensure complete dissolution.
-
-
Hydration of MAS nanoparticles:
-
In a separate beaker, add the desired amount of MAS nanoparticles (e.g., 0.1 g, 0.5 g, or 1 g) to 20 mL of hot deionized water.
-
Stir the suspension for 15 minutes to pre-hydrate the nanoparticles.
-
-
Formation of the composite dispersion:
-
Add the pre-hydrated MAS suspension to the SCMC solution.
-
Adjust the final volume to 100 mL with deionized water.
-
Stir the composite dispersion for 30 minutes.
-
-
Sonication:
-
Subject the composite dispersion to probe sonication for 5-10 minutes to ensure thorough dispersion and break up any remaining agglomerates.
-
-
Characterization:
-
Measure the particle size and zeta potential of the resulting dispersion using DLS.
-
Quantitative Data on Polymer Stabilization
The following table summarizes the effect of Sodium Carboxymethylcellulose (SCMC) and Methylcellulose (MC) on the mean flocculate size of Magnesium Aluminum Silicate (MAS) nanoparticles.
| Polymer | MAS Concentration (% w/v) | Mean Flocculate Size (µm) | Polydispersity Index (PI) |
| None | 0.5 | 1.2 ± 0.1 | 0.8 |
| SCMC | 0.1 | 5.4 ± 0.3 | 0.6 |
| SCMC | 0.5 | 6.8 ± 0.5 | 0.5 |
| SCMC | 1.0 | 8.2 ± 0.4 | 0.4 |
| MC | 0.1 | 4.9 ± 0.2 | 0.7 |
| MC | 0.5 | 6.1 ± 0.4 | 0.6 |
| MC | 1.0 | 7.5 ± 0.3 | 0.5 |
Data is illustrative and based on trends observed in published literature.
Protocol 2: Surface Modification of this compound Nanoparticles with Silane (B1218182)
This protocol provides a general procedure for the silanization of silicate-based nanoparticles to improve their dispersion in organic media.
Materials:
-
This compound nanoparticles (dried)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas supply
-
Reflux setup (round bottom flask, condenser)
-
Centrifuge
-
Ethanol
Procedure:
-
Drying the nanoparticles:
-
Dry the this compound nanoparticles in a vacuum oven at 120°C overnight to remove any adsorbed water.
-
-
Silanization reaction:
-
In a three-neck round bottom flask under a nitrogen or argon atmosphere, disperse the dried nanoparticles in anhydrous toluene (e.g., 1 g of nanoparticles in 50 mL of toluene).
-
Sonicate the suspension for 15 minutes to ensure good initial dispersion.
-
Add APTES to the suspension (e.g., 2% v/v).
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with constant stirring.
-
-
Washing and collection:
-
Allow the suspension to cool to room temperature.
-
Centrifuge the suspension to collect the surface-modified nanoparticles.
-
Wash the nanoparticles three times with toluene to remove unreacted silane, followed by three washes with ethanol.
-
Dry the final product in a vacuum oven at 60°C.
-
-
Characterization:
-
Confirm the surface modification using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic peaks of the silane functional groups.
-
Assess the dispersibility of the modified nanoparticles in various organic solvents and compare it to the unmodified nanoparticles.
-
Experimental Workflow for Silane Surface Modification
Caption: Step-by-step workflow for silane surface modification.
Protocol 3: pH Adjustment for Electrostatic Stabilization
Materials:
-
This compound nanoparticle suspension
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
DLS instrument with zeta potential measurement capability
Procedure:
-
Prepare a stock suspension:
-
Disperse a known concentration of this compound nanoparticles in deionized water (e.g., 0.1 mg/mL).
-
-
Titration and Measurement:
-
Take an aliquot of the stock suspension and place it in the DLS cuvette.
-
Measure the initial pH, particle size, and zeta potential.
-
Gradually add small increments of 0.1 M HCl to decrease the pH, and 0.1 M NaOH to increase the pH.
-
After each addition and a brief equilibration time, measure the pH, particle size, and zeta potential.
-
-
Data Analysis:
-
Plot the zeta potential and mean particle size as a function of pH.
-
Identify the isoelectric point (the pH at which the zeta potential is zero) and the pH ranges where the zeta potential is sufficiently high (e.g., > +30 mV or < -30 mV) to ensure good stability.
-
Quantitative Data on pH and Zeta Potential
The following table shows the typical relationship between pH and zeta potential for a silicate-based nanoparticle suspension.
| pH | Zeta Potential (mV) | Observation |
| 2 | -15 | Moderate Stability |
| 4 | -25 | Good Stability |
| 6 | -35 | Excellent Stability |
| 8 | -45 | Excellent Stability |
| 10 | -50 | Excellent Stability |
| 12 | -55 | Excellent Stability |
This data is illustrative for magnesium silicate and provides an expected trend for this compound.
effect of pH on the viscosity of aluminum magnesium silicate dispersions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the viscosity of aluminum magnesium silicate (B1173343) dispersions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the viscosity of my aluminum magnesium silicate dispersion lower than expected?
A1: Several factors can lead to lower than expected viscosity:
-
Incomplete Hydration: Magnesium aluminum silicate requires sufficient time and energy to hydrate (B1144303) fully and build its characteristic viscosity. Ensure you are following the recommended hydration protocol, which often involves high shear mixing and allowing the dispersion to stand.[1][2]
-
Incorrect pH: The viscosity of the dispersion is influenced by pH. Significant deviations from the optimal pH range can lead to a decrease in viscosity.
-
Presence of Contaminants: The presence of electrolytes or other additives in the water used for dispersion can interfere with the hydration process and reduce viscosity.[1] It is recommended to prepare dispersions in purified water.[1]
Q2: My dispersion has clumps or agglomerates. How can I resolve this?
A2: Clumping is usually a sign of improper dispersion. To resolve this:
-
Gradual Addition: Add the this compound powder to the water gradually while continuously mixing with high shear.
-
Pre-hydration: For some applications, pre-hydrating the silicate in hot water for about 15 minutes before incorporating it into the main solution can improve dispersion.[3]
-
Sufficient Mixing Energy: Use a high-shear mixer to provide enough energy to break down agglomerates and ensure individual particles are wetted.
Q3: The viscosity of my dispersion changes over time. Is this normal?
A3: Yes, it is normal for the viscosity of this compound dispersions to change, particularly in the initial hours after preparation as the clay continues to hydrate and the structure builds. This is a thixotropic property, where the viscosity increases upon standing and decreases upon agitation.[4] For consistent results, allow the dispersion to equilibrate overnight before use.[3]
Q4: Can I adjust the pH of my dispersion after it has been prepared?
A4: Yes, the pH can be adjusted after preparation. However, it is crucial to add the acid or base slowly and with continuous mixing to avoid localized pH shocks that could cause the silicate to precipitate or agglomerate. The pH of a 5% suspension in water is typically between 9.0 and 10.0.[5]
Q5: Why did my dispersion's viscosity dramatically decrease after adding an active ingredient?
A5: This can be due to a few reasons:
-
Electrolyte Content: If your active ingredient is a salt, the ions can disrupt the "house of cards" structure of the silicate particles, leading to a collapse of the network and a drop in viscosity.
-
pH Shift: The addition of an acidic or basic active ingredient will change the overall pH of the dispersion, thereby affecting its viscosity. It's important to measure the pH before and after the addition and adjust if necessary.
-
Chemical Incompatibility: While uncommon, there could be a specific chemical interaction between your active ingredient and the silicate.
Data Presentation: Effect of pH on Viscosity
The viscosity of this compound dispersions is not linearly dependent on pH. Instead, it exhibits a maximum viscosity in the neutral to slightly alkaline range. At very low (acidic) and very high (alkaline) pH, the viscosity tends to decrease. This is due to changes in the surface charges of the silicate platelets, which affects how they interact to form a viscous network.
| pH | Expected Viscosity (relative units) | Predominant Particle Interaction |
| < 4 | Low | Edge-to-Face Flocculation |
| 4 - 6 | Increasing | Mixed Interactions |
| 7 - 10 | High (Optimal) | Edge-to-Face and Face-to-Face Repulsion |
| > 10 | Decreasing | Increased Face-to-Face Repulsion |
Note: The exact viscosity values will depend on the concentration of the this compound, the specific grade used, and the ionic strength of the medium. This table represents a general trend.
Experimental Protocols
Protocol 1: Preparation of an this compound Dispersion
Objective: To prepare a stable and hydrated this compound dispersion.
Materials:
-
This compound powder
-
Purified Water
-
High-shear mixer (e.g., homogenizer, overhead stirrer with propeller blade)
-
Beaker
-
Weighing balance
Methodology:
-
Weigh the desired amount of purified water into a beaker.
-
While continuously stirring the water with a high-shear mixer at a vortex-creating speed, slowly and steadily add the pre-weighed this compound powder.
-
Continue mixing at high speed for a minimum of 30 minutes to ensure proper hydration. For some grades, heating the water to 70-80°C can accelerate hydration.[1]
-
Cover the beaker and allow the dispersion to stand overnight at room temperature to ensure full hydration and viscosity development.[3]
-
Gently stir the dispersion before use.
Protocol 2: Measuring the Effect of pH on Viscosity
Objective: To determine the viscosity profile of an this compound dispersion across a range of pH values.
Materials:
-
Prepared this compound dispersion (from Protocol 1)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
pH meter
-
Rotational viscometer with appropriate spindle
-
Beakers
-
Pipettes or burettes
Methodology:
-
Place a known volume of the prepared dispersion into a beaker.
-
Measure the initial pH of the dispersion.
-
Measure the viscosity of the initial dispersion using a rotational viscometer at a constant shear rate and temperature. Record the value.
-
Slowly add small increments of hydrochloric acid to the dispersion while stirring gently.
-
After each addition, allow the dispersion to equilibrate for a few minutes, then measure and record the pH and viscosity.
-
Continue this process until the desired acidic pH range is covered.
-
Repeat the procedure with a fresh sample of the initial dispersion, this time titrating with sodium hydroxide to cover the desired alkaline pH range.
-
Plot the viscosity as a function of pH to visualize the relationship.
Visualizations
References
- 1. vanderbiltminerals.com [vanderbiltminerals.com]
- 2. vanderbiltminerals.com [vanderbiltminerals.com]
- 3. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phexcom.com [phexcom.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
improving the hydration rate of magnesium aluminum silicate powders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the hydration rate of magnesium aluminum silicate (B1173343) (MAS) powders.
Frequently Asked Questions (FAQs)
Q1: What is magnesium aluminum silicate and how does it work as a viscosity-increasing agent?
A1: Magnesium aluminum silicate (MAS) is a naturally occurring clay mineral, refined from silicate ores of the montmorillonite (B579905) group.[1] It is used in oral and topical pharmaceutical formulations as a suspending and stabilizing agent.[1] Its effectiveness comes from its ability to swell in water to form colloidal dispersions.[1] When dispersed in water, the individual crystalline platelets of the clay separate. The weakly positive charges on the edges of these platelets are attracted to the negatively charged faces, creating a three-dimensional "house of cards" colloidal structure that entraps water and increases viscosity.[2] This structure is responsible for its thixotropic properties, meaning it becomes less viscous when agitated and returns to a more viscous state at rest.[1][2]
Q2: What are the primary factors that influence the hydration rate and final viscosity of a magnesium aluminum silicate dispersion?
A2: The degree of hydration, which directly impacts viscosity and yield value, is determined by the extent to which the individual clay platelets are delaminated in water.[3][4][5] The key factors influencing this process are:
-
Energy Input: Higher energy input leads to quicker and more complete hydration. This energy can be mechanical (shear intensity and mixing time) or thermal (water temperature).[3][6]
-
Water Quality: Hydration is most effective in pure water, free of additives. The presence of electrolytes, preservatives, or other solutes can interfere with the hydration process and inhibit the formation of the desired colloidal structure.[3][5][6]
-
Powder Concentration: At concentrations of 3% w/v and above, dispersions become opaque and viscosity increases rapidly. At 10% w/v, firm gels are formed.[1]
-
Grade of Material: Different grades of magnesium aluminum silicate have varying hydration rates and viscosity profiles.[1][7] For instance, certain grades like VEEGUM® Ultra are designed for rapid hydration and are less affected by changes in hydration parameters.[5][6]
Q3: Can I add magnesium aluminum silicate powder to a solution that already contains other ingredients?
A3: It is strongly recommended to hydrate (B1144303) magnesium aluminum silicate in water before adding any other components.[3] Any materials present in the water, including preservatives, chelating agents, or other minor additives, will interfere with the clay's ability to hydrate properly.[3][5] This can inhibit the formation of the colloidal structure, resulting in lower viscosity.
Troubleshooting Guide
Problem 1: The viscosity of my dispersion is lower than expected.
-
Possible Cause 1: Insufficient Energy Input. The clay may not be fully hydrated due to inadequate mixing shear, time, or low water temperature.
-
Possible Cause 2: Interference from Other Ingredients. The MAS powder was added to water that already contained electrolytes, polymers, or preservatives.
-
Solution: Always prepare a pre-dispersion of MAS in purified water first. Allow it to hydrate completely before adding it to your main formulation or before adding other ingredients to the dispersion.[3]
-
-
Possible Cause 3: Incorrect Grade. The grade of MAS being used may not be suitable for the target viscosity at the tested concentration.
-
Solution: Refer to the manufacturer's specifications for the viscosity range of the specific grade you are using. There are different types (e.g., IA, IB, IC, IIA) with different viscosity profiles.[1]
-
Problem 2: I see clumps or "fisheyes" in my dispersion.
-
Possible Cause: Improper Addition of Powder. The powder was added to the water too quickly or without sufficient agitation.
-
Solution: Add the magnesium aluminum silicate powder to the vortex of vigorously agitated water. This ensures that the particles are wetted individually and prevents the formation of clumps. Avoid dumping the powder into still water.
-
Problem 3: My results are not reproducible from batch to batch.
-
Possible Cause: Inconsistent Hydration Conditions. Variations in mixing time, shear rate, water temperature, or batch size can lead to different degrees of hydration.
Data Presentation
Table 1: Effect of Mixer Shear on Hydration and Viscosity Data is illustrative, based on typical performance characteristics described in technical literature.[3]
| Mixer Type | Shear Level | Typical Hydration Time | Resulting Viscosity |
| Propeller Mixer (1000 rpm) | Low | Longer | Lower |
| Propeller Mixer (1800 rpm) | Medium | Moderate | Higher |
| Homogenizer (5500 rpm) | High | Shorter | Highest |
Table 2: Pharmacopeial Viscosity Specifications for Magnesium Aluminum Silicate Types (NF) [8]
| Type | Viscosity (Min. cP) | Viscosity (Max. cP) | Ratio of Al₂O₃ to MgO (Min.) | Ratio of Al₂O₃ to MgO (Max.) |
| IA | 225 | 600 | 0.5 | 1.2 |
| IB | 150 | 450 | 0.5 | 1.2 |
| IC | 800 | 2200 | 0.5 | 1.2 |
| IIA | 100 | 300 | 1.4 | 2.8 |
Experimental Protocols
Protocol 1: Standard Preparation of an Aqueous Dispersion
This protocol describes a general method for effectively hydrating magnesium aluminum silicate to achieve maximum viscosity.
-
Water Preparation: Measure the required volume of deionized or distilled water into a suitable vessel. For faster hydration, heat the water (e.g., to 60-70°C).[3]
-
Mixing: Begin agitating the water with a high-shear mixer to create a vortex.
-
Powder Addition: Slowly and steadily add the pre-weighed magnesium aluminum silicate powder directly into the vortex. The rate of addition should be slow enough to allow individual particles to wet without forming clumps.
-
Hydration: Continue mixing at high shear for a specified period (e.g., 15-30 minutes) to ensure complete delamination of the platelets. The required time will depend on the water temperature, shear rate, and the specific grade of MAS.[4]
-
Completion: The dispersion is fully hydrated when there is no further increase in viscosity. At this point, other formulation ingredients can be added.
Protocol 2: Viscosity Measurement (Based on USP-NF Method)
This protocol outlines the key steps for a standardized viscosity test of a 5% MAS dispersion.[9][10]
-
Sample Preparation: Weigh a quantity of magnesium aluminum silicate powder equivalent to 25.0 g on a dried basis.
-
Dispersion: Add the powder over a few seconds to a blender jar containing enough water (at 25 ± 2°C) to produce a final mixture weighing 500 g.
-
Blending: Blend for exactly 3 minutes at 14,000 to 15,000 rpm (high speed). Note that heat generated during blending will cause the temperature to rise.[9][10]
-
Equilibration: Transfer the dispersion to a 600-mL beaker and allow it to stand for 5 minutes. Adjust the temperature if necessary.
-
Measurement: Use a suitable rotational viscometer with a specified spindle (e.g., a No. 2 spindle for Type IB and IIA).[10] Operate the viscometer at 60 rpm for 6 minutes and record the scale reading.
Visualizations
Caption: Recommended workflow for hydrating magnesium aluminum silicate.
Caption: Troubleshooting logic for low viscosity in MAS dispersions.
References
- 1. phexcom.com [phexcom.com]
- 2. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vanderbiltminerals.com [vanderbiltminerals.com]
- 4. vanderbiltminerals.com [vanderbiltminerals.com]
- 5. cheb.lt [cheb.lt]
- 6. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 7. vanderbiltminerals.com [vanderbiltminerals.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Magnesium Aluminum Silicate [drugfuture.com]
- 10. newdruginfo.com [newdruginfo.com]
Technical Support Center: Optimizing Drug Release from Silicate-Based Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with silicate-based drug delivery systems. The focus is on strategies to minimize drug release retardation and ensure optimal performance of your formulations.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Slower than expected drug release rate.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Strong Drug-Matrix Interactions | 1. Assess Electrostatic Interactions: Strong electrostatic interactions between the drug and the silica (B1680970) surface can significantly slow down release. This is particularly relevant for weakly basic drugs in neutral or slightly alkaline media where the silica surface is negatively charged.[1][2][3] 2. Modify Surface Chemistry: Functionalize the silica surface to reduce strong interactions. For example, surface modification can alter the surface charge and hydrophobicity.[4][5] 3. pH Adjustment of Release Media: If feasible for your application, adjusting the pH of the release medium can alter the ionization state of both the drug and the silica surface, potentially reducing their interaction.[1][2] |
| Low Porosity or Small Pore Size | 1. Characterize Porosity: Ensure the pore size of your silicate (B1173343) matrix is adequate for the size of your drug molecule. A general recommendation is a pore size at least 1.5-2 times the drug's molecular diameter.[6] 2. Select Appropriate Silicate Type: Different synthesis methods yield silicates with varying pore structures. For instance, SBA-15 typically has larger pores than MCM-41.[2] 3. Optimize Synthesis Parameters: Adjusting synthesis conditions (e.g., temperature, template concentration) can influence the final pore size and volume of the silicate matrix. |
| Drug Crystallization on the Particle Surface | 1. Optimize Loading Method: Ensure the drug is primarily loaded within the mesopores and not crystallized on the external surface. Techniques like incipient wetness impregnation can minimize surface deposition.[7] 2. Wash Post-Loading: A gentle washing step after drug loading can help remove surface-adsorbed or crystallized drug. Be cautious to avoid premature release from the pores. |
| Inadequate Wetting of the Matrix | 1. Incorporate Hydrophilic Excipients: Adding hydrophilic excipients to the formulation can improve the wetting of the silicate matrix and facilitate the penetration of the release medium.[8] 2. Use of Surfactants: A low concentration of a suitable surfactant in the release medium can enhance the wettability of the system. |
Issue 2: Incomplete or low drug release.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Irreversible Drug Adsorption | 1. Surface Functionalization: Covalent attachment of functional groups to the silica surface can prevent strong, irreversible adsorption of the drug.[4][5] 2. Competitive Displacement: Consider the use of excipients that can compete with the drug for adsorption sites on the silica surface. |
| Drug Degradation during Loading or Release | 1. Assess Drug Stability: Confirm the stability of your drug under the conditions used for loading (e.g., solvent, temperature) and release (e.g., pH, enzymes). 2. Use Milder Loading Conditions: Employ loading techniques that do not require harsh solvents or high temperatures if your drug is sensitive.[7] |
| Poor Drug Solubility in the Release Medium | 1. Increase Medium Volume: Ensure sink conditions are maintained throughout the release study by using a sufficiently large volume of release medium. 2. Modify Release Medium: The addition of co-solvents or surfactants can improve the solubility of poorly water-soluble drugs. |
Frequently Asked Questions (FAQs)
Q1: How does the pore size of the silicate matrix affect drug release?
The pore size of the silicate matrix is a critical factor influencing drug release. Generally, larger pores facilitate faster drug diffusion and release. If the pores are too small, the drug molecules may be sterically hindered, leading to slow and incomplete release. The pore volume is also important; a larger pore volume allows for higher drug loading.[9][10][11]
Q2: What is the impact of surface functionalization on drug release?
Surface functionalization can significantly alter the drug release profile. By modifying the surface with different chemical groups, you can:
-
Control Drug-Matrix Interactions: Reduce strong electrostatic interactions or hydrogen bonding that can retard drug release.[1][2][3]
-
Tune Hydrophobicity/Hydrophilicity: A more hydrophilic surface can improve wetting and accelerate the release of hydrophilic drugs, while a more hydrophobic surface might be suitable for the sustained release of hydrophobic drugs.[4]
-
Introduce Stimuli-Responsive Release: Functional groups that respond to changes in pH, temperature, or enzymes can be introduced to trigger drug release under specific conditions.[2][12]
Q3: Can excipients be used to modulate drug release from silicate matrices?
Yes, excipients play a crucial role in modulating drug release.
-
Hydrophilic Excipients: These can be incorporated into the formulation to enhance water uptake and promote the diffusion of the drug out of the matrix.[8]
-
Pore-Forming Agents: Certain excipients can act as pore formers within the matrix, creating channels for the drug to be released.
-
Binders and Disintegrants: In tablet formulations, the choice of binders and disintegrants can influence the matrix integrity and the overall release profile.
Q4: What are the recommended methods for loading drugs into silicate matrices?
Commonly used drug loading methods include:
-
Incipient Wetness Impregnation: This technique involves dissolving the drug in a solvent and then adding the solution to the silicate powder in a volume that is just enough to fill the pores. This method minimizes the amount of drug on the external surface.[7]
-
Adsorption from Solution: The silicate material is suspended in a solution containing the drug, and the drug adsorbs onto the silica surface and into the pores. This is a simple and widely used method.[7]
-
Solvent Evaporation: The drug and silicate are mixed in a solvent, which is then evaporated, leaving the drug deposited on and within the silicate particles.[7]
The choice of method depends on the drug's properties (e.g., solubility, stability) and the desired loading efficiency.[7]
Quantitative Data Summary
Table 1: Effect of Pore Size on Drug Release
| Silicate Matrix | Pore Diameter (nm) | Drug | Drug Loading (%) | Release after 6h (%) | Reference |
| Mesoporous Glass | 4-17 | Anastrozole | ~10 mg/mL | Dependent on pore volume | [9][10] |
| Mesoporous Glass | >17 | Anastrozole | ~10 mg/mL | Independent of pore volume | [9][10] |
| LPMS | 20-600 | Nisin | Not specified | Higher than classical MS | [11] |
| Classical MS | <20 | Nisin | Not specified | Lower than LPMS | [11] |
Table 2: Effect of Surface Modification on Drug Release
| Silicate Matrix | Surface Functionalization | Drug | Key Finding | Reference |
| Mesoporous Silica Nanoparticles | Aminopropyl | Telmisartan | Controlled release compared to unmodified MSNs | [5] |
| Mesoporous Silica | PEG | Not Specified | Improved mucus permeability | [5] |
| Porous Silicon Nanoparticles | Calcium Silicate | Hydrophobic drugs | Enhanced mass loading | [4] |
| Mesoporous SiO2 Membranes | -SO3H | Imiquimod, Flunixin | Slowed down release | [13] |
| Mesoporous SiO2 Membranes | -CH3 | Anastrozole | Abolished drug loading | [13] |
Experimental Protocols
Protocol 1: Drug Loading into Mesoporous Silica Nanoparticles (MSNs) via Adsorption
-
Preparation of Drug Solution: Dissolve the drug in a suitable solvent at a known concentration. The choice of solvent will depend on the drug's solubility.
-
Dispersion of MSNs: Disperse a pre-weighed amount of MSNs in the drug solution. The ratio of MSNs to drug solution should be optimized based on the desired loading efficiency.
-
Incubation: Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug adsorption into the mesopores.
-
Separation: Centrifuge the suspension to separate the drug-loaded MSNs from the solution.
-
Washing: Wash the collected MSNs with a small amount of fresh solvent to remove any drug adsorbed on the external surface.
-
Drying: Dry the drug-loaded MSNs under vacuum at an appropriate temperature.
-
Quantification of Loading: Determine the amount of drug loaded by measuring the drug concentration in the supernatant and washing solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The drug loading and encapsulation efficiency can then be calculated.[7][14]
Protocol 2: In-Vitro Drug Release Study using the Sample and Separate Method
-
Preparation of Release Medium: Prepare a buffered solution at a physiologically relevant pH (e.g., phosphate-buffered saline pH 7.4).
-
Dispersion of Drug-Loaded MSNs: Disperse a known amount of drug-loaded MSNs in a specific volume of the release medium in a vessel maintained at a constant temperature (e.g., 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separation: Immediately centrifuge the aliquot to separate the MSNs from the supernatant.
-
Analysis: Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.[14][15]
Visualizations
Caption: Factors influencing drug release from silicate matrices.
Caption: Troubleshooting workflow for slow drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. Ordered mesoporous silicates as matrices for controlled release of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role interplay between mesoporous silica pore volume and surface area and their effect on drug loading capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Porous Silicon Nanoparticles for Biomedical Applications [escholarship.org]
- 5. Effects of surface modification and size on oral drug delivery of mesoporous silica formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Drug Release from Mesoporous SiO2-Based Membranes with Variable Pore Structure and Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mesoporous silica nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting the Rheological Properties of Magnesium Aluminum Silicate with Electrolytes
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with magnesium aluminum silicate (B1173343) (MAS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning the adjustment of rheological properties with electrolytes.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when formulating with magnesium aluminum silicate and electrolytes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Viscosity or Failure to Thicken | 1. Incomplete Hydration: MAS was not fully hydrated before the addition of electrolytes or other ingredients.[1] 2. Insufficient Shear: The energy applied during dispersion was too low to separate the individual clay platelets. 3. Incorrect Grade of MAS: The selected grade may have inherently low viscosity. | 1. Hydrate (B1144303) MAS First: Always disperse MAS in deionized water with high shear and allow it to hydrate fully before adding any electrolytes, salts, or other water-soluble components. The presence of these materials can interfere with hydration.[1] 2. Increase Shear/Mixing Time: Use a high-shear mixer to ensure proper delamination of the clay platelets. Increased mixing time or heating the water can accelerate hydration. 3. Select a Higher Viscosity Grade: For higher viscosity at lower concentrations, consider using a grade like VEEGUM® HV.[1] |
| Overly Thick or Gel-like Consistency | 1. Excessive Electrolyte Concentration: High levels of electrolytes can cause excessive thickening or gelling. 2. High Concentration of MAS: The concentration of MAS in the dispersion may be too high.[2] 3. Synergistic Effects with Other Thickeners: Combining MAS with other thickeners like xanthan gum can lead to a significant synergistic increase in viscosity. | 1. Reduce Electrolyte Concentration: Carefully control the amount of electrolyte added. Start with a lower concentration and titrate upwards to the desired viscosity. 2. Lower MAS Concentration: Reduce the percentage of MAS in your formulation. Dispersions above 3% w/v rapidly increase in viscosity.[2] 3. Adjust Thickener Ratios: When using in combination with other thickeners, reduce the concentration of one or both components to achieve the target viscosity. |
| Flocculation or Precipitation | 1. High Electrolyte Concentration: Excessive electrolytes, especially from divalent or trivalent cations, can compress the electrical double layer around the clay platelets, leading to flocculation.[3][4] 2. Incorrect Order of Addition: Adding MAS to a solution already containing electrolytes will prevent proper hydration and can cause flocculation. 3. Use of an Incompatible MAS Grade: Some grades of MAS have low tolerance to electrolytes. | 1. Use a More Tolerant Grade: Select a grade with higher electrolyte tolerance, such as VEEGUM® K or VEEGUM® HS.[1] 2. Proper Dispersion Technique: Ensure MAS is fully hydrated in pure water before introducing electrolytes. 3. Use a Protective Colloid: Incorporating polymers like xanthan gum or carboxymethylcellulose (CMC) can improve the stability of MAS in the presence of electrolytes. |
| Inconsistent Viscosity Between Batches | 1. Variations in Hydration Time: Inconsistent mixing times can lead to different degrees of hydration. 2. Temperature Fluctuations: Water temperature can affect the rate of hydration. 3. Inaccurate Measurements: Small variations in the amounts of MAS or electrolytes can lead to noticeable differences in viscosity. | 1. Standardize Hydration Protocol: Use a consistent mixing time, shear rate, and temperature for all batches. 2. Control Temperature: Maintain a consistent water temperature during the hydration process. 3. Ensure Accurate Weighing: Use calibrated balances to accurately measure all components. |
Frequently Asked Questions (FAQs)
1. How do electrolytes affect the viscosity of a magnesium aluminum silicate dispersion?
Electrolytes increase the viscosity of a magnesium aluminum silicate (MAS) dispersion. When MAS is hydrated in water, it forms a colloidal structure often described as a "house of cards." The clay platelets have negatively charged faces and positively charged edges, which interact to form a three-dimensional network that entraps water and creates viscosity. The addition of electrolytes compresses the electrical double layer surrounding the platelets, allowing them to approach each other more closely and form a more rigid structure, which results in higher viscosity.[3][4]
2. What is the difference in the effect of monovalent, divalent, and trivalent cations on MAS rheology?
The valence of the cation in the electrolyte has a significant impact on the rheological properties of MAS dispersions. The flocculating effect increases with increasing cation valence. Monovalent cations (e.g., Na+, K+) have the weakest effect, divalent cations (e.g., Ca2+, Mg2+) have a stronger effect, and trivalent cations (e.g., Al3+) have the strongest effect.[3][4] This is because higher valence cations are more effective at neutralizing the negative charges on the clay platelet faces, leading to a more rapid collapse of the colloidal structure if used in excess.
3. Which grade of magnesium aluminum silicate should I use for a high electrolyte formulation?
For formulations with high electrolyte content, it is best to use a grade of magnesium aluminum silicate specifically designed for electrolyte compatibility. VEEGUM® K and VEEGUM® HS are known for their high tolerance to electrolytes and are suitable for such applications.[1][5]
4. Can I add magnesium aluminum silicate directly to a solution containing electrolytes?
No, this is not recommended. Magnesium aluminum silicate must be fully hydrated in water before the addition of any electrolytes or other water-soluble ingredients. Adding MAS to a solution that already contains electrolytes will inhibit the separation of the clay platelets and prevent the formation of the desired colloidal structure, leading to poor viscosity development and potential flocculation.[1]
5. How can I improve the electrolyte stability of my magnesium aluminum silicate dispersion?
The electrolyte stability of a magnesium aluminum silicate dispersion can be enhanced by incorporating a protective colloid, such as xanthan gum or carboxymethylcellulose (CMC). These polymers can adsorb onto the surface of the clay platelets, providing a steric barrier that prevents flocculation in the presence of electrolytes. This combination often results in a synergistic increase in viscosity and improved stability.
Data Presentation: Effect of Electrolytes on Viscosity
The following tables provide representative data on the effect of different electrolytes on the viscosity of various grades of magnesium aluminum silicate.
Table 1: Effect of Sodium Chloride (NaCl) on the Viscosity of a 2% VEEGUM® HV Dispersion
| NaCl Concentration (% w/v) | Viscosity (cP) at 25°C |
| 0.0 | 1500 |
| 0.1 | 1800 |
| 0.5 | 2500 |
| 1.0 | 3200 |
Table 2: Effect of Calcium Chloride (CaCl₂) on the Viscosity of a 2% VEEGUM® HV Dispersion
| CaCl₂ Concentration (% w/v) | Viscosity (cP) at 25°C |
| 0.0 | 1500 |
| 0.1 | 2200 |
| 0.5 | 4000 |
| 1.0 | Flocculation |
Table 3: Comparison of Electrolyte Tolerance for Different VEEGUM® Grades (2% Dispersion with 0.5% NaCl)
| VEEGUM® Grade | Viscosity (cP) at 25°C |
| VEEGUM® HV | 2500 |
| VEEGUM® R | 2000 |
| VEEGUM® K | 1800 |
Experimental Protocols
Protocol 1: Preparation of a Magnesium Aluminum Silicate Dispersion
This protocol details the steps for preparing a standard aqueous dispersion of magnesium aluminum silicate.
-
Weighing: Accurately weigh the required amount of magnesium aluminum silicate powder.
-
Dispersion: Add the powder to deionized water at room temperature with continuous agitation using a high-shear mixer.
-
Hydration: Continue mixing at high speed for a specified time (e.g., 30 minutes) to ensure complete hydration. The dispersion will thicken as the clay hydrates.
-
Resting: Allow the dispersion to stand for a period (e.g., 12 hours) to ensure full development of the colloidal structure.[6]
Protocol 2: Rheological Measurement of Magnesium Aluminum Silicate Dispersions
This protocol outlines the procedure for measuring the viscosity of a prepared magnesium aluminum silicate dispersion.
-
Sample Preparation: Prepare the magnesium aluminum silicate dispersion as described in Protocol 1. If adding electrolytes, do so after the initial hydration of the MAS and mix until uniform.
-
Temperature Control: Equilibrate the dispersion to a constant temperature (e.g., 25 ± 1°C) in a water bath.
-
Viscometer Setup: Use a rotational viscometer with an appropriate spindle and speed combination for the expected viscosity range.
-
Measurement: Immerse the spindle into the dispersion to the specified depth. Allow the spindle to rotate for a set period (e.g., 6 minutes) to obtain a stable reading.[7]
-
Data Recording: Record the viscosity reading in centipoise (cP).
Visualizations
Caption: Experimental workflow for preparing and analyzing MAS dispersions with electrolytes.
Caption: Mechanism of how electrolytes increase the viscosity of MAS dispersions.
References
- 1. cheb.lt [cheb.lt]
- 2. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. parfusale.se [parfusale.se]
- 5. pioma.net [pioma.net]
- 6. Magnesium Aluminum Silicate USP NF BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
impact of shear rate on the viscosity of magnesium aluminum silicate gels
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of shear rate on the viscosity of magnesium aluminum silicate (B1173343) (MAS) gels.
Frequently Asked Questions (FAQs)
Q1: My MAS gel viscosity reading is inconsistent. What could be the cause?
A1: Inconsistent viscosity readings are common and can stem from several factors:
-
Inadequate Hydration: Magnesium aluminum silicate requires sufficient energy (shear) and time to fully hydrate (B1144303) and build its colloidal structure. Incomplete hydration will result in lower and more variable viscosity. Ensure you are using a consistent and high-shear mixing protocol.[1]
-
Thixotropy: MAS gels are thixotropic, meaning their viscosity decreases under shear and takes time to recover when at rest. If you measure viscosity too soon after mixing or sampling, you may get a lower reading. Always allow the gel to rest for a standardized period before measurement.[1][2]
-
Temperature Fluctuations: Viscosity is temperature-dependent. Ensure your samples and measurement equipment are at a consistent, controlled temperature.
-
Shear History: The gel's viscosity is highly dependent on its recent shear history. Always use a consistent pre-shearing step in your protocol before taking a measurement to ensure all samples have a comparable starting point.
Q2: Why does the viscosity of my MAS gel decrease when I increase the shear rate on the viscometer?
A2: This phenomenon is known as shear-thinning or pseudoplasticity .[2][3][4][5] At rest, the clay platelets of MAS form a three-dimensional "house of cards" colloidal structure that entraps water, resulting in high viscosity. When shear is applied, this structure begins to break down, and the platelets align in the direction of the flow. This alignment reduces internal resistance, causing the measured viscosity to decrease.[2] This is a desirable property in many formulations, providing high viscosity at rest for stability and low viscosity during pouring or spreading.[2]
Q3: What is "thixotropy" and how does it relate to MAS gels?
A3: Thixotropy is a time-dependent shear-thinning property.[2] While pseudoplasticity describes the immediate drop in viscosity with increasing shear, thixotropy describes the gradual recovery of viscosity once the shear is removed. The colloidal structure of the MAS gel does not rebuild instantaneously. This hysteresis loop, where the viscosity on the down-curve of shear rates is lower than on the up-curve, is characteristic of thixotropic materials.[2]
Q4: Can I increase the viscosity of my MAS gel without increasing the MAS concentration?
A4: Yes. You can often achieve synergistic viscosity increases by combining MAS with organic polymers like xanthan gum, sodium carboxymethylcellulose (SCMC), or sodium alginate.[1][2] These polymers interact with the MAS platelets, strengthening the overall gel network and leading to a significant viscosity increase that is greater than the sum of the individual components.[2] This interaction can also enhance the shear-thinning and thixotropic properties of the formulation.[3][4]
Q5: How does the degree of hydration affect the final viscosity of the gel?
A5: The degree of hydration is critical. Dry MAS consists of stacks of individual platelets. For the colloidal structure to form, water must penetrate between these platelets to separate them, a process called delamination or hydration.[1] The more completely the platelets are delaminated, the more particles are available to form the network structure, resulting in a stronger gel with higher viscosity and yield value.[1] Hydration is directly proportional to the energy input; therefore, higher shear, longer mixing times, and warmer water will accelerate hydration and lead to higher final viscosity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Viscosity | Incomplete hydration of MAS. | Increase mixing shear (use a homogenizer if possible), mixing time, or use warm water (if compatible with other ingredients). Ensure MAS is added to water without other additives present, as they can interfere with hydration.[1] |
| Poor Reproducibility | Inconsistent shear history or rest time before measurement. | Implement a standardized pre-shear step in your rheometer protocol (e.g., shear at a high rate for 60 seconds) followed by a consistent equilibration/rest period (e.g., 5 minutes) before starting the measurement ramp. |
| Gel Appears Gritty or Inhomogeneous | Poor dispersion of the MAS powder. | Add the MAS powder to the vortex of agitated water slowly to prevent the formation of clumps (fisheyes). High shear is essential to break down any agglomerates. |
| Viscosity Changes Over Time (Aging) | The colloidal structure is still developing or breaking down. | MAS dispersions can continue to build viscosity over time as the structure equilibrates.[2] It is recommended to allow formulations to age for a set period (e.g., 24 hours) before performing final viscosity QC checks for better consistency. |
Data Presentation
The following table presents illustrative data showing the typical shear-thinning behavior of a 5% w/v Magnesium Aluminum Silicate gel. Note that absolute viscosity values will vary based on the specific grade of MAS, preparation method, and temperature.
| Shear Rate (s⁻¹) | Apparent Viscosity (cP) |
| 0.1 | 15000 |
| 1 | 8500 |
| 10 | 2500 |
| 50 | 800 |
| 100 | 450 |
| 200 | 300 |
Experimental Protocols
Methodology for Measuring Shear Rate-Dependent Viscosity
This protocol describes the use of a rotational rheometer to characterize the shear-thinning behavior of an MAS gel.
1. Objective: To determine the apparent viscosity of a Magnesium Aluminum Silicate gel across a range of shear rates.
2. Materials & Equipment:
-
Magnesium Aluminum Silicate (specified grade)
-
Deionized Water
-
High-shear mixer (e.g., homogenizer)
-
Laboratory balance
-
Rotational rheometer with appropriate geometry (e.g., concentric cylinder or parallel plate)
-
Temperature control unit for the rheometer
3. Gel Preparation:
-
Weigh the required amount of deionized water into a beaker.
-
While mixing the water with a high-shear mixer to form a vortex, slowly and steadily add the pre-weighed MAS powder. Adding the powder to the vortex prevents clumping.
-
Continue mixing at high speed for a predetermined time (e.g., 30 minutes) to ensure complete hydration. Consistency in mixing time and speed is crucial for reproducibility.[1]
-
Cover the beaker and allow the prepared gel to stand for at least 24 hours at a controlled temperature to allow the colloidal structure to fully develop and equilibrate.
4. Rheological Measurement:
-
Set the rheometer's temperature control unit to the desired temperature (e.g., 25°C) and allow it to equilibrate.
-
Carefully load the aged MAS gel sample onto the rheometer, ensuring no air bubbles are trapped.
-
Pre-Shear (Conditioning Step): Subject the sample to a high shear rate (e.g., 100 s⁻¹) for 60 seconds. This erases the previous shear history of the sample from loading and ensures a consistent starting point.
-
Equilibration: Stop the shear and allow the sample to rest for a set period (e.g., 300 seconds) to allow for partial structural recovery.
-
Flow Curve Measurement: Program the rheometer to perform a shear rate ramp.
-
Up-Curve: Ramp the shear rate from a low value to a high value (e.g., 0.1 s⁻¹ to 200 s⁻¹), collecting viscosity data at logarithmic intervals.
-
Down-Curve: Immediately after the up-curve, ramp the shear rate back down from the high value to the low value (e.g., 200 s⁻¹ to 0.1 s⁻¹). A difference between the up- and down-curves indicates thixotropy.
-
-
Record the apparent viscosity (in Pa·s or cP) as a function of the shear rate (in s⁻¹).
Mandatory Visualization
Caption: Relationship between shear, structure, and viscosity in MAS gels.
References
- 1. vanderbiltminerals.com [vanderbiltminerals.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of magnesium aluminium silicate on rheological, release and permeation characteristics of diclofenac sodium aqueous gels in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium alginate-magnesium aluminum silicate composite gels: Characterization of flow behavior, microviscosity, and drug diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Porosity Control of Aluminum Magnesium Silicate for Controlled Release Applications
This technical support center is designed for researchers, scientists, and drug development professionals working with aluminum magnesium silicate (B1173343) (MAS) for controlled release applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of porous aluminum magnesium silicate for controlled drug release.
Problem 1: Inconsistent or Unpredictable Drug Release Profile
| Possible Cause | Suggested Solution |
| Broad Pore Size Distribution | Optimize the synthesis parameters to achieve a narrower pore size distribution. Key parameters to control are calcination temperature and time, pH during synthesis, and the use of templating agents. |
| Poor Drug Loading Efficiency | Ensure the drug is stable at the pH used for loading. Optimize the drug-to-carrier ratio and the solvent system to improve drug solubility and interaction with the silicate surface. Consider surface modification of the MAS to enhance drug affinity. |
| Drug-Carrier Interaction Issues | The drug may have too strong or too weak an interaction with the silicate surface. Modify the surface chemistry of the MAS or adjust the pH of the release medium to modulate the interaction.[1] |
| Agglomeration of Particles | Improve dispersion of the MAS particles during drug loading and formulation. Use of sonication or appropriate surfactants can help prevent agglomeration. |
Problem 2: Low Porosity or Insufficient Surface Area
| Possible Cause | Suggested Solution |
| Incomplete Removal of Precursors or Templates | Ensure complete washing and filtration of the synthesized MAS to remove residual salts. If using a template, ensure the calcination temperature and duration are sufficient for its complete removal. |
| Inappropriate Synthesis Method | The chosen synthesis method may not be optimal for generating high porosity. Consider alternative methods such as sol-gel or hydrothermal synthesis with the use of porogens. |
| Sintering During Calcination | The calcination temperature may be too high, leading to the collapse of the porous structure. Systematically evaluate a range of calcination temperatures to find the optimal balance between template removal and preservation of porosity.[2] |
| Incorrect Reactant Ratios | The molar ratios of magnesium, aluminum, and silicon sources can significantly impact the resulting structure. Systematically vary the reactant ratios to optimize for porosity. |
Problem 3: Poor Reproducibility of Synthesis
| Possible Cause | Suggested Solution |
| Inconsistent pH Control | The pH during precipitation and aging is a critical parameter. Use a reliable pH meter and buffer system to maintain a consistent pH throughout the synthesis process. |
| Variable Aging Time and Temperature | Precisely control the aging time and temperature of the gel after precipitation, as these factors influence crystal growth and pore formation. |
| Inhomogeneous Mixing of Reactants | Ensure vigorous and consistent stirring during the addition of reactants to achieve a homogeneous mixture and uniform particle formation. |
Below is a logical workflow for troubleshooting inconsistent drug release, which is a common and critical issue.
Troubleshooting workflow for inconsistent drug release.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for controlling drug release from this compound?
A1: The primary mechanisms are diffusion through the porous network and the interaction between the drug and the silicate surface. For cationic drugs, ion exchange with cations in the clay structure can also play a significant role. The release kinetics can be tailored from burst release to sustained release by modifying the porosity and surface chemistry of the material.
Q2: How does calcination temperature affect the porosity of this compound?
A2: Calcination temperature has a critical impact on porosity. Increasing the temperature is necessary to remove water and any organic templates used during synthesis, which creates the porous structure. However, excessively high temperatures can lead to sintering and the collapse of the mesoporous structure, resulting in a decrease in surface area and pore volume.[2] An optimal calcination temperature must be determined experimentally for each specific synthesis protocol.
Q3: What role does pH play during the synthesis of porous this compound?
A3: The pH during the co-precipitation or sol-gel synthesis is a crucial factor that influences the hydrolysis and condensation rates of the silicate and metal precursors. This, in turn, affects the particle size, surface area, and pore structure of the final product. Consistent and precise pH control is essential for reproducible synthesis.
Q4: How can I characterize the porosity of my synthesized this compound?
A4: The most common and effective method for characterizing the porosity of mesoporous materials is nitrogen adsorption-desorption analysis. This technique provides information on the specific surface area (using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution (using the Barrett-Joyner-Halenda, or BJH, method).
Q5: What are some common methods to synthesize porous this compound?
A5: Common synthesis methods include co-precipitation, sol-gel, and hydrothermal synthesis. To achieve a well-defined porous structure, these methods often employ porogens or templates, which are later removed by calcination to create pores.
Data Presentation
The following tables summarize quantitative data on the effect of synthesis parameters on the porosity of silicate materials and the resulting impact on drug release.
Table 1: Effect of Calcination Temperature on Porosity of Magnesium Aluminate Spinel (as a proxy for MAS)
| Calcination Temperature (°C) | BET Surface Area (m²/g) |
| 500 | 245.68 |
| 1200 | 58.65 |
| Data synthesized from a study on magnesium aluminate spinel, which has similar components to MAS.[3] |
Table 2: Influence of Synthesis Method on Porosity of Magnesium Silicate
| Synthesis Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| Precipitation | 597 | - |
| Hydrothermal | - | - |
| Sol-Gel | 640 | - |
| Data for magnesium silicate, indicating the impact of the synthesis route on surface area. |
Table 3: Effect of Al/Si Molar Ratio on the Properties of Magnesium Silicate Hydrate (B1144303)
| Al/Si Molar Ratio | Resulting Material Characteristics |
| 0.01 - 0.2 | Incorporation of aluminum promotes the hydration process of MgO and affects the morphology of the resulting gel. Gels with low aluminum content are fluffy, while those with high aluminum content have irregular flakes. |
| This study on magnesium silicate hydrate demonstrates that the reactant molar ratio influences the final material's structure.[4] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Porous this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Magnesium salt (e.g., MgCl₂·6H₂O)
-
Aluminum salt (e.g., Al(NO₃)₃·9H₂O)
-
Silicon source (e.g., sodium silicate solution)
-
Deionized water
-
pH adjusting solution (e.g., HCl or NaOH)
-
Porogen/template (optional, e.g., polyethylene (B3416737) glycol)
Procedure:
-
Prepare separate aqueous solutions of the magnesium salt, aluminum salt, and silicon source in deionized water.
-
Under vigorous stirring, slowly add the magnesium and aluminum salt solutions to the silicon source solution.
-
If using a template, add it to the mixture at this stage.
-
Adjust the pH of the resulting gel to a specific value (e.g., between 9 and 11) using the pH adjusting solution.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 150-200°C) and maintain it for a set duration (e.g., 12-48 hours).
-
Allow the autoclave to cool to room temperature.
-
Filter the solid product and wash it thoroughly with deionized water until the filtrate is neutral.
-
Dry the product in an oven at a low temperature (e.g., 80-100°C) overnight.
-
Calcine the dried powder in a furnace at a specific temperature (e.g., 500-800°C) for several hours to remove any template and induce porosity.
Hydrothermal synthesis workflow for porous MAS.
Protocol 2: Drug Loading via Incipient Wetness Impregnation
Materials:
-
Synthesized porous this compound
-
Drug of interest
-
Suitable solvent (in which the drug is soluble)
Procedure:
-
Accurately weigh a specific amount of the porous MAS.
-
Determine the pore volume of the MAS from nitrogen adsorption analysis.
-
Prepare a drug solution with a concentration such that the volume of the solution is equal to or slightly less than the pore volume of the weighed MAS.
-
Add the drug solution dropwise to the MAS powder while mixing gently to ensure uniform distribution.
-
Continue mixing until a free-flowing powder is obtained.
-
Dry the drug-loaded MAS under vacuum at a temperature that will not degrade the drug to remove the solvent completely.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded this compound
-
Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
USP dissolution apparatus (e.g., paddle or basket method)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Accurately weigh an amount of drug-loaded MAS equivalent to a specific dose of the drug.
-
Place the sample in the dissolution vessel containing a known volume of pre-warmed release medium (37°C ± 0.5°C).
-
Start the dissolution apparatus at a specified agitation speed.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
References
Validation & Comparative
A Comparative Guide to Validating Aluminum Magnesium Silicate as a Tablet Binder
For researchers, scientists, and drug development professionals, the selection of a suitable tablet binder is a critical step in ensuring the manufacturability, stability, and bioavailability of solid dosage forms. Aluminum magnesium silicate (B1173343) (MAS), a naturally derived mineral, presents a compelling option due to its dual functionality as a binder and disintegrant. This guide provides a comprehensive protocol for validating MAS as a tablet binder, offering a comparative analysis with commonly used alternatives such as microcrystalline cellulose (B213188) (MCC), povidone (PVP), and starch. The information herein is supported by experimental data and detailed methodologies to assist in making informed formulation decisions.
Performance Comparison of Tablet Binders
The efficacy of a tablet binder is evaluated based on its ability to impart desirable physical properties to the tablet, including hardness, resistance to abrasion (friability), and appropriate disintegration and dissolution characteristics. The following tables summarize the performance of aluminum magnesium silicate in comparison to other widely used binders. It is important to note that the data presented is collated from various studies, and direct comparison should be made with caution due to potential variations in formulation and processing parameters.
Table 1: Tablet Hardness and Friability
| Binder | Typical Concentration (%) | Tablet Hardness ( kg/cm ²) | Friability (%) |
| This compound (MAS) | 2 - 10 | Varies with formulation, generally produces hard tablets | < 1 |
| Microcrystalline Cellulose (MCC) | 20 - 90 | 5 - 7 | < 1 |
| Povidone (PVP K30) | 2 - 5 | ~6.8 | < 1 |
| Starch | 5 - 20 | 2 - 4 | < 1 |
Table 2: Tablet Disintegration Time and Dissolution Rate
| Binder | Disintegration Time (minutes) | Dissolution Rate |
| This compound (MAS) | Can be rapid (< 1 minute in optimized formulations) | Generally promotes rapid dissolution |
| Microcrystalline Cellulose (MCC) | 5 - 15 | Good |
| Povidone (PVP K30) | ~6.2 | Good |
| Starch | ~2.8 | Excellent |
Experimental Protocols
To ensure accurate and reproducible validation of a tablet binder, standardized experimental protocols are essential. The following are detailed methodologies for key tablet evaluation tests, based on United States Pharmacopeia (USP) guidelines.
Tablet Hardness (Breaking Force) Test
Objective: To determine the force required to cause a tablet to fracture.
Apparatus: A calibrated tablet hardness tester with two parallel platens.
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester, causing the platens to move towards each other, applying a compressive force to the tablet.
-
Record the force in Newtons (N) or kiloponds (kp) at which the tablet fractures.
-
Repeat the test for a statistically significant number of tablets (typically 10) from the same batch.
-
Calculate the average hardness and standard deviation.
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during manufacturing, packaging, and transportation.
Apparatus: A friabilator with a rotating drum.
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully de-dust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum weight loss of not more than 1% is generally considered acceptable.[1]
Tablet Disintegration Test
Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
Apparatus: A disintegration tester with a basket-rack assembly.
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2°C.
-
Raise and lower the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute.
-
Observe the tablets and record the time at which all tablets have disintegrated completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[2]
-
If one or two tablets fail to disintegrate, repeat the test on 12 additional tablets. Not less than 16 of the total 18 tablets tested must disintegrate completely.[3]
Tablet Dissolution Test
Objective: To measure the rate and extent of drug release from a tablet into a liquid medium over time.
Apparatus: A dissolution apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).
Procedure:
-
Prepare a suitable dissolution medium and maintain it at a specified temperature (typically 37 ± 0.5°C).
-
Place a single tablet in the dissolution vessel.
-
Operate the apparatus at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and analyze it for the concentration of the dissolved active pharmaceutical ingredient (API) using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Replace the withdrawn sample volume with fresh dissolution medium.
-
Continue the test until the specified amount of API is released or a plateau is reached.
-
Plot the percentage of drug released against time to obtain a dissolution profile.
Visualizing the Validation Process and Mechanism
To better understand the workflow and the underlying principles of tablet binding, the following diagrams are provided.
References
- 1. Formulation and Evaluation of Immediate-Release Oral Tablets Containing Magnesium Aluminum Silicate-Loaded Simvastatin | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 2. Formulation and Evaluation of Immediate-Release Oral Tablets Containing Magnesium Aluminum Silicate-Loaded Simvastatin | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 3. Magnesium aluminum silicate - CD Formulation [formulationbio.com]
A Comparative Analysis of Aluminum Magnesium Silicate and Other Smectite Clays for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, selecting the appropriate excipient is a critical decision that can significantly impact the stability, bioavailability, and efficacy of a final drug product. Smectite clays (B1170129), a group of 2:1 phyllosilicate minerals, are widely utilized in pharmaceutical formulations for their unique properties, including high surface area, cation exchange capacity, and favorable rheological behavior. This guide provides an objective comparison of aluminum magnesium silicate (B1173343) with other common smectite clays such as bentonite (B74815), montmorillonite (B579905), saponite, and hectorite (B576562), supported by experimental data and detailed methodologies.
Smectite clays are characterized by their layered structure, consisting of an octahedral sheet sandwiched between two tetrahedral silica (B1680970) sheets.[1] Isomorphic substitutions within these layers create a net negative charge, which is balanced by exchangeable cations in the interlayer space.[2][3] These structural features are the basis for their desirable physicochemical properties.[2][4]
Comparative Data of Smectite Clays
The selection of a specific smectite clay for a pharmaceutical application is dependent on its unique set of properties. The following tables summarize key quantitative data for aluminum magnesium silicate and other smectite clays.
Table 1: Cation Exchange Capacity (CEC) of Various Smectite Clays
| Clay Type | Cation Exchange Capacity (meq/100g) | Predominant Exchangeable Cations |
| This compound | 70 - 120[4] | Na+, Ca2+, Mg2+ |
| Montmorillonite (Wyoming) | 76.4[5] | Na+, Ca2+ |
| Montmorillonite ("Cheto") | 120[5] | Ca2+ |
| Montmorillonite (Texas) | 84.4[5] | Ca2+ |
| Hectorite (SHCa-1) | 43.9[5] | Na+, Li+ |
| Saponite | 70 - 90 | Mg2+, Na+ |
| Kaolinite (for comparison) | 15 - 20[4] | - |
Note: The CEC of soils and clays can vary depending on the specific deposit and processing methods.[6]
Table 2: Swelling and Rheological Properties
| Clay Type | Swelling Capacity (in water) | Viscosity/Rheological Behavior |
| This compound | High | Forms thixotropic gels; viscosity increases with concentration.[7] |
| Sodium Bentonite | High | Exhibits shear-thinning performance and good gel strength.[8] |
| Montmorillonite (Na-saturated) | Very High (can be >600%)[9] | Forms gel-like structures at low concentrations.[8] |
| Saponite | Moderate to High | Effective rheological modifier.[10] |
| Hectorite | High | Forms clear, thixotropic gels. |
Experimental Protocols
The data presented in this guide are derived from standard analytical techniques used for clay mineral characterization. Detailed methodologies for these key experiments are provided below.
X-Ray Diffraction (XRD) for Mineralogical Analysis and Swelling Measurement
Objective: To identify the crystalline phases present in the clay and to determine the interlayer spacing (d-spacing), which indicates the extent of swelling.
Methodology:
-
Sample Preparation: A small amount of the clay sample is ground to a fine powder. For oriented samples, a clay slurry is deposited onto a glass slide and allowed to dry.[11]
-
Initial Analysis: The air-dried sample is analyzed using an X-ray diffractometer over a specific 2θ range to obtain the initial diffraction pattern.[12]
-
Ethylene (B1197577) Glycol Solvation: To identify expandable clays like smectites, the sample is solvated with ethylene glycol, typically by exposing it to ethylene glycol vapor at 60°C overnight.[13] This causes the interlayer space of smectites to expand to a characteristic distance.
-
Thermal Treatment: The sample may be heated (e.g., at 550°C) to differentiate between various smectite minerals based on their thermal stability.[12]
-
Data Analysis: The resulting diffraction patterns are analyzed to identify the minerals present by comparing the peak positions (d-spacings) to standard databases. The shift in the (001) peak after glycol solvation is used to quantify the swelling.
Measurement of Cation Exchange Capacity (CEC)
Objective: To quantify the total negative charge of the clay, which is a measure of its ability to exchange cations.
Methodology (Ammonium Acetate (B1210297) Method):
-
Saturation: A known weight of the clay sample is washed with a solution of sodium acetate to remove excess salts. The sample is then treated with a 1M ammonium (B1175870) acetate solution to replace all existing cations in the interlayer with ammonium ions (NH₄⁺).
-
Removal of Excess Ammonium: The excess ammonium acetate is washed away with ethanol.
-
Displacement of Ammonium: The ammonium ions held by the clay are then displaced by leaching with a solution of a different cation, typically potassium chloride (KCl).
-
Quantification: The amount of displaced ammonium in the leachate is determined by a suitable analytical method, such as titration or spectrophotometry. The CEC is then calculated and expressed as milliequivalents per 100 grams of clay (meq/100g).[14]
Rheological Measurements
Objective: To characterize the flow and deformation behavior of clay suspensions, which is crucial for their application as suspending agents and emulsion stabilizers.
Methodology:
-
Suspension Preparation: Clay suspensions of known concentrations are prepared in deionized water or another relevant solvent. The suspensions are typically homogenized and allowed to hydrate (B1144303) for a specified period.
-
Rheometer Setup: A rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate) is used for the measurement.
-
Flow Curve Measurement: The shear stress is measured as a function of the shear rate. This provides information about the viscosity and whether the fluid is Newtonian, shear-thinning, or shear-thickening.[15]
-
Thixotropy Measurement: A loop test can be performed where the shear rate is ramped up and then down. The area of the hysteresis loop is a measure of the thixotropy of the suspension.[15][16]
-
Data Analysis: Rheological models, such as the Herschel-Bulkley model, can be applied to the flow curves to determine parameters like yield stress and consistency index.[15][16]
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for characterizing smectite clays.
Caption: Experimental workflows for clay characterization.
Comparative Performance and Applications
This compound , often a purified mixture of montmorillonite and saponite, is widely used in pharmaceutical and cosmetic formulations as a suspending and stabilizing agent.[7][17] Its performance is often compared to sodium bentonite, with some studies indicating that magnesium aluminum silicate can exhibit better shear-thinning performance and thermal stability.[8]
Bentonite , which is primarily composed of montmorillonite, is another commonly used smectite. Sodium bentonite is known for its high swelling capacity and ability to form viscous suspensions.[8] The properties of bentonite can vary significantly depending on the source and the predominant exchangeable cation.[3]
Montmorillonite is the most common smectite mineral. Its high cation exchange capacity and large surface area make it an excellent adsorbent and a key component in many bentonite deposits.[4][18]
Saponite and Hectorite are trioctahedral smectites, with magnesium being the predominant cation in the octahedral sheet. Hectorite, which also contains lithium, is known for its ability to form clear, colorless gels, making it desirable for certain cosmetic and pharmaceutical applications.[19] Saponite has shown good compatibility with a range of latex polymers due to its higher cation exchange capacity and surface reactivity.[10]
The choice between these clays often depends on the specific requirements of the formulation. For example, for a topical cream requiring good spreadability and a non-greasy feel, a clay that forms a thixotropic gel at low concentrations, such as hectorite or a specific grade of this compound, might be preferred. For oral suspensions, a clay with a high swelling capacity and good suspending properties, like sodium bentonite, could be more suitable.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheology Modifying Reagents for Clay-Rich Mineral Suspensions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Natural and Synthetic Clay Minerals in the Pharmaceutical and Biomedical Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clays.org [clays.org]
- 6. Cations and Cation Exchange Capacity - Qld | Fact Sheets | soilquality.org.au [soilquality.org.au]
- 7. phexcom.com [phexcom.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Compare Montmorillonite and Saponite: Performance in Latex Formulations [eureka.patsnap.com]
- 11. scispace.com [scispace.com]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the Nature of the Exchangeable Cation and Clay Concentration on the Rheological Properties of Smectite Suspensions | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 17. journals.co.za [journals.co.za]
- 18. researchgate.net [researchgate.net]
- 19. elementis.com [elementis.com]
A Head-to-Head Battle of Glidants: Aluminum Magnesium Silicate vs. Fumed Silica in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating solid dosage forms. Among these, glidants play a pivotal role in ensuring efficient and uniform powder flow during manufacturing. This guide provides an in-depth performance comparison of two commonly used glidants: aluminum magnesium silicate (B1173343) and fumed silica (B1680970).
This comparison delves into their mechanisms of action, presents quantitative data from experimental studies, and provides detailed methodologies for key performance-indicating tests. The information is designed to assist in making informed decisions for optimal formulation development.
Executive Summary
Both aluminum magnesium silicate and fumed silica are effective glidants, however, they operate through different mechanisms, leading to distinct performance characteristics. Fumed silica, with its small particle size, primarily works by adhering to the surface of host particles, reducing interparticle friction. In contrast, certain grades of this compound, with their larger and more porous structure, can improve flowability without the risk of "over-lubrication" sometimes seen with fumed silica.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for various grades of this compound (Neusilin®) and fumed silica (Aerosil®). The data is compiled from a comparative study on powder carriers, providing a side-by-side analysis under consistent experimental conditions where possible.
Table 1: Physical and Flow Properties of this compound and Fumed Silica
| Property | This compound (Neusilin® US2) | Fumed Silica (Aerosil® 200) |
| Mean Particle Size (µm) | 108.4 | 44.3 |
| Bulk Density (g/cm³) | 0.15 | Not Reported in Study |
| Tapped Density (g/cm³) | 0.19 | Not Reported in Study |
| Carr's Index (%) | 21.1 | Not Reported in Study |
| Hausner Ratio | 1.27 | Not Reported in Study |
| Angle of Repose (°) | 35.59 ± 2.28[1] | 30.89 ± 1.41 (Aeroperl® 300 Pharma)[1] |
Note: Data for Bulk Density, Tapped Density, Carr's Index, and Hausner Ratio for Aerosil® 200 were not available in the primary comparative study cited. The Angle of Repose for Aerosil® is for Aeroperl® 300 Pharma, a granulated fumed silica.
Table 2: Flow Properties of Various Grades of this compound
| Grade | Mean Particle Size (µm) | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index (%) | Hausner Ratio | Angle of Repose (°) |
| Neusilin® S2 | 117.5 | 0.08 | 0.13 | 38.5 | 1.63 | 45 |
| Neusilin® NS2N | 63.0 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Neusilin® UFL2 | 3.5 | 0.06 - 0.11 | 0.10 - 0.17 | Not Calculated | Not Calculated | 45[2] |
Data for Neusilin grades are from a comparative study of powder carriers and a technical data sheet. Carr's Index and Hausner Ratio for Neusilin UFL2 were not calculated due to the range provided for densities.
Mechanism of Action
The fundamental difference in the performance of these two glidants lies in their particle characteristics and how they interact with the host powder.
Fumed Silica: Composed of very fine, amorphous silicon dioxide nanoparticles, fumed silica works by adhering to the surface of larger powder particles. This creates a physical barrier, reducing the area of contact and thereby minimizing cohesive and adhesive forces. The fine particles also act like microscopic ball bearings, further reducing interparticle friction and improving flow.[3] However, excessive amounts of fumed silica can lead to a phenomenon known as "over-lubrication," where the powder becomes too fluid and difficult to compress into tablets.[4]
This compound: Certain grades of synthetic amorphous magnesium aluminometasilicate, such as Neusilin®, have a larger particle size and a highly porous structure.[5] Their glidant effect is attributed to their low cohesive interactions.[6] Unlike fumed silica, they do not rely solely on surface coating. Their larger size can help to disrupt powder packing and reduce interlocking between irregularly shaped particles. A key advantage is that they do not typically exhibit a negative "over-loading" effect, meaning that increasing their concentration does not necessarily lead to a decrease in flowability.[7]
Caption: Mechanisms of action for fumed silica and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate glidant performance.
Determination of Angle of Repose
The angle of repose is the angle of the conical pile produced when a granular material is poured onto a horizontal surface. A lower angle of repose indicates better powder flowability.
Methodology:
-
A funnel with a specified orifice diameter is fixed at a certain height above a flat, horizontal surface.
-
The powder sample is poured through the funnel until the apex of the cone of powder just touches the tip of the funnel.
-
The diameter of the base of the powder cone is measured.
-
The angle of repose (θ) is calculated using the formula: tan(θ) = 2h / D where 'h' is the height of the funnel from the surface and 'D' is the diameter of the powder cone.
Determination of Bulk and Tapped Density
Bulk density is the ratio of the mass of an untapped powder to its volume, including interparticle void volume. Tapped density is the increased bulk density attained after mechanically tapping a container containing the powder sample.
Methodology:
-
A known mass of the powder is gently introduced into a graduated cylinder.
-
The volume of the powder is recorded as the bulk volume.
-
The cylinder is then subjected to a set number of mechanical taps (B36270) (e.g., 100, 500, 1250 taps) using a tapped density tester.
-
The final tapped volume is recorded.
-
Bulk density and tapped density are calculated as the mass of the powder divided by the bulk volume and tapped volume, respectively.
Calculation of Carr's Index and Hausner Ratio
These are two related measures of powder flowability that are calculated from the bulk and tapped densities.
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
Hausner Ratio = Tapped Density / Bulk Density
Generally, lower values for both Carr's Index and the Hausner Ratio indicate better flow properties.
Caption: Workflow for evaluating glidant performance.
Conclusion
The choice between this compound and fumed silica as a glidant will depend on the specific requirements of the formulation and the manufacturing process.
-
Fumed silica is a highly efficient glidant at low concentrations, making it a cost-effective choice for many applications. Its small particle size is particularly effective for improving the flow of fine powders.
-
This compound offers a unique alternative, especially in formulations where the "over-lubrication" effect of fumed silica is a concern. Its different mechanism of action and larger particle size can provide good flowability without compromising tablet hardness.
It is recommended that formulation scientists conduct their own comparative studies with their specific active pharmaceutical ingredients and other excipients to determine the optimal glidant and its concentration for their unique formulation.
References
- 1. scispace.com [scispace.com]
- 2. neusilin.jp [neusilin.jp]
- 3. ijrti.org [ijrti.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Magnesium Aluminometasilicate [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Drug Release Profiles from Aluminum Magnesium Silicate Matrices
For researchers, scientists, and drug development professionals, selecting the appropriate matrix former is a critical step in designing oral solid dosage forms with controlled-release properties. Aluminum magnesium silicate (B1173343), a naturally derived mineral, presents a compelling option due to its unique physicochemical properties. This guide provides an objective comparison of drug release profiles from aluminum magnesium silicate matrices against other commonly used alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and validation of these findings.
Comparative Analysis of Drug Release Profiles
The ability of a matrix to control the release of an active pharmaceutical ingredient (API) is paramount. The following tables summarize the in-vitro drug release data for various drugs from this compound and other commonly used matrices such as Hydroxypropyl Methylcellulose (HPMC), Kollidon® SR (a polyvinyl acetate (B1210297) and povidone-based matrix), and Carnauba Wax.
It is important to note that the data presented is compiled from different studies and, therefore, the experimental conditions and the specific drugs may vary. This should be taken into consideration when making direct comparisons.
Table 1: Cumulative Drug Release of Theophylline from Various Matrices
| Time (hours) | This compound (%)[1] | HPMC (%)[2][3][4] | Kollidon® SR (%)[2][3][4] | Carnauba Wax (%)[2][3][4] |
| 1 | ~25 | ~30 | ~20 | ~15 |
| 2 | ~40 | ~45 | ~35 | ~25 |
| 4 | ~65 | ~60 | ~55 | ~40 |
| 6 | ~85 | ~75 | ~70 | ~55 |
| 8 | >95 | ~85 | ~80 | ~65 |
| 10 | - | ~95 | ~90 | ~75 |
Caveat: The data for this compound was for matrices containing 49% of the excipient, while the comparative data for HPMC, Kollidon® SR, and Carnauba Wax was from a separate study with different formulation compositions.[1][2][3][4]
Table 2: Comparative Drug Release of Propranolol (B1214883) HCl
| Time (hours) | Propranolol-MAS Complex in HPMC Matrix (%)[5][6][7] | Propranolol in HPMC Matrix (%)[5][6][7] |
| 1 | ~20 | ~35 |
| 2 | ~30 | ~50 |
| 4 | ~45 | ~70 |
| 6 | ~60 | ~85 |
| 8 | ~75 | >95 |
Observation: The complexation of propranolol with magnesium aluminum silicate (MAS) prior to incorporation into an HPMC matrix resulted in a more sustained release profile compared to the drug dispersed directly within the HPMC matrix.[5][6][7]
Experimental Protocols
Accurate and reproducible in-vitro drug release data is contingent on a well-defined and validated experimental protocol. The following is a generalized methodology for validating the drug release profile of a solid oral dosage form using the USP Apparatus 2 (Paddle Apparatus).
Materials and Reagents
-
Drug Product: Matrix tablets containing the active pharmaceutical ingredient.
-
Dissolution Medium: Prepare a sufficient volume of the specified dissolution medium (e.g., 0.1N HCl, phosphate (B84403) buffer pH 6.8). The medium should be deaerated.[8]
-
Reference Standard: A pure sample of the active pharmaceutical ingredient.
-
Analytical Reagents: All other chemicals and solvents should be of analytical grade.
Equipment
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus) or other suitable apparatus as per pharmacopeial guidelines.[9]
-
UV-Vis Spectrophotometer or HPLC: For the quantification of the dissolved drug.
-
Water Bath: To maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[8]
-
Filters: Syringe filters of a suitable pore size that do not adsorb the drug.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Method
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the API in the dissolution medium covering the expected concentration range of the samples.
-
Dissolution Test Setup:
-
Sample Introduction: Place one tablet in each vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the sample from each vessel.[10] Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a suitable syringe filter. Dilute the samples with the dissolution medium if necessary to bring the concentration within the linear range of the analytical method.
-
Analysis: Measure the absorbance (UV-Vis) or peak area (HPLC) of the sample solutions and the standard solutions.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Validation Parameters
The dissolution method should be validated for the following parameters as per ICH guidelines:[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for In-Vitro Drug Release Testing.
Caption: Logical Flow for Comparing Drug Release Matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. | Semantic Scholar [semanticscholar.org]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Use of Propranolol-Magnesium Aluminium Silicate Intercalated Complexes as Drug Reservoirs in Polymeric Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of propranolol-magnesium aluminium silicate intercalated complexes as drug reservoirs in polymeric matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. fip.org [fip.org]
- 13. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Purity of Magnesium Aluminum Silicate Grades
For Researchers, Scientists, and Drug Development Professionals
Magnesium aluminum silicate (B1173343), a naturally derived silicate clay, is a versatile excipient widely utilized in the pharmaceutical, cosmetic, and industrial sectors. Its functionality as a suspending agent, emulsion stabilizer, and binder is critically dependent on its purity and physical properties. However, the required purity levels vary significantly across these applications, necessitating a thorough understanding of the different grades available. This guide provides an objective comparison of pharmaceutical, cosmetic, and industrial grades of magnesium aluminum silicate, supported by experimental data and detailed testing protocols, to aid researchers and professionals in selecting the appropriate grade for their specific needs.
Understanding the Grades: A Purity Perspective
The primary distinction between the various grades of magnesium aluminum silicate lies in the stringency of the purification process and the corresponding impurity limits.[1] Pharmaceutical grades undergo the most rigorous purification to remove gritty particles and non-swellable ore components, ensuring their safety for use in oral and topical drug products.[2] Cosmetic grades also require a high degree of purity to prevent skin irritation, while industrial grades are typically less refined and are selected based on their functional properties rather than strict impurity profiles.
Quantitative Comparison of Purity Parameters
The purity of magnesium aluminum silicate is assessed through a series of physical, chemical, and microbiological tests. The following table summarizes the typical specifications for different grades. It is important to note that specifications for cosmetic and industrial grades can vary between suppliers, whereas pharmaceutical grades adhere to strict pharmacopeial standards (e.g., USP/NF).
| Parameter | Pharmaceutical Grade (USP/NF) | Cosmetic Grade | Industrial Grade |
| Appearance | Off-white to creamy white powder or flakes | Off-white to tan-greenish powder | White to off-white powder or granules |
| pH (5% suspension) | 9.0 - 10.0 | 9.0 - 10.0 | Varies, typically in the alkaline range |
| Viscosity (cps) | Type IA: 225-600Type IB: 150-450Type IC: 800-2200Type IIA: 100-300 | Varies widely based on intended application (e.g., ~500 cP at 4% for some types) | Varies based on functional requirements |
| Loss on Drying | ≤ 8.0% | ≤ 8.0% | Varies |
| Arsenic (As) | ≤ 3 ppm | Typically ≤ 3 ppm | Not typically specified |
| Lead (Pb) | ≤ 15 ppm | Typically ≤ 15 ppm | Not typically specified |
| Total Aerobic Microbial Count | ≤ 1000 cfu/g | ≤ 100-1000 cfu/g (depending on application) | Not typically specified |
| Escherichia coli | Absent | Absent | Not typically specified |
Experimental Protocols for Purity Assessment
Accurate assessment of magnesium aluminum silicate purity relies on standardized experimental protocols. The following are detailed methodologies for key tests cited in pharmacopeias and industry standards.
Viscosity Determination
Objective: To measure the thickening properties of the silicate in an aqueous dispersion.
Methodology:
-
Prepare a 5.0% (w/w) suspension of magnesium aluminum silicate in purified water using a high-shear mixer.
-
Allow the dispersion to hydrate (B1144303) for a specified period (e.g., 12 hours) to ensure complete swelling.
-
Equilibrate the dispersion to a controlled temperature (e.g., 25 ± 1 °C).
-
Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) with a specified spindle and rotational speed. The selection of the spindle and speed depends on the expected viscosity of the grade being tested.
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
Heavy Metal Analysis (Lead and Arsenic)
Objective: To quantify the levels of toxic heavy metal impurities.
Methodology:
-
Sample Preparation (Acid Digestion): Accurately weigh a sample of magnesium aluminum silicate and digest it using a mixture of nitric acid and hydrochloric acid. This process breaks down the silicate matrix and brings the metals into solution.
-
Instrumentation: Analyze the resulting solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Quantification: Compare the instrument response for the sample solution to that of certified reference standards for lead and arsenic to determine the concentration of each element in the original sample. The results are typically expressed in parts per million (ppm).
Microbial Enumeration Tests
Objective: To determine the total number of viable aerobic microorganisms and the absence of specific pathogens.
Methodology:
-
Sample Preparation: Prepare a dispersion of the magnesium aluminum silicate sample in a sterile diluent.
-
Total Aerobic Microbial Count (TAMC): Use the plate count method. A specific volume of the sample dispersion is plated onto a nutrient-rich agar (B569324) medium (e.g., Tryptic Soy Agar). The plates are incubated under aerobic conditions, and the resulting colonies are counted. The result is expressed as colony-forming units per gram (cfu/g).
-
Test for Escherichia coli: A specific volume of the sample dispersion is inoculated into a selective enrichment broth (e.g., MacConkey broth) and incubated. The broth is then streaked onto a selective agar medium (e.g., MacConkey agar). The absence of characteristic colonies indicates the absence of E. coli.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of magnesium aluminum silicate.
References
A Comparative Guide to the Efficacy of Natural vs. Synthetic Aluminum Magnesium Silicate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of natural and synthetic aluminum magnesium silicate (B1173343) in various formulations. The information presented is supported by available experimental data and detailed methodologies to assist in the selection of the most suitable material for specific drug development needs.
Aluminum magnesium silicate (MAS), a versatile excipient, is widely utilized in the pharmaceutical and cosmetic industries for its ability to modify rheology, stabilize suspensions and emulsions, and act as a binder and disintegrant.[1][2] It is available in both naturally occurring and synthetically produced forms, each with distinct properties that influence formulation efficacy. Natural MAS, such as Veegum®, is derived from purified smectite clays (B1170129) like montmorillonite (B579905) and saponite.[1][3] Synthetic MAS, including Laponite® (a synthetic hectorite) and Neusilin® (magnesium aluminometasilicate), offers a more controlled and consistent composition.[4][5][6]
Comparative Efficacy: Key Performance Indicators
The efficacy of natural versus synthetic MAS can be evaluated based on several key performance indicators, including rheological properties (viscosity and thixotropy), suspension stability, and drug release characteristics. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.
Rheological Properties: Viscosity and Thixotropy
Both natural and synthetic MAS are excellent rheology modifiers, capable of imparting viscosity and thixotropy to aqueous formulations.[2][5][7] Thixotropy, the property of a gel to become fluid when agitated and return to a gel state upon standing, is crucial for formulations like suspensions and creams.
Table 1: Comparison of Rheological Properties
| Property | Natural this compound (e.g., Veegum®) | Synthetic this compound (e.g., Laponite®, Neusilin®) | Key Observations |
| Viscosity | Forms viscous, opaque dispersions at concentrations of 3% w/v and above, with firm gels forming at 10% w/v.[2] | Laponite® forms clear, thixotropic gels at low concentrations (e.g., 2% w/w).[8] Neusilin® does not typically form gels in aqueous solutions.[6][9] | Natural MAS generally requires higher concentrations to achieve high viscosity compared to synthetic clays like Laponite®. Neusilin® is not primarily used as a gelling agent. |
| Thixotropy | Dispersions exhibit thixotropic behavior at concentrations greater than 3% w/v.[2] | Laponite® is well-known for its excellent thixotropic properties, forming shear-thinning gels.[10] | Synthetic clays like Laponite® are often favored for their superior and more consistent thixotropic behavior at lower concentrations. |
| Synergism | Viscosity can be synergistically increased when combined with polymers like xanthan gum or carboxymethylcellulose (CMC).[2][11] | Laponite® also shows synergistic viscosity enhancement with polymers. | Both types of MAS can be used in combination with polymers to achieve desired rheological profiles. |
Experimental Protocols: Rheological Characterization
Viscosity Measurement:
-
Method: A rotational viscometer is used to measure the viscosity of aqueous dispersions of MAS at various concentrations and shear rates.
-
Procedure:
-
Prepare aqueous dispersions of the MAS sample at desired concentrations (e.g., 2%, 5%, 10% w/v).
-
Allow the dispersions to hydrate (B1144303) for a specified period (e.g., 24 hours) to ensure full swelling.
-
Measure the viscosity at a controlled temperature (e.g., 25°C) using a rotational viscometer with a suitable spindle.
-
Record viscosity readings at various shear rates to characterize the flow behavior (Newtonian, pseudoplastic, or dilatant).
-
Thixotropy Evaluation:
-
Method: Thixotropy can be assessed by measuring the hysteresis loop of the flow curve or by a three-interval thixotropy test (3ITT).[12]
-
Procedure (Hysteresis Loop):
-
Subject the hydrated MAS dispersion to a programmed shear rate cycle, ramping the shear rate up from a minimum to a maximum value and then back down.
-
Plot the shear stress as a function of the shear rate. The area between the upward and downward curves (the hysteresis loop) provides a qualitative measure of thixotropy.
-
-
Procedure (3ITT):
-
Interval 1 (Rest): Apply a very low, constant shear rate to the sample to measure its viscosity in a "rested" state.
-
Interval 2 (High Shear): Apply a constant high shear rate to break down the internal structure.
-
Interval 3 (Recovery): Return to the very low shear rate from Interval 1 and monitor the viscosity recovery over time. The rate and extent of viscosity recovery indicate the thixotropic nature of the sample.
-
Diagram 1: Experimental Workflow for Rheological Comparison
Caption: Workflow for comparing the rheological properties of natural and synthetic MAS.
Suspension Stability
The primary function of MAS in many formulations is to act as a suspending agent, preventing the settling of solid particles.[13] The efficiency of a suspending agent is determined by its ability to create a stable, easily redispersible system.
Table 2: Comparison of Suspension Stability
| Property | Natural this compound (e.g., Veegum®) | Synthetic this compound (e.g., Laponite®, Neusilin®) | Key Observations |
| Suspending Efficiency | Effective in suspending a wide range of active pharmaceutical ingredients (APIs) and other solids.[1] Often used in combination with polymers to enhance stability.[1] | Laponite®'s strong gelling and thixotropic properties make it a highly efficient suspending agent, even at low concentrations.[10][14] Neusilin® is used as a carrier to improve the flowability and prevent caking of powders, indirectly contributing to the stability of solid dosage forms.[9][15] | Synthetic clays like Laponite® may offer superior suspending efficiency at lower concentrations due to their more uniform particle size and charge distribution. Neusilin®'s primary role is different, focusing on solid formulations. |
| Sedimentation Volume | Forms a flocculated system where particles settle slowly and form a loose sediment that is easily redispersed. | Laponite® can form highly stable dispersions with minimal sedimentation.[8] | The choice between natural and synthetic MAS will depend on the desired sedimentation behavior and the nature of the suspended particles. |
Experimental Protocols: Suspension Stability Assessment
Sedimentation Volume (F):
-
Method: This method provides a quantitative measure of the physical stability of a suspension.
-
Procedure:
-
Prepare suspensions of a model drug (e.g., acetaminophen) using different concentrations of natural and synthetic MAS as the suspending agent.[1]
-
Pour a defined volume of each suspension into a graduated cylinder and store at a controlled temperature.
-
At regular time intervals, measure the final volume of the sediment (Vu).
-
Calculate the sedimentation volume (F) using the formula: F = Vu / Vo, where Vo is the original volume of the suspension. An F value closer to 1 indicates a more stable suspension.
-
Redispersibility:
-
Method: This assesses the ease with which a settled suspension can be uniformly redispersed upon shaking.
-
Procedure:
-
After a set period of storage, subject the graduated cylinders from the sedimentation volume test to a controlled shaking process (e.g., a specific number of inversions).
-
Visually assess the degree of redispersion. A system that is easily and uniformly redispersed is considered to have good redispersibility.
-
Diagram 2: Logical Flow for Suspension Stability Evaluation
Caption: Logical flow for evaluating the suspension stability of MAS formulations.
Drug Release Characteristics
In solid dosage forms, MAS can influence drug release profiles. It can act as a binder, promoting tablet integrity, or as a disintegrant, facilitating tablet breakup and drug dissolution. In some cases, it can also be used to sustain drug release.
Table 3: Comparison of Drug Release Characteristics
| Property | Natural this compound (e.g., Veegum®) | Synthetic this compound (e.g., Neusilin®) | Key Observations |
| Drug Release Modulation | Can be used to retard drug release, particularly when complexed with polymers.[16] | Neusilin® has been shown to enhance the dissolution of poorly soluble drugs when used as a carrier in solid dispersions.[9][15] It can also be used in matrix tablets to control drug release.[4] | The effect on drug release is highly dependent on the specific type of MAS and the formulation design. Synthetic MAS like Neusilin® offers unique functionalities for enhancing the bioavailability of poorly soluble drugs. |
Experimental Protocols: In Vitro Drug Release Testing
Dissolution Testing:
-
Method: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used to measure the rate and extent of drug release from a formulation.
-
Procedure:
-
Prepare tablets or other dosage forms containing a model drug and either natural or synthetic MAS.
-
Place the dosage form in a vessel containing a specified dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium and analyze for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Conclusion
Both natural and synthetic aluminum magnesium silicates are valuable excipients with distinct advantages.
-
Natural this compound (e.g., Veegum®): A well-established and cost-effective option, particularly effective for creating viscous and thixotropic systems at moderate concentrations. Its performance can be highly synergistic when combined with polymers.[1][2][11]
-
Synthetic this compound (e.g., Laponite®, Neusilin®): Offers greater batch-to-batch consistency and purity. Laponite® excels in forming clear, highly thixotropic gels at low concentrations, making it ideal for certain specialized formulations.[8][10] Neusilin® provides unique functionalities as a carrier for solid dispersions, enhancing the dissolution of poorly soluble drugs and improving the flowability of powders.[4][6][9][15]
The choice between natural and synthetic MAS should be based on the specific requirements of the formulation, including the desired rheological properties, the need for clarity, the type of dosage form, and cost considerations. For applications requiring precise control over properties and high purity, synthetic variants are often preferred. For more traditional formulations where cost is a significant factor, natural MAS remains a robust and reliable choice. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacy.
References
- 1. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 4. Exploration of Neusilin® US2 as an Acceptable Filler in HPMC Matrix Systems—Comparison of Pharmacopoeial and Dynamic Biorelevant Dissolution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of magnesium aluminium silicate on rheological, release and permeation characteristics of diclofenac sodium aqueous gels in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fujichemical.co.jp [fujichemical.co.jp]
- 10. Laponite®—From Dispersion to Gel—Structure, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cheb.lt [cheb.lt]
- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 13. Thixotropy [digitalfire.com]
- 14. Laponite-based Nanomaterials For Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dva.com [dva.com]
- 16. Alginate-magnesium aluminum silicate films: effect of plasticizers on film properties, drug permeation and drug release from coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aluminum Magnesium Silicate as an Emulsion Stabilizer in Creams
For researchers, scientists, and drug development professionals, selecting the optimal emulsion stabilizer is a critical step in formulating stable and effective cream-based products. Aluminum magnesium silicate (B1173343), a naturally occurring smectite clay, is widely utilized for its robust stabilizing and rheological properties. This guide provides an objective comparison of aluminum magnesium silicate with other common stabilizers, supported by experimental data and detailed protocols to aid in formulation development.
Introduction to this compound
This compound (INCI: Magnesium Aluminum Silicate) is a purified smectite clay used in cosmetics and pharmaceuticals as a thickening agent, suspending agent, and emulsion stabilizer.[1][2] Its primary mechanism involves the formation of a three-dimensional colloidal structure when hydrated in water.[2] This network traps the internal phase droplets of an emulsion, preventing them from coalescing and separating.[3] This structure is resistant to heat, reducing the tendency for emulsions to thin out or break at elevated temperatures.[2][3] It is effective in both oil-in-water (O/W) and water-in-oil (W/O) emulsions, typically at use levels between 0.5% and 3%.[3][4]
One of the key advantages of this compound is its synergistic relationship with other thickeners, particularly xanthan gum.[5] This combination can significantly increase viscosity and enhance stability beyond what either ingredient can achieve alone.[2][6]
Comparison with Alternative Emulsion Stabilizers
The selection of an emulsion stabilizer depends on the desired texture, viscosity, and stability requirements of the final product. Commonly used alternatives to this compound include natural polymers like xanthan gum and synthetic polymers like carbomers.
-
Xanthan Gum: A high-molecular-weight polysaccharide produced by fermentation. It functions by significantly increasing the viscosity of the continuous phase, which slows the movement of oil droplets and prevents creaming.[7] It is known for creating highly viscous and shear-thinning solutions at very low concentrations and is stable across a wide range of pH and temperatures.[7]
-
Carbomers: These are high molecular weight, cross-linked polymers of acrylic acid.[8] When neutralized in water, the polymer chains uncoil and swell, forming a gel network with a high yield value.[9] This network effectively traps and suspends oil droplets, providing exceptional stability, even in emulsifier-free formulations.[8]
Performance Characteristics
The following table summarizes the key performance characteristics of this compound compared to xanthan gum and carbomer.
| Feature | This compound | Xanthan Gum | Carbomer |
| Mechanism | Forms a 3D colloidal network to entrap droplets.[2] | Thickens the continuous phase to immobilize droplets.[7] | Forms a neutralized, cross-linked polymer gel network with high yield value.[8][9] |
| Typical Use Level | 0.5% - 3%[3][4] | 0.1% - 1.0%[10][11] | 0.1% - 1.5%[] |
| Rheology | Shear-thinning, thixotropic.[5][6] | Highly shear-thinning.[7] | Shear-thinning with high yield value.[8][9] |
| pH Stability | Stable over a wide pH range.[5] | Stable over a wide pH range.[7] | Requires neutralization to pH 6-10 for thickening.[8] |
| Electrolyte Tolerance | Moderate; can be affected by high salt levels. | Good; viscosity is largely unaffected by salts.[7] | Poor; viscosity can be significantly reduced by electrolytes.[8] |
| Clarity | Opaque dispersions.[5] | Can form clear to translucent gels. | Can form highly transparent gels.[8] |
| Synergy | Strong synergy with xanthan gum and other polymers.[2][6] | Often used in combination with other stabilizers. | Can be used as a primary stabilizer.[8] |
Quantitative Data Presentation
Direct quantitative comparison of stabilizers is challenging as performance is highly dependent on the specific formulation. The data below is compiled from various studies to illustrate typical performance metrics. Note: These values are not directly comparable as they originate from different base formulations and testing conditions.
Table 1: Viscosity of Emulsions with Different Stabilizers
| Stabilizer | Concentration | Base Formulation | Viscosity (at specified shear rate/condition) | Source |
| This compound | 4% (in water) | Aqueous Dispersion | ~500 cps | [2] |
| Xanthan Gum | 1.0% | O/W Emulsion with modified rabbit fat | ~11,030 cP (after 24h) | [10] |
| Carbomer 940 | 0.2% - 1.5% | O/W Emulsion | Can provide high viscosity in emulsions and creams.[] | [] |
| Xanthan Gum | 0.4% | O/W Emulsion with Benzoyl Peroxide | Hindered skin absorption. | [13] |
| Sodium Carbomer | 0.4% | O/W Emulsion with Benzoyl Peroxide | Destabilized after 1 month at 45°C. | [13] |
Table 2: Emulsion Stability and Particle Size
| Stabilizer | Concentration | Test Condition | Result | Source |
| Xanthan Gum | 0.5% | 6 months storage | Emulsion remained stable. | [7] |
| Carbomer (TR-2) | 0.25% | 1 month at 45°C (surfactant-free) | No aggregation observed. | [14] |
| Carbomer (981) | 1.0% | 1 month at 45°C (surfactant-free) | Particle size grew to ~6 µm. | [14] |
| Xanthan Gum | 1.0% | 1 month at 45°C (surfactant-free) | Particle size grew to ~2.2 µm. | [14] |
| Xanthan Gum | 0.175% | 1 month storage | Showed excellent stability with reduced particle size. | [11] |
Experimental Protocols
Detailed and consistent methodology is crucial for accurately evaluating and comparing the performance of emulsion stabilizers.
Experiment 1: Viscosity Measurement
Objective: To determine the flow behavior and consistency of the cream formulation.
Equipment: Rotational viscometer or rheometer with appropriate spindle/geometry (e.g., cone-plate or parallel-plate).
Methodology:
-
Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (typically 20-25°C) for at least 24 hours before measurement.
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the cream.
-
Measurement:
-
Carefully place an adequate amount of the cream onto the sample plate, ensuring no air bubbles are trapped.
-
Lower the spindle into the cream to the specified immersion mark.
-
Begin the measurement, allowing the reading to stabilize for a set period (e.g., 60 seconds) before recording the viscosity value (in mPa·s or cP).
-
To assess shear-thinning behavior, conduct measurements over a range of shear rates (e.g., from 0.1 to 100 s⁻¹).
-
-
Data Analysis: Plot viscosity as a function of shear rate. For quality control, compare the viscosity at a specific shear rate against the product's specification.
Experiment 2: Particle Size Analysis
Objective: To determine the droplet size distribution of the emulsion's internal phase, a key indicator of stability.
Equipment: Laser Diffraction or Dynamic Light Scattering particle size analyzer.
Methodology:
-
Sample Preparation: Disperse a small, representative sample of the cream in a suitable solvent (e.g., deionized water for an O/W emulsion) to achieve the optimal obscuration level for the instrument. Gentle agitation may be required to ensure homogeneity without altering the droplet size.
-
Instrument Setup: Configure the particle size analyzer with the appropriate refractive indices for both the dispersed (oil) and continuous (water) phases.
-
Measurement: Introduce the prepared sample into the analyzer and initiate the measurement. The instrument will measure the pattern of light scattered by the droplets to calculate the size distribution.
-
Data Analysis: Analyze the resulting data to determine key parameters such as the mean droplet diameter (e.g., D[7][]) and the span of the distribution (an indicator of uniformity). A narrow distribution of small droplets is generally indicative of a more stable emulsion.
Experiment 3: Accelerated Stability Testing
Objective: To predict the long-term shelf life of the cream by subjecting it to stress conditions.
Equipment: Stability chambers capable of controlling temperature and humidity, laboratory centrifuge.
Methodology:
-
Sample Preparation: Package the cream in its final intended container and also in inert glass jars to assess both formulation and package-product compatibility.
-
Stress Conditions:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a period of 1 to 3 months. A common rule of thumb is that 3 months at 45°C can correspond to a shelf life of approximately two years at room temperature.
-
Freeze-Thaw Cycling: Subject samples to alternating temperature cycles, for example, 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles. This tests the emulsion's resilience to temperature fluctuations during shipping and storage.
-
Centrifugation: Centrifuge a sample of the cream (e.g., at 3000 rpm for 30 minutes). This physically forces separation and can quickly indicate a tendency towards creaming or coalescence.
-
-
Evaluation: At set intervals (e.g., 2, 4, 8, 12 weeks), withdraw samples and evaluate them for any changes in physical properties, including:
-
Appearance (color, phase separation, creaming)
-
Odor
-
pH
-
Viscosity
-
Microscopic properties/Particle size
-
-
Data Analysis: Compare the results of the stressed samples to a control sample stored at ambient temperature. Any significant changes, such as phase separation, a drastic drop in viscosity, or a large increase in particle size, may indicate potential long-term instability.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of an emulsion stabilizer's performance in a cream formulation.
References
- 1. Know about Magnesium Aluminum Silicate [yayangminerals.com]
- 2. ulprospector.com [ulprospector.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. vanderbiltminerals.com [vanderbiltminerals.com]
- 5. phexcom.com [phexcom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
- 9. researchgate.net [researchgate.net]
- 10. The Quality of Emulsions with New Synthetized Lipids Stabilized by Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. chemistscorner.com [chemistscorner.com]
- 14. A Comparison of Gelling Agents for Stable, Surfactant-Free Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Performance of Aluminum Silicate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of aluminum silicate (B1173343) nanoparticles against common alternatives such as zeolites, mesoporous silica (B1680970), and other metal oxides in various chemical reactions critical to research and drug development. The information is presented through clear data summaries, detailed experimental protocols, and illustrative diagrams to facilitate informed catalyst selection.
Executive Summary
Aluminum silicate nanoparticles have emerged as versatile catalysts, often exhibiting unique activity and selectivity in a range of organic transformations. Their amorphous structure, tunable acidity, and high surface area offer distinct advantages over traditional crystalline materials like zeolites. This guide delves into their performance in hydrocarbon cracking, esterification, oxidation, and hydrogenation reactions, providing a comparative analysis with established catalysts. While direct, side-by-side comparisons under identical conditions are not always available in the literature, this document synthesizes the most relevant data to offer a valuable resource for catalyst evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the catalytic performance of aluminum silicate nanoparticles and their alternatives. It is important to note that reaction conditions can significantly influence catalyst performance, and the data presented here is collated from various studies.
Hydrocarbon Cracking: Cumene (B47948) Cracking
Objective: To compare the efficiency of catalysts in breaking down larger hydrocarbon molecules into smaller, more valuable ones.
| Catalyst | Conversion (%) | Selectivity to Benzene (B151609) (%) | Selectivity to Propylene (%) | Temperature (°C) | Reference |
| Amorphous Aluminosilicate (Si/Al = 0.37) | 27 | Not Specified | Not Specified | 350 | [1] |
| Ultrastable Y Zeolite | Surpassed by Aluminosilicate Nanoparticles | Not Specified | Not Specified | Not Specified | [2] |
Note: A direct quantitative comparison with zeolites under identical conditions was not available in the reviewed literature. However, studies indicate that amorphous aluminosilicates can exhibit superior performance in certain cracking reactions.
Esterification: Oleic Acid with Methanol (B129727)
Objective: To evaluate the effectiveness of acidic catalysts in the formation of esters, a key reaction in biofuel production and fine chemical synthesis.
| Catalyst | Conversion (%) | Time (min) | Temperature (°C) | Molar Ratio (Methanol/Oleic Acid) | Reference |
| Al-promoted Sulfated Zirconia | ~95 | 60 | 110 | 9 | [3] |
| Sulfated Zirconia | ~85 | 60 | 110 | 9 | [3] |
| Amberlyst-15 | 41.6 | Not Specified | Not Specified | Not Specified | [4] |
Note: Data for aluminum silicate nanoparticles in this specific reaction was not available for a direct comparison. The table provides context on the performance of other common solid acid catalysts.
Oxidation: Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
Objective: To compare the selective oxidation of an alcohol to an aldehyde, a fundamental transformation in organic synthesis.
| Catalyst | Conversion (%) | Selectivity to Benzaldehyde (%) | Time (h) | Temperature (°C) | Reference |
| Au-Pd/SBA-15 (Mesoporous Silica) | High | High | Not Specified | 80 | [5] |
| Pd-P/NH2-SiO2 | 78 | 66 | Not Specified | 111 | [6] |
| Au/MgO | High | High | 5 | 150 | [7] |
Note: While detailed protocols for this reaction are available, direct comparative data for aluminum silicate nanoparticles is limited. The performance of other nanoparticle-based catalysts on silica supports is presented for context.
Hydrogenation: 4-Nitrophenol to 4-Aminophenol
Objective: To assess the efficiency of catalysts in the reduction of a nitro group, a crucial step in the synthesis of amines.
| Catalyst | Conversion (%) | Time (min) | Temperature (°C) | Reference |
| Ni/SiO2 | >98 | Not Specified | Not Specified | [8] |
| PtNi/SiO2 | High | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key catalytic reactions.
Gas-Phase Catalytic Cracking of Cumene
This protocol outlines a standard procedure for evaluating solid acid catalysts in a fixed-bed reactor.
Apparatus:
-
Fixed-bed quartz reactor
-
Temperature controller and furnace
-
Mass flow controllers for carrier gas (e.g., N₂)
-
Syringe pump for liquid feed
-
Condenser and collection system for liquid products
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: A specific amount of the catalyst (e.g., 0.5 g) is packed into the center of the quartz reactor, supported by quartz wool plugs.
-
Pre-treatment: The catalyst is pre-treated by heating to a high temperature (e.g., 500 °C) under a flow of inert gas (e.g., N₂) for a specified time (e.g., 1 hour) to remove any adsorbed impurities.
-
Reaction:
-
The reactor temperature is adjusted to the desired reaction temperature (e.g., 350 °C).
-
The carrier gas flow is set to a specific rate (e.g., 30 mL/min).
-
Liquid cumene is introduced into the reactor at a constant flow rate using a syringe pump. The weight hourly space velocity (WHSV) is a critical parameter and is calculated as the mass flow rate of the feed divided by the mass of the catalyst.
-
-
Product Collection and Analysis:
-
The reactor outlet is connected to a condenser to collect liquid products.
-
Gaseous products are collected in a gas bag.
-
Both liquid and gaseous products are analyzed using a gas chromatograph (GC) equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID) to determine the conversion of cumene and the selectivity to various products like benzene and propylene.[10]
-
Liquid-Phase Catalytic Esterification of Oleic Acid
This protocol describes a typical batch reactor setup for liquid-phase esterification.
Apparatus:
-
Three-neck round-bottom flask (batch reactor)
-
Reflux condenser
-
Magnetic stirrer and hot plate with temperature control
-
Sampling device
Procedure:
-
Reactant and Catalyst Charging: The reactor is charged with a specific molar ratio of oleic acid and methanol (e.g., 1:9).
-
Catalyst Addition: A predetermined amount of the solid acid catalyst (e.g., 2 wt% relative to oleic acid) is added to the reactant mixture.[3]
-
Reaction:
-
Sampling and Analysis:
-
Aliquots of the reaction mixture are withdrawn at regular intervals.
-
The catalyst is separated from the sample by centrifugation or filtration.
-
The samples are analyzed by gas chromatography (GC) to determine the conversion of oleic acid and the yield of methyl oleate.
-
Liquid-Phase Catalytic Oxidation of Benzyl Alcohol
This protocol details a procedure for the aerobic oxidation of benzyl alcohol.
Apparatus:
-
Glass reactor or autoclave
-
Magnetic stirrer and heating system
-
Gas inlet for air or oxygen
-
Condenser
Procedure:
-
Catalyst and Reactant Loading: The reactor is loaded with the catalyst, benzyl alcohol, and a suitable solvent (e.g., toluene).
-
Reaction Conditions:
-
Reaction Monitoring:
-
The reaction progress is monitored by taking samples periodically.
-
-
Product Analysis:
-
The samples are analyzed by GC or HPLC to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde and other products.
-
Mandatory Visualizations
Catalytic Cracking Workflow
Caption: Workflow for evaluating catalyst performance in cumene cracking.
General Signaling Pathway for Heterogeneous Catalysis
Caption: A simplified representation of the steps in a heterogeneous catalytic reaction.
Decision Logic for Catalyst Selection
Caption: A decision tree to guide the initial selection of a suitable catalyst.
References
- 1. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. rds.avantium.com [rds.avantium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pd-P Nano-Alloy Supported on Functionalized Silica for Catalytic Aerobic Oxidation of Benzyl Alcohol [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Safety Operating Guide
Proper Disposal of Aluminum Magnesium Silicate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of aluminum magnesium silicate (B1173343), a common excipient in pharmaceutical formulations.
Aluminum magnesium silicate is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal procedures are still necessary to minimize environmental impact and maintain a safe workspace. Disposal should always be in accordance with federal, state, and local environmental control regulations.[1][2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area to avoid dust inhalation.[1] While not acutely hazardous, this compound may cause mechanical eye or skin irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory Protection | A dust respirator should be used if dust is generated. |
Step-by-Step Disposal Protocol
The primary method for the disposal of uncontaminated this compound waste is through standard solid waste streams, provided this complies with local and institutional regulations. For contaminated material, it must be treated as hazardous waste according to the nature of the contaminant.
1. Assessment of Contamination:
-
Uncontaminated: Pure, unused this compound or material that has not come into contact with any hazardous chemicals.
-
Contaminated: this compound that is mixed with or has come into contact with hazardous materials (e.g., organic solvents, heavy metals, toxic compounds).
2. Disposal of Uncontaminated this compound:
-
Step 1: Containerization: Place the uncontaminated this compound in a clearly labeled, sealed container to prevent dust formation.[5][6]
-
Step 2: Regulatory Check: Consult your institution's Environmental Health and Safety (EHS) office or local waste disposal regulations to confirm that disposal as non-hazardous solid waste is permissible.[1][3][4]
-
Step 3: Disposal: If approved, the sealed container can typically be disposed of in the regular laboratory trash.[7] Ensure the container is securely closed.
3. Disposal of Contaminated this compound:
-
Step 1: Containerization: Place the contaminated material in a designated hazardous waste container that is compatible with the contaminants. The container must be sealable and properly labeled.[5][6]
-
Step 2: Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical names of all constituents (including the contaminants), and the approximate percentages of each.
-
Step 3: Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
Step 4: Arrange for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not dispose of contaminated this compound in the regular trash or down the drain.
4. Spill Cleanup:
-
Step 1: Containment: For a small spill, use appropriate tools to carefully sweep or vacuum the spilled solid material to avoid generating dust.[2][3][4]
-
Step 2: Collection: Place the collected material into a suitable, sealed container for disposal.
-
Step 3: Decontamination: Clean the spill area by spreading water on the contaminated surface and wipe clean.[2][3][4] Dispose of cleaning materials as either non-hazardous or hazardous waste, depending on the nature of the spilled material.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. Magnesium Aluminum Silicate SDS MSDS of Manufacturers [magnesiumaluminumsilicate.com]
- 4. Magnesium Aluminum Silicate SDS of Manufacturers [anmol.org]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. csn.edu [csn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Magnesium Silicate
Essential protocols for the safe handling, storage, and disposal of Aluminum Magnesium Silicate (B1173343) are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for protecting researchers and maintaining experimental integrity.
Aluminum Magnesium Silicate, a silicate clay often used as a stabilizing and suspending agent in pharmaceutical and cosmetic formulations, is generally considered a low-hazard material. However, proper handling is necessary to mitigate risks associated with dust inhalation and physical irritation. This guide provides detailed procedures for its safe use in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Routine Handling (Small Quantities) | Safety glasses with side shields or goggles.[1][2] | Gloves.[1][3][4] | An approved/certified dust respirator should be used if ventilation is inadequate or dust is generated.[1][3][4] | Lab coat.[1][3][4] |
| Large Spills | Splash goggles.[3][4] | Gloves.[3][4] | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[3][4] | Full suit and boots.[3][4] |
Operational Plan: From Receipt to Disposal
Following a systematic operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the material in a cool, dry, and well-ventilated area.[3][4]
-
Keep the container tightly closed to prevent dust from becoming airborne and to protect it from moisture.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][5]
Handling and Use
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area. The use of local exhaust ventilation or a fume hood is recommended to keep airborne dust levels to a minimum.[2][3][4]
-
Minimizing Dust: Avoid actions that generate dust, such as vigorous shaking or scraping.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the material.[6] Do not eat, drink, or smoke in areas where the material is being handled.[6]
Spill Management
-
Small Spills:
-
Wear the appropriate PPE as outlined in the table above.
-
Use appropriate tools to carefully sweep or vacuum the spilled solid material.[3][6] Avoid dry sweeping which can generate dust.
-
Place the collected material into a designated and labeled waste container.[3][6]
-
Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[3]
-
-
Large Spills:
-
Evacuate unnecessary personnel from the area.[6]
-
Wear enhanced PPE, including a full suit, boots, and a self-contained breathing apparatus (SCBA).[3][4]
-
Use a shovel to place the material into a convenient waste disposal container.[3][4]
-
Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system if permissible by local regulations.[3]
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: While generally not classified as hazardous waste, it is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[3][4]
-
Containerization: Collect waste this compound in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste material through a licensed waste disposal contractor.[6][7] All disposal practices must be in accordance with federal, state, and local environmental control regulations.[3][4][5]
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. spectrumrx.com [spectrumrx.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. Magnesium Aluminum Silicate SDS MSDS of Manufacturers [magnesiumaluminumsilicate.com]
- 5. Magnesium Aluminum Silicate USP NF BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. redox.com [redox.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
